5-Bromo-2-Cyano-3-Nitropyridine
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Acute Toxic;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Structure
2D Structure
3D Structure
Properties
IUPAC Name |
5-bromo-3-nitropyridine-2-carbonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H2BrN3O2/c7-4-1-6(10(11)12)5(2-8)9-3-4/h1,3H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OBVYONPVHIOJJZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NC(=C1[N+](=O)[O-])C#N)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H2BrN3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30377838 | |
| Record name | 5-Bromo-2-Cyano-3-Nitropyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30377838 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
228.00 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
573675-25-9 | |
| Record name | 5-Bromo-2-Cyano-3-Nitropyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30377838 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5-Bromo-3-nitropyridine-2-carbonitrile | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to 5-Bromo-2-Cyano-3-Nitropyridine (CAS: 573675-25-9)
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 5-Bromo-2-Cyano-3-Nitropyridine, a key building block in modern medicinal chemistry and materials science. This document details its chemical and physical properties, synthesis protocols, safety information, and its application in the development of targeted therapeutics, including kinase and prolyl hydroxylase inhibitors.
Core Compound Properties
This compound, also known by its synonyms 5-Bromo-3-nitropyridine-2-carbonitrile and 5-Bromo-3-nitropicolinonitrile, is a functionalized pyridine derivative. Its trifunctional nature, featuring a bromo, a cyano, and a nitro group, makes it a highly versatile reagent in organic synthesis.
Table 1: Chemical and Physical Properties
| Property | Value | Source(s) |
| CAS Number | 573675-25-9 | [1][2] |
| Molecular Formula | C₆H₂BrN₃O₂ | [3] |
| Molecular Weight | 228.01 g/mol | [3] |
| Appearance | Light orange to yellow to green powder/crystal | [1] |
| Melting Point | 101-109 °C | [1] |
| Boiling Point (Predicted) | 348.9 ± 42.0 °C | [3] |
| Density (Predicted) | 1.92 ± 0.1 g/cm³ | [3] |
| Purity | ≥ 98% (GC) | [1] |
Spectroscopic Characterization
Table 2: Spectroscopic Data for 3-Amino-5-bromopyridine-2-carbonitrile
| Data Type | Values | Source(s) |
| ¹H NMR (DMSO-d₆) | δ = 8.08–7.66 (m, 1H), 7.55–7.26 (m, 1H), 6.58 ppm (bs, 2H) | [4] |
| HRMS | [M+H]⁺ calculated: 197.96618, found: 197.9656 | [4] |
| LC-MS (APCI) | m/z = 199 (M+1)⁺ | [2] |
An ATR-IR spectrum is available for 5-Bromo-3-nitropyridine-2-carbonitrile on PubChem.
Synthesis and Experimental Protocols
This compound is typically synthesized from 2,5-dibromo-3-nitropyridine via a cyanation reaction. Below are two detailed experimental protocols.
Protocol 1: Cyanation in Propionitrile
Experimental Protocol: To a stirred solution of 2,5-dibromo-3-nitro-pyridine (25 g, 88.68 mmol) in propionitrile (100 ml), add CuCN (8.7 g, 97.55 mmol). Heat the mixture to 90°C for 17 hours. After cooling to room temperature, dilute the mixture with EtOAc, wash twice with brine, dry with Na₂SO₄, and concentrate. The resulting residue is purified by chromatography (silica gel; DCM/MeOH 95:5- 85:15) to yield 5-Bromo-3-nitropyridine-2-carbonitrile as a yellow solid (17.5 g, 68% yield).[5][6]
Protocol 2: Cyanation under neat conditions
Experimental Protocol: Mix 2,5-Dibromo-3-nitropyridine (3.80 g, 13.4 mmol) and copper cyanide (2.42 g, 26.8 mmol) and stir under heat at 150°C for 2 hours. After cooling to room temperature, filter the contents and wash the residue with acetone. Concentrate the mother liquid and purify the resulting residue using silica gel column chromatography (hexane/ethyl acetate = 9/1 to 3/1) to obtain the title compound as a yellow solid (1.80 g, 59% yield).[5]
Chemical Reactivity and Applications
The three functional groups on the pyridine ring of this compound offer multiple avenues for synthetic transformations, making it a valuable precursor for a wide range of complex molecules.
-
Bromo Group: The bromine atom is an excellent leaving group for palladium-catalyzed cross-coupling reactions such as Suzuki, Stille, and Sonogashira couplings, enabling the formation of C-C and C-heteroatom bonds.[7]
-
Nitro Group: The nitro group can be readily reduced to an amino group, which can then be further derivatized to form amides, ureas, or used to construct fused heterocyclic rings.[2][4]
-
Cyano Group: The nitrile functionality can be hydrolyzed to a carboxylic acid, reduced to an amine, or participate in cycloaddition reactions.[7]
This multi-faceted reactivity makes it a key intermediate in the synthesis of:
-
Pharmaceuticals: Particularly in the development of kinase inhibitors for oncology and inflammatory diseases, as well as compounds targeting neurological disorders.[1][8]
-
Agrochemicals: It serves as a starting material for novel nitrogen-containing pesticides and herbicides.[1][8]
-
Materials Science: Derivatives can be used as intermediates for organic electronic materials in applications like OLEDs and OFETs.[8]
Application in Kinase Inhibitor Synthesis
The pyrazolopyridine scaffold, which can be synthesized from this compound, is a classic pharmacophore for ATP-competitive kinase inhibitors.[8] The general workflow involves the reduction of the nitro group to an amine, followed by cyclization and further derivatization.
Synthesis of PHD2 Inhibitors
A notable application of this compound is in the synthesis of N-(5-(4-cyanophenyl)-3-hydroxypicolinoyl)glycine, a promising inhibitor of prolyl hydroxylase domain protein 2 (PHD2) for the treatment of anemia.[6][9] The synthesis involves a multi-step process where the bromo and cyano groups are transformed to build the final complex molecule.
Biological Activity of Derivatives
Derivatives of this compound have shown significant biological activity. The PHD2 inhibitor mentioned above, for instance, has demonstrated potent in vitro activity.
Table 3: Biological Activity of a Representative Derivative
| Derivative | Target | Assay | Activity (IC₅₀) | Source(s) |
| (5-alkynyl-3-hydroxypicolinoyl)glycine | PHD2 | Fluorescence Polarization | 64.2 nM |
The inhibition of PHD2 stabilizes the alpha subunit of hypoxia-inducible factor (HIF-α), a key transcription factor in the cellular response to hypoxia. This leads to the expression of genes involved in erythropoiesis, providing a therapeutic strategy for anemia.
Safety Information
This compound is a hazardous substance and should be handled with appropriate safety precautions in a well-ventilated area by trained professionals.
Table 4: Hazard and Precautionary Statements
| Type | Code | Statement |
| Hazard | H301+H311+H331 | Toxic if swallowed, in contact with skin or if inhaled. |
| Precautionary | P261 | Avoid breathing dust/fume/gas/mist/vapors/spray. |
| Precautionary | P270 | Do not eat, drink or smoke when using this product. |
| Precautionary | P280 | Wear protective gloves/protective clothing/eye protection/face protection. |
| Precautionary | P301+P310 | IF SWALLOWED: Immediately call a POISON CENTER/doctor. |
| Precautionary | P302+P352 | IF ON SKIN: Wash with plenty of water. |
| Precautionary | P304+P340 | IF INHALED: Remove person to fresh air and keep comfortable for breathing. |
| Precautionary | P403+P233 | Store in a well-ventilated place. Keep container tightly closed. |
| Precautionary | P501 | Dispose of contents/container to an approved waste disposal plant. |
This information is a summary. Always refer to the full Safety Data Sheet (SDS) before handling this chemical.
Conclusion
This compound is a high-value chemical intermediate with significant potential in drug discovery and materials science. Its versatile reactivity allows for the synthesis of a wide array of complex molecules, including potent enzyme inhibitors. Researchers and drug development professionals can leverage the properties and synthetic utility of this compound to advance their research and development programs. As with all chemical reagents, proper handling and safety precautions are paramount.
References
- 1. chemimpex.com [chemimpex.com]
- 2. WO2018068739A1 - Alkynyl heterocyclic compound for inhibiting protein kinase activity - Google Patents [patents.google.com]
- 3. 3-Amino-5-bromopyridine-2-carbonitrile | 573675-27-1 | Benchchem [benchchem.com]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. tandfonline.com [tandfonline.com]
- 7. tantuchemicals.com [tantuchemicals.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
5-Bromo-2-Cyano-3-Nitropyridine molecular weight and formula
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of 5-Bromo-2-Cyano-3-Nitropyridine, a key intermediate in organic synthesis. The document details its physicochemical properties, provides an experimental protocol for its synthesis, and illustrates its central role in the development of targeted therapeutics.
Core Physicochemical Data
This compound is a versatile heterocyclic compound distinguished by its bromine, cyano, and nitro functional groups.[1] These features make it a valuable building block for creating a variety of biologically active molecules.[1]
| Property | Value |
| Molecular Formula | C₆H₂BrN₃O₂[1][2][3][4][5] |
| Molecular Weight | 228.01 g/mol [3][5] |
| IUPAC Name | 5-bromo-3-nitropyridine-2-carbonitrile[2][3] |
| CAS Number | 573675-25-9[2][3] |
| Appearance | Light orange to yellow to green powder/crystal[6] |
| Melting Point | 105 - 109 °C[1] |
Synthetic Protocol: Synthesis of this compound
The following protocol describes a common method for the synthesis of this compound from 2,5-Dibromo-3-nitropyridine and copper(I) cyanide.[7][8]
Materials:
-
2,5-dibromo-3-nitro-pyridine (1 equivalent)
-
Copper(I) Cyanide (CuCN) (1.1 equivalents)
-
Propionitrile
-
Ethyl acetate (EtOAc)
-
Brine solution
-
Sodium sulfate (Na₂SO₄)
-
Silica gel
-
Dichloromethane (DCM)
-
Methanol (MeOH)
Procedure:
-
To a stirred solution of 2,5-dibromo-3-nitro-pyridine (88.68 mmol) in propionitrile (100 ml), add CuCN (97.55 mmol).[8]
-
Heat the reaction mixture to 90°C and maintain for 17 hours.[8]
-
Allow the mixture to cool to room temperature.[8]
-
Dilute the reaction mixture with EtOAc and wash twice with brine.[8]
-
Dry the organic layer with Na₂SO₄ and concentrate under reduced pressure.[8]
-
Purify the resulting residue by silica gel column chromatography using a DCM/MeOH gradient (95:5 to 85:15) to yield 5-Bromo-3-nitropyridine-2-carbonitrile as a yellow solid.[8]
Key Applications in Research and Development
This compound is a crucial starting material in the synthesis of a wide range of functional molecules. Its applications span pharmaceuticals, agrochemicals, and material science.[1] In drug discovery, it is a key pharmacophore for developing ATP-competitive kinase inhibitors, which are instrumental in creating anticancer and anti-inflammatory drugs.[9] The compound's multiple reactive sites also make it ideal for combinatorial chemistry to generate compound libraries for high-throughput screening.[9] Furthermore, its derivatives are explored as intermediates for organic electronic materials.[9]
Visualizing Synthetic and Application Pathways
The following diagrams illustrate the synthesis workflow and a key application pathway for this compound.
Caption: Synthesis workflow for this compound.
Caption: Role in kinase inhibitor drug development.
References
- 1. chemimpex.com [chemimpex.com]
- 2. 5-Bromo-3-nitropyridine-2-carbonitrile | C6H2BrN3O2 | CID 2769698 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. This compound 98.0+%, TCI America™ | Fisher Scientific [fishersci.ca]
- 4. indiamart.com [indiamart.com]
- 5. store.p212121.com [store.p212121.com]
- 6. This compound | 573675-25-9 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]
- 7. 5-Bromo-3-nitropyridine-2-carbonitrile synthesis - chemicalbook [chemicalbook.com]
- 8. 5-Bromo-3-nitropyridine-2-carbonitrile | 573675-25-9 [chemicalbook.com]
- 9. tantuchemicals.com [tantuchemicals.com]
An In-depth Technical Guide to the Physical Properties of 5-Bromo-3-nitropicolinonitrile
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core physical and chemical properties of 5-Bromo-3-nitropicolinonitrile (CAS No: 573675-25-9), a key heterocyclic building block in modern synthetic chemistry. This compound is particularly valuable as a starting material for the synthesis of complex molecules, including active pharmaceutical ingredients (APIs) and novel agrochemicals. Its unique structure, featuring bromine, nitro, and cyano functional groups on a pyridine ring, allows for a diverse range of chemical transformations.
This document summarizes its key physical data, provides detailed experimental methodologies for both its synthesis and the determination of its physical characteristics, and presents a visual workflow of its synthesis protocol.
Core Physical and Chemical Properties
The fundamental physical and chemical data for 5-Bromo-3-nitropicolinonitrile are summarized below. These properties are crucial for its handling, storage, and application in synthetic protocols.
| Property | Value |
| CAS Number | 573675-25-9 |
| Molecular Formula | C₆H₂BrN₃O₂ |
| Molecular Weight | 228.00 g/mol [1] |
| Appearance | Light orange to yellow to green powder/crystal[2] |
| Melting Point | 101-106 °C[2] |
| Boiling Point | 348.9 ± 42.0 °C (Predicted)[2] |
| Density | 1.92 ± 0.1 g/cm³ (Predicted)[2] |
| pKa | -6.71 ± 0.20 (Predicted)[2] |
| Storage Temperature | Room Temperature (Inert Atmosphere) or -20°C[2][3] |
| Synonyms | 5-Bromo-3-nitropyridine-2-carbonitrile, 5-Bromo-2-cyano-3-nitropyridine[2] |
Experimental Protocols
Synthesis of 5-Bromo-3-nitropicolinonitrile
This protocol details a common method for the synthesis of 5-Bromo-3-nitropicolinonitrile from 2,5-dibromo-3-nitro-pyridine.
Materials:
-
2,5-dibromo-3-nitro-pyridine (25 g, 88.68 mmol)
-
Copper(I) Cyanide (CuCN) (8.7 g, 97.55 mmol)
-
Propionitrile (100 ml)
-
Ethyl acetate (EtOAc)
-
Brine solution
-
Sodium sulfate (Na₂SO₄)
-
Silica gel for chromatography
-
Dichloromethane (DCM)
-
Methanol (MeOH)
Procedure:
-
A stirred solution of 2,5-dibromo-3-nitro-pyridine (25 g, 88.68 mmol) in propionitrile (100 ml) is prepared in a suitable reaction vessel.
-
Copper(I) Cyanide (8.7 g, 97.55 mmol) is added to the solution.
-
The reaction mixture is heated to 90°C and maintained at this temperature for 17 hours.
-
After the reaction period, the mixture is allowed to cool to room temperature.
-
The cooled mixture is diluted with ethyl acetate (EtOAc) and subsequently washed twice with a brine solution to remove impurities.
-
The organic layer is dried over anhydrous sodium sulfate (Na₂SO₄) and then concentrated under reduced pressure to remove the solvent.
-
The resulting residue is purified by column chromatography on silica gel, using a solvent gradient of Dichloromethane/Methanol (from 95:5 to 85:15) to elute the final product.[4]
-
The final product is isolated as a yellow solid with a typical yield of around 68%.[4]
Determination of Physical Properties
The following are generalized, standard laboratory protocols for determining the key physical properties of a solid organic compound like 5-Bromo-3-nitropicolinonitrile.
a) Melting Point Determination (Capillary Method) The melting point is determined by observing the temperature range over which the solid sample transitions to a liquid.
-
A small amount of the finely powdered, dry compound is packed into a capillary tube, sealed at one end, to a height of 1-2 mm.
-
The capillary tube is attached to a thermometer, ensuring the sample is level with the thermometer bulb.
-
The assembly is placed in a heating apparatus, such as a Thiele tube containing mineral oil or a calibrated digital melting point apparatus (e.g., Mel-Temp).[5]
-
The sample is heated slowly, at a rate of approximately 1-2°C per minute, especially near the expected melting point.[5]
-
Two temperatures are recorded: T1, the temperature at which the first drop of liquid appears, and T2, the temperature at which the entire sample has completely liquefied.
-
The melting point is reported as the range T1-T2.
b) Boiling Point Determination (Predicted Value Method) The reported boiling point is a predicted value, likely derived from computational models based on the molecule's structure. An experimental determination for high-boiling point solids is complex and often performed under vacuum. A standard atmospheric pressure determination would follow this general procedure:
-
A small quantity (a few milliliters) of the liquid compound is placed in a small test tube or fusion tube.
-
A capillary tube, sealed at one end, is placed inverted (open end down) into the liquid.
-
The test tube is attached to a thermometer and heated in a Thiele tube or an aluminum block.[1][2]
-
As the temperature rises, air expands and escapes from the capillary tube.
-
The heating is continued until a rapid and continuous stream of bubbles emerges from the capillary. This indicates the liquid's vapor pressure has overcome the external pressure.
-
The heat is removed, and the liquid is allowed to cool. The temperature at which the bubbling stops and the liquid just begins to enter the capillary tube is recorded as the boiling point.[3]
c) Density Determination (Liquid Displacement Method) The density of the solid powder can be determined by measuring the volume of a liquid it displaces.
-
The mass of a sample of 5-Bromo-3-nitropicolinonitrile is accurately measured using an analytical balance.
-
A graduated cylinder is filled with a liquid in which the compound is insoluble (e.g., a hydrocarbon solvent) to a known initial volume (V1).
-
The weighed solid is carefully added to the graduated cylinder, ensuring it is fully submerged and no air bubbles are trapped.
-
The new volume of the liquid (V2) is recorded.
-
The volume of the solid is calculated as V = V2 - V1.
-
The density (ρ) is calculated using the formula: ρ = mass / V.[6][7][8]
Visualized Experimental Workflow
The following diagram illustrates the synthesis protocol for 5-Bromo-3-nitropicolinonitrile, from starting materials to the final purified product.
References
- 1. Determination of Boiling Point of Organic Compounds - GeeksforGeeks [geeksforgeeks.org]
- 2. Boiling Point Determination of Organic Compounds: Chemistry Guide [vedantu.com]
- 3. vijaynazare.weebly.com [vijaynazare.weebly.com]
- 4. 5-Bromo-3-nitropyridine-2-carbonitrile synthesis - chemicalbook [chemicalbook.com]
- 5. Melting Point Determination of Organic Compounds: Chemistry Guide [vedantu.com]
- 6. legacy.babcock.edu.ng [legacy.babcock.edu.ng]
- 7. sites.allegheny.edu [sites.allegheny.edu]
- 8. wjec.co.uk [wjec.co.uk]
A Technical Guide to the Solubility of 5-Bromo-2-Cyano-3-Nitropyridine in Organic Solvents
This technical guide provides a comprehensive overview of the solubility characteristics of 5-Bromo-2-Cyano-3-Nitropyridine, a key intermediate in pharmaceutical and agrochemical synthesis.[1] Due to the limited availability of precise quantitative solubility data in public literature, this document focuses on providing a robust framework for its experimental determination. The protocols and logical workflows detailed herein are designed for researchers, scientists, and drug development professionals to facilitate reaction optimization, purification, and formulation development.
Physicochemical Properties
Understanding the fundamental physicochemical properties of this compound is essential for predicting its behavior in various solvent systems.
| Property | Value | Source |
| Molecular Formula | C₆H₂BrN₃O₂ | [2][3][4] |
| Molecular Weight | 228.01 g/mol | [2][4] |
| Appearance | Slightly Pale Yellow to Light orange to Yellow to Green powder/crystal | [2][5] |
| Melting Point | 101-109 °C | [2][3][5][6] |
| CAS Number | 573675-25-9 | [2][3] |
Solubility Data
A thorough search of scientific literature and chemical databases did not yield specific quantitative solubility data for this compound in various organic solvents at different temperatures. The principle of "like dissolves like" suggests that this polar compound would exhibit greater solubility in polar solvents.[7] However, for precise applications, experimental determination is necessary. The following table is provided as a template for recording experimentally determined solubility values.
| Solvent | Temperature (°C) | Solubility (mg/mL) | Solubility (mol/L) |
| e.g., Acetone | 25 | Data to be determined | Data to be determined |
| e.g., Acetonitrile | 25 | Data to be determined | Data to be determined |
| e.g., Dichloromethane | 25 | Data to be determined | Data to be determined |
| e.g., Ethyl Acetate | 25 | Data to be determined | Data to be determined |
| e.g., Methanol | 25 | Data to be determined | Data to be determined |
| e.g., Tetrahydrofuran | 25 | Data to be determined | Data to be determined |
| e.g., Toluene | 25 | Data to be determined | Data to be determined |
Experimental Protocols for Solubility Determination
A reliable method for determining the solubility of a compound is the isothermal shake-flask method, which involves allowing a suspension of the compound to reach equilibrium in a solvent at a constant temperature.[7]
3.1. General Experimental Workflow
The overall process for determining the solubility of this compound is depicted in the workflow diagram below.
Caption: Workflow for experimental solubility determination.
3.2. Detailed Protocol
-
Preparation : Add an excess amount of this compound to a series of glass vials. The presence of undissolved solid at the end of the experiment is crucial to ensure saturation has been reached.[8]
-
Solvent Addition : Accurately dispense a known volume (e.g., 5.0 mL) of the desired organic solvent into each vial.[8]
-
Equilibration : Seal the vials tightly to prevent solvent evaporation. Place the vials in a thermostatic shaker set to the desired temperature (e.g., 25°C). Agitate the mixtures for a sufficient period (typically 24-72 hours) to ensure the solution reaches equilibrium.[8]
-
Sampling : After equilibration, cease agitation and allow the vials to stand in the thermostatic bath for a short period to allow undissolved solids to settle.
-
Filtration : Carefully withdraw an aliquot of the clear supernatant using a syringe and immediately filter it through a 0.45 µm syringe filter into a clean vial. This step removes any remaining solid particles.[9]
-
Dilution : Accurately dilute the filtered sample with the HPLC mobile phase to a concentration that falls within the linear range of the calibration curve.[9]
-
Quantification : Analyze the diluted sample using a validated High-Performance Liquid Chromatography (HPLC) method. The concentration of this compound in the saturated solution is determined by comparing its peak area to a standard calibration curve.[9]
3.3. Suggested HPLC Method Parameters
A reversed-phase HPLC (RP-HPLC) method is generally suitable for the analysis of pyridine derivatives.[9][10]
| Parameter | Recommended Condition |
| HPLC System | Standard system with a pump, autosampler, column oven, and UV or PDA detector.[9] |
| Column | C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).[9] |
| Mobile Phase | Isocratic or gradient elution with a mixture of Acetonitrile and Water.[11] |
| Flow Rate | 1.0 mL/min |
| Detection Wavelength | 254 nm (or λmax determined by UV-Vis spectrophotometry).[12] |
| Injection Volume | 10 µL |
| Column Temperature | 30 °C |
Logical Framework for Solvent Selection
The selection of an appropriate solvent extends beyond mere solubility and involves considering several practical and safety factors. The following diagram illustrates a logical decision-making process for solvent selection in a research and development context.
Caption: Decision matrix for process solvent selection.
References
- 1. chemimpex.com [chemimpex.com]
- 2. labproinc.com [labproinc.com]
- 3. chembk.com [chembk.com]
- 4. 5-Bromo-3-nitropyridine-2-carbonitrile | C6H2BrN3O2 | CID 2769698 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. This compound | 573675-25-9 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]
- 6. 573675-25-9 CAS MSDS (5-Bromo-3-nitropyridine-2-carbonitrile) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 7. m.youtube.com [m.youtube.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. researchgate.net [researchgate.net]
- 11. HPLC Method for Analysis of Pyridine on Primesep 100 Column | SIELC Technologies [sielc.com]
- 12. apps.dtic.mil [apps.dtic.mil]
An In-depth Technical Guide on the Safety and Handling of 5-Bromo-2-Cyano-3-Nitropyridine
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the safety, handling, physicochemical properties, and synthesis of 5-Bromo-2-Cyano-3-Nitropyridine. This compound is a key intermediate in the synthesis of a variety of biologically active molecules and is of significant interest to professionals in the fields of organic synthesis, and pharmaceutical and agrochemical development.[1][2]
Physicochemical Properties
This compound is a multifaceted compound with a unique combination of functional groups—bromo, cyano, and nitro—on a pyridine ring. This structure makes it a versatile building block for creating complex heterocyclic molecules.[1] It typically appears as a light orange to yellow or green crystalline powder.[1]
Table 1: Physicochemical Data of this compound
| Property | Value | Source(s) |
| Synonyms | 5-Bromo-3-nitropyridine-2-carbonitrile, 5-Bromo-3-nitropicolinonitrile | [1] |
| CAS Number | 573675-25-9 | [1][3] |
| Molecular Formula | C₆H₂BrN₃O₂ | [1][2] |
| Molecular Weight | 228.01 g/mol | [1][2] |
| Melting Point | 101-109 °C | [1][2][4] |
| Boiling Point (Predicted) | 348.9 ± 42.0 °C | [2][4] |
| Density (Predicted) | 1.92 ± 0.1 g/cm³ | [2][4] |
| Appearance | Light orange to yellow to green powder/crystal | [1] |
| Purity | ≥ 98% (GC) | [1][3] |
| Flash Point (Predicted) | 164.8 °C | [4] |
| Vapor Pressure (Predicted) | 4.87E-05 mmHg at 25°C | [4] |
Safety and Toxicology
This compound is classified as a hazardous substance and requires careful handling. It is toxic if swallowed, in contact with skin, or if inhaled.[5] It is also known to cause skin and serious eye irritation, and may cause respiratory irritation.[5][6][7]
Table 2: Toxicological Data of this compound
| Hazard Classification | GHS Pictograms | Hazard Statements |
| Acute Toxicity (Oral) | Danger | H301: Toxic if swallowed.[7] |
| Acute Toxicity (Dermal) | Warning | H312: Harmful in contact with skin.[7] |
| Acute Toxicity (Inhalation) | Warning | H332: Harmful if inhaled.[7] |
| Skin Corrosion/Irritation | Warning | H315: Causes skin irritation.[7] |
| Serious Eye Damage/Irritation | Danger | H318: Causes serious eye damage.[7] |
| Specific target organ toxicity – single exposure (Respiratory tract irritation) | Warning | H335: May cause respiratory irritation.[7] |
Handling and Personal Protective Equipment (PPE)
Due to its hazardous nature, strict safety protocols should be followed when handling this compound.
-
Engineering Controls: Handle in a well-ventilated area, preferably in a chemical fume hood, to minimize exposure to dust and vapors.[5][6] Ensure that eyewash stations and safety showers are readily accessible.[9]
-
Personal Protective Equipment (PPE):
-
Hygiene Measures: Avoid eating, drinking, or smoking in the work area. Wash hands thoroughly after handling.
Storage and Incompatibility
-
Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place.[5] Some sources indicate the material is air-sensitive and should be stored under an inert gas.[3]
-
Incompatible Materials: Avoid contact with strong oxidizing agents, strong acids, and strong bases.[11]
First Aid Measures
-
If Swallowed: Immediately call a poison center or doctor. Rinse mouth.[5]
-
If on Skin: Take off immediately all contaminated clothing. Wash with plenty of soap and water. If skin irritation occurs, get medical advice.[6]
-
If Inhaled: Remove person to fresh air and keep comfortable for breathing. Call a poison center or doctor if you feel unwell.[5]
-
If in Eyes: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists, get medical attention.[5][6]
Disposal
Dispose of this compound and its containers in accordance with local, regional, and national regulations. It should be treated as hazardous waste and disposed of by a licensed professional waste disposal service.[5] Do not allow the product to enter drains.[5]
Experimental Protocols
Synthesis of this compound
A common method for the synthesis of this compound involves the reaction of 2,5-Dibromo-3-nitropyridine with a cyanide source, such as copper(I) cyanide.[12]
Reaction Scheme:
Example Protocol Outline:
-
Reaction Setup: In a suitable reaction vessel, combine 2,5-Dibromo-3-nitropyridine and copper(I) cyanide in a solvent such as propionitrile.[12]
-
Heating: Heat the reaction mixture with stirring. Reported temperatures and times vary, for example, 150°C for 2 hours.[12]
-
Workup: After cooling to room temperature, the reaction mixture is typically filtered to remove solid byproducts. The filtrate is then concentrated.[12]
-
Purification: The crude product is purified by silica gel column chromatography using a solvent system such as hexane/ethyl acetate to yield the final product as a yellow solid.[12]
Purification
Purification of this compound is typically achieved through column chromatography on silica gel.[12] The choice of eluent can be adjusted to achieve optimal separation. Recrystallization from an appropriate solvent may also be a viable purification method.
Applications in Research and Development
This compound is a valuable intermediate in several areas of chemical research and development:
-
Pharmaceutical Development: It serves as a building block in the synthesis of various pharmaceutical compounds, with some sources suggesting its use in developing drugs for neurological disorders.[1] Its derivatives have been investigated for potential antimicrobial and anticancer properties.[1]
-
Agrochemicals: This compound is utilized in the formulation of new pesticides and herbicides.[1]
-
Material Science: It has applications in the creation of advanced materials, including polymers and coatings.[1]
-
Organic Synthesis: Its multiple reactive sites make it a versatile tool for constructing complex organic molecules.[1]
Note on Biological Activity: While this compound is used as an intermediate in the synthesis of biologically active molecules, detailed studies on the specific biological activity or signaling pathways of the compound itself are not widely available in the public scientific literature. Therefore, diagrams of specific signaling pathways involving this core compound cannot be provided at this time.
Visualizations
Experimental Workflow: Synthesis and Purification
Logical Relationships: Hazard Handling Protocol
References
- 1. chemimpex.com [chemimpex.com]
- 2. m.indiamart.com [m.indiamart.com]
- 3. labproinc.com [labproinc.com]
- 4. 5-Bromo-2-cyano-3-nitropy... [chembk.com]
- 5. chemicalbook.com [chemicalbook.com]
- 6. jubilantingrevia.com [jubilantingrevia.com]
- 7. 5-Bromo-3-nitropyridine-2-carbonitrile | C6H2BrN3O2 | CID 2769698 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. jubilantingrevia.com [jubilantingrevia.com]
- 9. fishersci.com [fishersci.com]
- 10. echemi.com [echemi.com]
- 11. fishersci.com [fishersci.com]
- 12. 5-Bromo-3-nitropyridine-2-carbonitrile synthesis - chemicalbook [chemicalbook.com]
5-Bromo-3-nitropyridine-2-carbonitrile material safety data sheet (MSDS)
An In-depth Technical Guide to the Material Safety Data Sheet (MSDS) for 5-Bromo-3-nitropyridine-2-carbonitrile
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive overview of the safety, handling, and emergency procedures for 5-Bromo-3-nitropyridine-2-carbonitrile, a key intermediate in organic synthesis for pharmaceuticals and agrochemicals.[1] The information is compiled from various safety data sheets to ensure a thorough and reliable guide for laboratory and industrial use.
Chemical Identification and Properties
Proper identification and understanding of the physical and chemical properties of a substance are fundamental to its safe handling.
Table 1: Substance Identification
| Identifier | Value |
|---|---|
| Product Name | 5-Bromo-3-nitropyridine-2-carbonitrile[2] |
| Synonyms | 5-Bromo-2-cyano-3-nitropyridine, 5-Bromo-3-nitropicolinonitrile[2][3] |
| CAS Number | 573675-25-9[2][4] |
| EC Number | 629-442-8[2][4] |
| Molecular Formula | C₆H₂BrN₃O₂[4] |
| InChI Key | OBVYONPVHIOJJZ-UHFFFAOYSA-N[4] |
Table 2: Physical and Chemical Properties
| Property | Value |
|---|---|
| Molecular Weight | 228.00 g/mol [4] |
| Appearance | Light orange to Yellow to Green powder to crystal[3] |
| Melting Point | 101-106 °C[1] |
| Boiling Point | 348.9 ± 42.0 °C[1] |
| Density | 1.92 ± 0.1 g/cm³[1] |
| Form | Solid |
| Water Solubility | No data available[2] |
| Partition Coefficient (n-octanol/water) | log Pow: 0.888[2] |
Hazard Identification and Classification
This compound is classified as hazardous. The GHS classification provides a universally understood system for communicating these hazards.
Signal Word: Danger [2]
Table 3: GHS Hazard Statements
| Code | Statement |
|---|---|
| H301 | Toxic if swallowed[2][4] |
| H311 | Toxic in contact with skin[3] |
| H331 | Toxic if inhaled[3] |
| H312 | Harmful in contact with skin[2][4] |
| H332 | Harmful if inhaled[2][4] |
| H315 | Causes skin irritation[2][4] |
| H318 | Causes serious eye damage[2][4] |
| H335 | May cause respiratory irritation[2] |
Table 4: GHS Precautionary Statements
| Code | Statement |
|---|---|
| P261 | Avoid breathing dust/fume/gas/mist/vapours/spray.[2][3] |
| P270 | Do not eat, drink or smoke when using this product.[3] |
| P280 | Wear protective gloves/protective clothing/eye protection/face protection.[2] |
| P301 + P310 | IF SWALLOWED: Immediately call a POISON CENTER or doctor/physician.[2] |
| P302 + P352 + P312 | IF ON SKIN: Wash with plenty of water. Call a POISON CENTER/doctor if you feel unwell.[3] |
| P304 + P340 + P311 | IF INHALED: Remove person to fresh air and keep comfortable for breathing. Call a POISON CENTER/doctor.[3] |
| P305 + P351 + P338 | IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[2] |
| P361 + P364 | Take off immediately all contaminated clothing and wash it before reuse.[3] |
| P403 + P233 | Store in a well-ventilated place. Keep container tightly closed.[3] |
| P501 | Dispose of contents/container to an approved waste disposal plant.[3] |
Experimental Protocols: Safety and Emergency Procedures
Detailed methodologies for handling emergencies are critical for ensuring personnel safety and minimizing environmental impact.
First-Aid Measures
A systematic approach to first aid is essential following exposure. Always consult a physician and show them this safety data sheet.[2]
-
General Advice: Move the affected person from the danger area. Consult a physician and show them the material safety data sheet.[2]
-
If Inhaled: Move the person into fresh air.[2] If breathing is difficult or has stopped, provide artificial respiration.[2] Seek immediate medical attention.
-
In Case of Skin Contact: Immediately remove all contaminated clothing.[3] Wash the affected area thoroughly with soap and plenty of water.[2] Take the victim to a hospital immediately and consult a physician.[2]
-
In Case of Eye Contact: Rinse the eyes cautiously with plenty of water for at least 15 minutes.[2] Remove contact lenses if present and easy to do.[2] Continue rinsing and consult a physician.[2]
-
If Swallowed: Immediately call a POISON CENTER or doctor.[3] Rinse the mouth with water.[2] Do not induce vomiting. Never give anything by mouth to an unconscious person.[2]
Fire-Fighting Protocol
In the event of a fire, the following measures should be taken.
-
Suitable Extinguishing Media: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.[2]
-
Specific Hazards: Combustion may produce hazardous gases, including carbon oxides, nitrogen oxides (NOx), and hydrogen bromide gas.[2]
-
Firefighter Protocol:
Accidental Release and Spill Cleanup Protocol
A structured workflow is necessary to manage accidental releases safely and effectively.
-
Ensure Personal Protection: Wear appropriate personal protective equipment (PPE), including respiratory protection, chemical-resistant gloves, safety goggles or a face shield, and protective clothing.[2]
-
Isolate and Ventilate: Evacuate personnel from the spill area.[2] Ensure adequate ventilation.[2] Avoid breathing dust and vapors.[2]
-
Containment: Prevent further leakage or spillage if it is safe to do so.[2] Do not let the product enter drains or waterways.[2]
-
Cleanup:
-
Disposal: Place the collected waste into a suitable, closed, and labeled container for disposal.[2] Dispose of the material through a licensed disposal company in accordance with local, national, and international regulations.[2]
Handling and Storage
Proper handling and storage are crucial for maintaining the chemical's integrity and ensuring long-term safety.
Table 5: Handling and Storage Procedures
| Procedure | Recommendation |
|---|---|
| Safe Handling | Avoid contact with skin, eyes, and clothing.[2] Avoid the formation of dust and aerosols.[2] Use only in well-ventilated areas.[3] Provide appropriate exhaust ventilation where dust is formed.[2] Wash hands thoroughly after handling.[5] Do not eat, drink, or smoke when using this product.[3] |
| Storage Conditions | Store in a cool, dry, and well-ventilated place.[2] Keep the container tightly closed.[2] Store locked up.[6] |
| Incompatible Materials | Acids, strong oxidizing agents, acid anhydrides, acid chlorides.[5] |
Visualized Workflow: Accidental Spill Response
The following diagram outlines the logical steps for responding to an accidental spill of 5-Bromo-3-nitropyridine-2-carbonitrile.
Caption: Workflow for Accidental Spill Response.
References
- 1. indiamart.com [indiamart.com]
- 2. chemicalbook.com [chemicalbook.com]
- 3. This compound | 573675-25-9 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]
- 4. 5-Bromo-3-nitropyridine-2-carbonitrile | C6H2BrN3O2 | CID 2769698 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. fishersci.com [fishersci.com]
- 6. tcichemicals.com [tcichemicals.com]
synthesis of 5-Bromo-2-Cyano-3-Nitropyridine from 2,5-dibromo-3-nitro-pyridine
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide details the synthesis of 5-Bromo-2-Cyano-3-Nitropyridine, a valuable intermediate in organic synthesis, particularly for the development of pharmaceuticals and agrochemicals.[1][2] The primary synthetic route discussed is the nucleophilic aromatic substitution of 2,5-dibromo-3-nitro-pyridine with a cyanide source. This document provides a comprehensive overview of the reaction, including detailed experimental protocols, quantitative data, and a process workflow diagram.
Chemical Overview
| Compound | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Appearance | Melting Point (°C) |
| Starting Material: 2,5-dibromo-3-nitro-pyridine | 15862-37-0 | C₅H₂Br₂N₂O₂ | 281.88 | - | - |
| Reagent: Copper(I) Cyanide | 544-92-3 | CuCN | 89.56 | - | - |
| Product: this compound | 573675-25-9 | C₆H₂BrN₃O₂ | 228.01 | Light orange to yellow to green powder to crystal.[2][3] | 101-109 |
Reaction Synopsis
The synthesis of this compound from 2,5-dibromo-3-nitro-pyridine is achieved through a nucleophilic aromatic substitution reaction.[4] In this process, the cyanide ion (CN⁻) displaces the bromide ion at the 2-position of the pyridine ring. The electron-withdrawing nitro group at the 3-position facilitates this substitution by activating the pyridine ring towards nucleophilic attack.[5][6] Copper(I) cyanide is a commonly employed reagent for this transformation.[7]
Experimental Protocols
Two primary methods for this synthesis have been reported, differing in their use of a solvent.
Method 1: Solvent-Free Reaction
This protocol involves the direct heating of the reactants without a solvent.[7]
Procedure:
-
Combine 2,5-dibromo-3-nitro-pyridine (3.80 g, 13.4 mmol) and copper(I) cyanide (2.42 g, 26.8 mmol) in a suitable reaction vessel.
-
Heat the mixture to 150°C with stirring for 2 hours.
-
Allow the reaction mixture to cool to room temperature.
-
Filter the solid residue and wash it with acetone.
-
Concentrate the mother liquor under reduced pressure.
-
Purify the resulting residue by silica gel column chromatography, eluting with a hexane/ethyl acetate gradient (from 9/1 to 3/1) to yield the final product.[7]
Quantitative Data:
| Reactant | Mass (g) | Moles (mmol) | Molar Ratio |
| 2,5-dibromo-3-nitro-pyridine | 3.80 | 13.4 | 1 |
| Copper(I) Cyanide | 2.42 | 26.8 | 2 |
| Product | Mass (g) | Yield (%) | |
| This compound | 1.80 | 59 |
Method 2: Reaction in Propionitrile
This method utilizes propionitrile as a solvent, allowing for a lower reaction temperature.[7][8]
Procedure:
-
To a stirred solution of 2,5-dibromo-3-nitro-pyridine (25 g, 88.68 mmol) in propionitrile (100 ml), add copper(I) cyanide (8.7 g, 97.55 mmol).
-
Heat the mixture to 90°C and maintain for 17 hours.
-
Cool the reaction to room temperature.
-
Dilute the mixture with ethyl acetate (EtOAc).
-
Wash the organic layer twice with brine.
-
Dry the organic layer with sodium sulfate (Na₂SO₄) and concentrate under reduced pressure.
-
Purify the residue by chromatography on silica gel, eluting with a dichloromethane/methanol (DCM/MeOH) gradient (from 95:5 to 85:15) to obtain the desired product.[7][8]
Quantitative Data:
| Reactant | Mass (g) | Moles (mmol) | Molar Ratio |
| 2,5-dibromo-3-nitro-pyridine | 25 | 88.68 | 1 |
| Copper(I) Cyanide | 8.7 | 97.55 | 1.1 |
| Product | Mass (g) | Yield (%) | |
| This compound | 17.5 | 68 |
Process Workflow
Caption: Reaction workflow for the synthesis of this compound.
Signaling Pathway Diagram
The core of this synthesis is a nucleophilic aromatic substitution (SNAr) mechanism.
Caption: Generalized mechanism for the nucleophilic aromatic substitution.
References
- 1. indiamart.com [indiamart.com]
- 2. chemimpex.com [chemimpex.com]
- 3. This compound | 573675-25-9 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]
- 4. Nucleophilic aromatic substitution - Wikipedia [en.wikipedia.org]
- 5. benchchem.com [benchchem.com]
- 6. Nucleophilic Aromatic Substitution - Chemistry Steps [chemistrysteps.com]
- 7. 5-Bromo-3-nitropyridine-2-carbonitrile synthesis - chemicalbook [chemicalbook.com]
- 8. 5-Bromo-3-nitropyridine-2-carbonitrile | 573675-25-9 [chemicalbook.com]
An In-depth Technical Guide to the Electrophilic and Nucleophilic Sites of 5-Bromo-2-Cyano-3-Nitropyridine
For Researchers, Scientists, and Drug Development Professionals
Abstract
5-Bromo-2-Cyano-3-Nitropyridine is a highly functionalized heterocyclic compound of significant interest in medicinal chemistry and materials science. Its unique arrangement of a bromine atom, a cyano group, and a nitro group on a pyridine ring imparts a distinct reactivity profile, making it a valuable building block for the synthesis of novel therapeutic agents and functional materials. This technical guide provides a comprehensive analysis of the electrophilic and nucleophilic sites of this compound, supported by theoretical principles, computational data from analogous systems, and detailed experimental protocols.
Introduction
This compound is a versatile intermediate in organic synthesis, particularly in the development of pharmaceuticals and agrochemicals.[1] The pyridine core, substituted with potent electron-withdrawing groups (EWG) in the form of a cyano (-CN) and a nitro (-NO₂) group, renders the aromatic ring electron-deficient. This electronic characteristic, coupled with the presence of a good leaving group, the bromine atom, dictates the molecule's reactivity, primarily its susceptibility to nucleophilic aromatic substitution (SNAr). Understanding the electrophilic and nucleophilic nature of each position on the pyridine ring is paramount for predicting its behavior in chemical reactions and for the rational design of synthetic pathways.
Theoretical Analysis of Electrophilic and Nucleophilic Sites
The reactivity of this compound is governed by the interplay of inductive and resonance effects of its substituents, as well as the inherent electronic properties of the pyridine ring.
The Pyridine Ring: An Electron-Deficient Aromatic System
Unlike benzene, pyridine is an electron-deficient aromatic system due to the higher electronegativity of the nitrogen atom. This inherent electron deficiency is further amplified by the presence of the strongly electron-withdrawing cyano and nitro groups. Consequently, the pyridine ring in this compound is highly activated towards nucleophilic attack and deactivated towards electrophilic substitution.
Influence of Substituents on Reactivity
-
Nitro Group (-NO₂): The nitro group is a powerful electron-withdrawing group through both the inductive (-I) and resonance (-R) effects. It significantly depletes electron density from the pyridine ring, particularly at the ortho (C2, C4) and para (C6, relative to the nitro group's position) positions.
-
Cyano Group (-CN): The cyano group is also strongly electron-withdrawing via inductive and resonance effects, further contributing to the electron-deficient nature of the ring.
-
Bromo Group (-Br): The bromine atom is an electronegative substituent that withdraws electron density inductively (-I effect). While it has lone pairs that can participate in resonance (+R effect), its inductive effect is dominant in influencing the reactivity of the pyridine ring. Importantly, bromide is an excellent leaving group in nucleophilic aromatic substitution reactions.
Predicted Electrophilic and Nucleophilic Sites
Based on these principles, the predicted reactive sites are as follows:
-
Electrophilic Sites: The carbon atoms of the pyridine ring are the primary electrophilic sites due to the strong electron withdrawal by the nitrogen atom, nitro, and cyano groups. The positions most susceptible to nucleophilic attack are those that can best stabilize the resulting negative charge in the Meisenheimer intermediate. Theoretical analysis suggests the following order of electrophilicity for the carbon atoms: C6 > C4 > C2 > C5. The carbon atom of the cyano group is also an electrophilic center.
-
Nucleophilic Sites: The primary nucleophilic site is the lone pair of electrons on the pyridine nitrogen atom. The oxygen atoms of the nitro group and the nitrogen atom of the cyano group also possess lone pairs and can exhibit nucleophilic character, although their nucleophilicity is significantly diminished due to delocalization and the electronegativity of the attached atoms.
Computational Chemistry Insights (Based on an Analogous System)
For 2-Amino-3-bromo-5-nitropyridine, DFT calculations reveal the following:
-
Molecular Electrostatic Potential (MEP): The MEP map indicates the regions of positive and negative electrostatic potential on the molecule's surface. For this analogous molecule, the most positive (electrophilic) regions are predicted to be around the hydrogen atoms of the amino group and the carbon atoms of the pyridine ring, particularly those ortho and para to the nitro group. The most negative (nucleophilic) regions are located around the oxygen atoms of the nitro group and the nitrogen atom of the pyridine ring.[2]
-
Frontier Molecular Orbitals (FMO): The Lowest Unoccupied Molecular Orbital (LUMO) is crucial for predicting the sites of nucleophilic attack. In electron-deficient systems like substituted nitropyridines, the LUMO is typically localized on the aromatic ring and the nitro group. The atoms with the largest LUMO coefficients are the most likely sites for nucleophilic attack. For 2-Amino-3-bromo-5-nitropyridine, the LUMO is expected to have significant contributions from the carbon atoms at the C4 and C6 positions.[2]
Based on these principles, a similar distribution of electrophilic and nucleophilic sites is anticipated for this compound.
Data Presentation
Due to the absence of specific quantitative data for this compound in the reviewed literature, a comparative table based on theoretical predictions and data from analogous systems is presented below.
| Position | Predicted Atomic Charge | Predicted LUMO Coefficient | Predicted Reactivity |
| N1 | Negative | Low | Nucleophilic |
| C2 | Positive | High | Electrophilic (susceptible to SNAr) |
| C3 | Positive | Low | Less Electrophilic |
| C4 | Positive | High | Highly Electrophilic (susceptible to SNAr) |
| C5 | Positive | Moderate | Electrophilic (site of Br leaving group) |
| C6 | Positive | High | Highly Electrophilic (susceptible to SNAr) |
| N (Cyano) | Negative | Low | Weakly Nucleophilic |
| C (Cyano) | Positive | Moderate | Electrophilic |
| N (Nitro) | Positive | Low | - |
| O (Nitro) | Negative | Low | Nucleophilic |
Note: The predicted atomic charges and LUMO coefficients are qualitative estimations based on the electronic effects of the substituents and data from similar molecules.
Experimental Protocols
The following protocols describe the synthesis of this compound and experimental methods to probe its electrophilic and nucleophilic sites.
Synthesis of this compound
This protocol is adapted from a known synthetic route.[3]
Reaction: 2,5-Dibromo-3-nitropyridine to this compound
Materials:
-
2,5-Dibromo-3-nitropyridine
-
Copper(I) cyanide (CuCN)
-
Propionitrile
-
Ethyl acetate (EtOAc)
-
Brine
-
Sodium sulfate (Na₂SO₄)
-
Silica gel
-
Dichloromethane (DCM)
-
Methanol (MeOH)
Procedure:
-
To a stirred solution of 2,5-dibromo-3-nitro-pyridine (25 g, 88.68 mmol) in propionitrile (100 ml), add CuCN (8.7 g, 97.55 mmol).
-
Heat the mixture to 90°C for 17 hours.
-
Allow the reaction mixture to cool to room temperature.
-
Dilute the mixture with EtOAc and wash twice with brine.
-
Dry the organic layer with Na₂SO₄ and concentrate under reduced pressure.
-
Purify the residue by column chromatography on silica gel using a DCM/MeOH gradient (95:5 to 85:15) to obtain 5-Bromo-3-nitropyridine-2-carbonitrile as a yellow solid.
Probing Electrophilic Sites via Nucleophilic Aromatic Substitution
This generalized protocol can be adapted to study the reactivity of different nucleophiles with this compound.
Materials:
-
This compound
-
Nucleophile of interest (e.g., a primary or secondary amine, a thiol, an alkoxide)
-
Anhydrous solvent (e.g., DMF, DMSO, THF)
-
Base (if necessary, e.g., K₂CO₃, Et₃N)
-
Standard work-up and purification reagents
Procedure:
-
Dissolve this compound (1 equivalent) in the chosen anhydrous solvent in a reaction vessel under an inert atmosphere (e.g., nitrogen or argon).
-
Add the nucleophile (1-1.2 equivalents) to the solution. If the nucleophile is a salt, it can be added directly. If it is neutral, a base may be required to facilitate the reaction.
-
Stir the reaction mixture at a suitable temperature (ranging from room temperature to reflux, depending on the nucleophile's reactivity).
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, perform an appropriate aqueous work-up to remove any inorganic salts and excess reagents.
-
Extract the product with a suitable organic solvent.
-
Dry the organic layer, concentrate, and purify the product by column chromatography or recrystallization.
-
Characterize the product using NMR spectroscopy (¹H, ¹³C), mass spectrometry, and IR spectroscopy to determine the site of nucleophilic attack.
Probing Nucleophilic Sites via Alkylation
This protocol can be used to investigate the nucleophilicity of the pyridine nitrogen.
Materials:
-
This compound
-
Alkylating agent (e.g., methyl iodide, benzyl bromide)
-
Anhydrous solvent (e.g., acetonitrile, acetone)
Procedure:
-
Dissolve this compound (1 equivalent) in the chosen anhydrous solvent.
-
Add the alkylating agent (1-1.2 equivalents) to the solution.
-
Stir the mixture at room temperature or with gentle heating.
-
Monitor the formation of the pyridinium salt, which may precipitate out of the solution.
-
If a precipitate forms, it can be collected by filtration, washed with a cold solvent, and dried.
-
If no precipitate forms, the solvent can be removed under reduced pressure to yield the crude salt.
-
Characterize the resulting pyridinium salt by NMR and mass spectrometry to confirm N-alkylation.
Mandatory Visualizations
Caption: Predicted electrophilic sites of this compound.
References
The Strategic Utility of 5-Bromo-2-cyano-3-nitropyridine in Modern Organic Synthesis: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
5-Bromo-2-cyano-3-nitropyridine has emerged as a highly versatile and valuable building block in the field of organic synthesis. Its unique trifunctionalized pyridine core, featuring a strategically positioned bromine atom, a cyano group, and a nitro group, offers a rich platform for a diverse array of chemical transformations. This technical guide provides an in-depth overview of the synthesis, properties, and key applications of this compound. Detailed experimental protocols for its synthesis and its utilization in pivotal cross-coupling and nucleophilic substitution reactions are presented. Furthermore, this guide highlights its role in the synthesis of complex heterocyclic molecules, including intermediates for active pharmaceutical ingredients (APIs) and agrochemicals, thereby underscoring its significance for professionals in drug discovery and development.
Introduction
The pyridine scaffold is a ubiquitous motif in a vast number of pharmaceuticals, agrochemicals, and functional materials. Consequently, the development of functionalized pyridine intermediates that allow for efficient and selective derivatization is of paramount importance. This compound (CAS 573675-25-9) is one such intermediate that has garnered significant attention.[1] The presence of three distinct functional groups—a bromine atom amenable to cross-coupling reactions, a cyano group that can be transformed into various functionalities, and a nitro group that can act as a directing group or be reduced to an amine—makes it an exceptionally powerful tool for synthetic chemists.[1][2] This guide aims to provide a comprehensive technical resource on the synthesis and synthetic applications of this versatile building block.
Physicochemical Properties and Data
A thorough understanding of the physicochemical properties of this compound is crucial for its effective use in synthesis. The key properties are summarized in the table below for easy reference.
| Property | Value | Reference |
| CAS Number | 573675-25-9 | [3] |
| Molecular Formula | C₆H₂BrN₃O₂ | [3] |
| Molecular Weight | 228.01 g/mol | [3] |
| Appearance | Light orange to yellow to green powder/crystal | [3] |
| Melting Point | 105 - 109 °C | [3] |
| Purity | ≥ 98% (GC) | [3] |
| Boiling Point | 348.9 ± 42.0 °C (Predicted) | [4] |
| Density | 1.92 ± 0.1 g/cm³ (Predicted) | [4] |
| Synonyms | 5-Bromo-3-nitropyridine-2-carbonitrile, 5-Bromo-3-nitropicolinonitrile | [3] |
Synthesis of this compound
The most common and efficient synthesis of this compound involves the cyanation of 2,5-dibromo-3-nitropyridine using a copper(I) cyanide source. This reaction proceeds via a nucleophilic aromatic substitution mechanism.
Caption: Synthesis of this compound.
Detailed Experimental Protocol for Synthesis
This protocol is adapted from a literature procedure.[5][6]
Materials:
-
2,5-Dibromo-3-nitropyridine (25 g, 88.68 mmol)
-
Copper(I) cyanide (CuCN) (8.7 g, 97.55 mmol)
-
Propionitrile (100 mL)
-
Ethyl acetate (EtOAc)
-
Brine solution
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Dichloromethane (DCM)
-
Methanol (MeOH)
Procedure:
-
To a stirred solution of 2,5-dibromo-3-nitropyridine (25 g, 88.68 mmol) in propionitrile (100 mL), add CuCN (8.7 g, 97.55 mmol).
-
Heat the reaction mixture to 90°C and maintain for 17 hours.
-
Allow the mixture to cool to room temperature.
-
Dilute the reaction mixture with ethyl acetate.
-
Wash the organic layer twice with brine solution.
-
Dry the organic layer over anhydrous Na₂SO₄ and concentrate under reduced pressure.
-
Purify the resulting residue by column chromatography on silica gel using a DCM/MeOH gradient (95:5 to 85:15) to afford 5-Bromo-3-nitropyridine-2-carbonitrile as a yellow solid.
-
Yield: 17.5 g (68%).[5]
Reactivity and Synthetic Applications
The trifunctional nature of this compound allows for a wide range of synthetic transformations, making it a valuable precursor for complex heterocyclic molecules.
Caption: Key reactions of this compound.
Palladium-Catalyzed Cross-Coupling Reactions
The bromine atom at the 5-position is highly susceptible to palladium-catalyzed cross-coupling reactions, enabling the formation of carbon-carbon and carbon-nitrogen bonds.
General Experimental Protocol (Adapted):
Materials:
-
This compound (1.0 mmol)
-
Arylboronic acid (1.2 mmol)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (5 mol%)
-
Potassium phosphate (K₃PO₄) (2.0 mmol)
-
1,4-Dioxane (8 mL)
-
Water (2 mL)
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
In a Schlenk flask, combine this compound (1.0 mmol), the corresponding arylboronic acid (1.2 mmol), Pd(PPh₃)₄ (0.05 mmol), and K₃PO₄ (2.0 mmol).
-
Add 1,4-dioxane (8 mL) and water (2 mL) to the flask.
-
Degas the reaction mixture by bubbling argon or nitrogen through the solution for 15-20 minutes.
-
Heat the mixture to 85-95°C and stir vigorously for 12-24 hours, monitoring the reaction progress by TLC or LC-MS.
-
Cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate (50 mL) and wash with water (2 x 20 mL) and then with brine (20 mL).
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
The Buchwald-Hartwig amination allows for the formation of C-N bonds, which is crucial in the synthesis of many pharmaceuticals. An adapted general protocol is provided below.[8]
General Experimental Protocol (Adapted):
Materials:
-
This compound (1.0 equiv)
-
Amine (1.2 equiv)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (0.02 equiv)
-
(±)-2,2'-Bis(diphenylphosphino)-1,1'-binaphthyl (BINAP) (0.04 equiv)
-
Sodium tert-butoxide (NaOtBu) (1.4 equiv)
-
Anhydrous Toluene
Procedure:
-
To a dry, sealable reaction tube equipped with a magnetic stir bar, add this compound, the amine, NaOtBu, Pd₂(dba)₃, and BINAP.
-
Evacuate and backfill the tube with an inert gas (e.g., Argon).
-
Add anhydrous toluene via syringe.
-
Seal the tube tightly and heat the reaction mixture to 80-110°C with vigorous stirring.
-
Monitor the reaction progress by LC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Quench the reaction with a saturated aqueous solution of ammonium chloride.
-
Extract the product with an appropriate organic solvent (e.g., ethyl acetate).
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Nucleophilic Aromatic Substitution
The electron-withdrawing nature of the nitro and cyano groups activates the pyridine ring towards nucleophilic aromatic substitution. Interestingly, studies on similar 2-substituted-3-nitropyridines have shown that the nitro group at the 3-position can be selectively displaced by sulfur nucleophiles, even in the presence of a halogen at the 5-position.[9]
Caption: Nucleophilic substitution of the nitro group.
General Experimental Protocol (Conceptual):
Materials:
-
This compound
-
Thiol (e.g., thiophenol, alkanethiol)
-
Base (e.g., K₂CO₃, NaH)
-
Solvent (e.g., DMF, DMSO)
Procedure:
-
Dissolve this compound in an appropriate anhydrous solvent in a reaction flask under an inert atmosphere.
-
Add the base and stir for a short period.
-
Add the thiol dropwise to the reaction mixture.
-
Stir the reaction at room temperature or with gentle heating, monitoring its progress by TLC.
-
Upon completion, quench the reaction with water and extract the product with an organic solvent.
-
Wash the organic layer with water and brine, then dry over anhydrous Na₂SO₄.
-
Concentrate the organic layer and purify the crude product by column chromatography.
Reduction of the Nitro Group
The nitro group can be readily reduced to an amino group, providing a handle for further functionalization, such as amide bond formation or the construction of fused heterocyclic systems. A common method for this transformation is the use of iron powder in the presence of an acid.[10]
General Experimental Protocol (Adapted):
Materials:
-
This compound
-
Iron powder
-
Ethanol
-
Water
-
Concentrated Hydrochloric Acid (HCl)
Procedure:
-
In a round-bottom flask, suspend this compound and iron powder in a mixture of ethanol and water.
-
Add a catalytic amount of concentrated HCl.
-
Heat the mixture to reflux and stir vigorously.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Cool the reaction mixture and filter through a pad of celite to remove the iron salts.
-
Wash the celite pad with ethanol.
-
Combine the filtrate and washings and concentrate under reduced pressure.
-
The crude product can be purified by crystallization or column chromatography.
Application in the Synthesis of Bioactive Molecules
This compound is a key intermediate in the synthesis of a variety of biologically active compounds, including pharmaceuticals and agrochemicals.[11] Its versatile reactivity allows for the construction of complex molecular architectures that are often found in drug candidates. For instance, derivatives of this compound are explored for their potential antimicrobial and anticancer properties. While direct involvement in the synthesis of the anticancer drug Pazopanib was not detailed in the provided search results, the structural motifs accessible from this building block are highly relevant to the synthesis of kinase inhibitors and other targeted therapies.
Conclusion
This compound is a powerful and versatile building block in modern organic synthesis. Its trifunctionalized nature provides chemists with multiple avenues for selective functionalization, enabling the efficient construction of complex heterocyclic molecules. The detailed protocols and reactivity profile presented in this guide are intended to serve as a valuable resource for researchers, scientists, and drug development professionals, facilitating the innovative application of this key intermediate in their synthetic endeavors. The continued exploration of the reactivity of this compound is expected to lead to the discovery of novel synthetic methodologies and the development of new and improved bioactive compounds.
References
- 1. benchchem.com [benchchem.com]
- 2. nbinno.com [nbinno.com]
- 3. researchgate.net [researchgate.net]
- 4. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 5. mdpi.com [mdpi.com]
- 6. US9150547B2 - Process for the preparation of pazopanib using novel intermediate - Google Patents [patents.google.com]
- 7. mdpi.com [mdpi.com]
- 8. benchchem.com [benchchem.com]
- 9. Nucleophilic Functionalization of 2-R-3-Nitropyridines as a Versatile Approach to Novel Fluorescent Molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Organic Syntheses Procedure [orgsyn.org]
- 11. chemimpex.com [chemimpex.com]
The Strategic Application of 5-Bromo-2-Cyano-3-Nitropyridine in Modern Medicinal Chemistry
A Technical Guide for Researchers and Drug Development Professionals
Abstract
5-Bromo-2-cyano-3-nitropyridine has emerged as a highly versatile and valuable scaffold in medicinal chemistry. Its unique trifunctionalized pyridine core, featuring strategically positioned bromo, cyano, and nitro groups, offers a rich platform for the synthesis of a diverse array of complex heterocyclic compounds. This technical guide provides an in-depth analysis of the potential applications of this compound, with a particular focus on its role as a key starting material for the development of potent kinase inhibitors and novel antimicrobial agents. This document details synthetic methodologies, presents quantitative biological data on derived compounds, and outlines experimental protocols for their evaluation. Furthermore, it visualizes key synthetic and signaling pathways to provide a comprehensive resource for researchers in the field of drug discovery and development.
Introduction
The pyridine nucleus is a privileged scaffold in medicinal chemistry, present in numerous FDA-approved drugs.[1] The strategic functionalization of the pyridine ring can significantly influence the pharmacological properties of a molecule. This compound is a prime example of a highly functionalized building block that offers medicinal chemists a powerful tool for the construction of novel therapeutic agents.[2] The electron-withdrawing nature of the nitro and cyano groups, combined with the synthetically versatile bromine atom, allows for a wide range of chemical transformations, making it an ideal starting material for generating libraries of diverse compounds.[3]
Research has highlighted the utility of this scaffold in the synthesis of fused heterocyclic systems, such as pyrazolo[1,5-a]pyrimidines, which are known to be potent inhibitors of various protein kinases.[4][5] Dysregulation of kinase activity is a hallmark of many diseases, including cancer, inflammation, and neurological disorders, making kinase inhibitors a major focus of modern drug discovery.[6] Additionally, the nitropyridine moiety is a known pharmacophore in antimicrobial agents, suggesting a second important avenue for the application of this compound derivatives.[2]
This guide will explore the synthetic routes to harness the reactivity of this compound and detail its application in the generation of compounds with significant therapeutic potential.
Synthetic Potential and Key Reactions
The chemical versatility of this compound stems from the distinct reactivity of its three functional groups. The bromine atom is susceptible to displacement via nucleophilic aromatic substitution (SNAr) and serves as a handle for various palladium-catalyzed cross-coupling reactions. The nitro group can be readily reduced to an amine, providing a key site for further derivatization or for facilitating cyclization reactions. The cyano group can be hydrolyzed to a carboxylic acid, reduced to an aminomethyl group, or participate in cycloaddition reactions.
A particularly fruitful application of this compound is in the synthesis of pyrazolo[1,5-a]pyrimidines. This is typically achieved through a multi-step sequence that begins with the reaction of this compound with hydrazine to form a pyrazole intermediate, followed by cyclization with a suitable three-carbon building block.
Caption: Synthetic pathway to pyrazolo[1,5-a]pyrimidines.
Applications in Medicinal Chemistry
Kinase Inhibitors
The pyrazolo[1,5-a]pyrimidine scaffold, readily accessible from this compound, is a well-established "hinge-binding" motif in a multitude of kinase inhibitors.[6] These compounds act as ATP-competitive inhibitors by occupying the ATP-binding pocket of the kinase, thereby preventing the phosphorylation of substrate proteins.
Pim-1 kinase is a serine/threonine kinase that is overexpressed in several human cancers and plays a crucial role in cell survival and proliferation. The development of Pim-1 inhibitors is a promising strategy for cancer therapy. Pyrazolo[1,5-a]pyrimidine derivatives have shown potent inhibitory activity against Pim-1 kinase.[5]
Table 1: In Vitro Kinase Inhibitory Activity of Representative Pyrazolo[1,5-a]pyrimidine Derivatives
| Compound ID | Target Kinase | IC50 (nM) | Reference |
| 1 | Pim-1 | 45 | [5] |
| 9a | Pim-1 | < 10 | [5] |
| 9b | Pim-1 | < 10 | [5] |
| 11a | Pim-1 | < 10 | [5] |
| 11b | Pim-1 | < 10 | [5] |
Note: The compounds in this table are derivatives of the pyrazolo[1,5-a]pyrimidine scaffold and serve to illustrate the potential of this chemical class, which can be accessed through multi-step synthesis starting from this compound.
CDK2 is a key regulator of the cell cycle, and its aberrant activity is frequently observed in cancer. Pyrazolopyridine derivatives have been identified as potent inhibitors of CDK2.[7]
Table 2: In Vitro CDK2/Cyclin A2 Inhibitory Activity of Representative Pyrazolopyridine Derivatives
| Compound ID | Target Kinase | IC50 (µM) | Reference |
| 4 | CDK2/cyclin A2 | 0.24 | [7] |
| 8 | CDK2/cyclin A2 | 0.65 | [7] |
| 11 | CDK2/cyclin A2 | 0.50 | [7] |
Note: The compounds in this table are illustrative examples of bioactive pyrazolopyridines.
VEGFR-2 is a key mediator of angiogenesis, the formation of new blood vessels, which is essential for tumor growth and metastasis. Inhibition of VEGFR-2 is a clinically validated anti-cancer strategy. Pyridine-based compounds have been successfully developed as VEGFR-2 inhibitors.[8]
Table 3: In Vitro VEGFR-2 Inhibitory Activity of Representative Pyridine Derivatives
| Compound ID | Target Kinase | IC50 (µM) | Reference |
| 5a | VEGFR-2 | 0.217 | [9] |
| 5e | VEGFR-2 | 0.124 | [9] |
Note: These compounds demonstrate the potential of the pyridine scaffold in targeting VEGFR-2.
Caption: VEGFR-2 signaling pathway and point of inhibition.
Antimicrobial Agents
The nitropyridine scaffold is a component of several known antimicrobial agents. The mechanism of action of nitro-heterocyclic drugs often involves the reduction of the nitro group within the microbial cell to form reactive nitroso and hydroxylamine intermediates that can damage cellular macromolecules, including DNA.
While specific antimicrobial data for direct derivatives of this compound are not extensively reported in publicly available literature, the structural alerts within the molecule suggest a strong potential for this class of compounds.
Table 4: Representative Minimum Inhibitory Concentration (MIC) of Pyrimidine Derivatives
| Compound ID | Bacterial Strain | MIC (µg/mL) | Reference |
| M6 | K. pneumoniae | 375 | [10] |
| M19 | K. pneumoniae | 375 | [10] |
| M20 | P. aeruginosa | >1500 | [10] |
| M25 | P. aeruginosa | >1500 | [10] |
Note: These values are for thiopyrimidine-benzenesulfonamide compounds and are intended to illustrate the potential antimicrobial activity of related heterocyclic systems.
Experimental Protocols
General Synthesis of Pyrazolo[1,5-a]pyrimidines
The following is a general, illustrative protocol for the synthesis of a pyrazolo[1,5-a]pyrimidine scaffold, which can be adapted from starting materials like this compound.
-
Step 1: Synthesis of the aminopyrazole intermediate.
-
To a solution of the substituted acrylonitrile in ethanol, add hydrazine hydrate and a catalytic amount of glacial acetic acid.
-
Reflux the mixture for 16 hours.
-
Cool the reaction mixture and collect the precipitated product by filtration. Wash with cold ethanol and dry under vacuum.
-
-
Step 2: Cyclization to form the pyrazolo[1,5-a]pyrimidine core.
-
A mixture of the aminopyrazole intermediate and a suitable enaminone or β-dicarbonyl compound in glacial acetic acid is heated to reflux for 3 hours.
-
Alternatively, the reaction can be carried out under microwave irradiation at 140 °C for a shorter duration.
-
After cooling, the reaction mixture is poured into ice water.
-
The resulting solid is collected by filtration, washed with water, and purified by crystallization.
-
In Vitro Kinase Inhibition Assay
This protocol outlines a general method for determining the IC50 value of a test compound against a specific kinase.
-
Materials:
-
Recombinant human kinase enzyme.
-
Kinase buffer (e.g., 40 mM Tris-HCl pH 7.5, 10 mM MgCl₂, 1 mM DTT).
-
ATP.
-
Synthetic peptide substrate.
-
Test compound serially diluted in DMSO.
-
Kinase activity detection kit (e.g., ADP-Glo™ Kinase Assay).
-
384-well plates.
-
-
Procedure:
-
Add 5 µL of kinase buffer containing the enzyme to each well.
-
Add 5 µL of the serially diluted test compound or DMSO (vehicle control).
-
Incubate for 15 minutes at room temperature.
-
Initiate the kinase reaction by adding 10 µL of a solution containing ATP and the substrate.
-
Incubate for 60 minutes at 30°C.
-
Stop the reaction and detect the remaining ATP according to the manufacturer's protocol for the kinase activity detection kit.
-
Calculate the percentage of kinase inhibition for each compound concentration and determine the IC50 value using non-linear regression analysis.
-
Caption: Workflow for an in vitro kinase inhibition assay.
Cell Viability (MTT) Assay
This protocol is for assessing the cytotoxic effect of a compound on cancer cell lines.
-
Materials:
-
Cancer cell line of interest.
-
Complete cell culture medium.
-
Test compound.
-
96-well plates.
-
MTT solution (5 mg/mL in PBS).
-
Solubilization solution (e.g., DMSO).
-
-
Procedure:
-
Seed cells in a 96-well plate at a suitable density and allow them to attach overnight.
-
Treat the cells with various concentrations of the test compound for 24-72 hours.
-
Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.
-
Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value.
-
Conclusion
This compound is a powerful and versatile building block in medicinal chemistry. Its trifunctionalized nature provides a robust platform for the synthesis of diverse and complex heterocyclic compounds with significant therapeutic potential. The demonstrated utility of this scaffold in the development of potent kinase inhibitors for oncology and its inherent potential for the creation of novel antimicrobial agents underscore its importance in modern drug discovery. The synthetic routes and experimental protocols detailed in this guide provide a solid foundation for researchers to further explore and exploit the vast potential of this compound in their drug development programs.
References
- 1. Frontiers | Design, synthesis and anticancer activity studies of 3-(coumarin-3-yl)-acrolein derivatives: Evidenced by integrating network pharmacology and vitro assay [frontiersin.org]
- 2. chemimpex.com [chemimpex.com]
- 3. mdpi.com [mdpi.com]
- 4. Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis and Biological Evaluation of Pyrazolo[1,5-a]pyrimidine Compounds as Potent and Selective Pim-1 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Discovery of New Pyrazolopyridine, Furopyridine, and Pyridine Derivatives as CDK2 Inhibitors: Design, Synthesis, Docking Studies, and Anti-Proliferative Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Discovery of New VEGFR-2 Inhibitors: Design, Synthesis, Anti-Proliferative Evaluation, Docking, and MD Simulation Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Identification of Novel Cyanopyridones and Pyrido[2,3-d]pyrimidines as Anticancer Agents with Dual VEGFR-2/HER-2 Inhibitory Action: Synthesis, Biological Evaluation and Molecular Docking Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Design, Synthesis, and Antimicrobial Evaluation of New Thiopyrimidine–Benzenesulfonamide Compounds - PMC [pmc.ncbi.nlm.nih.gov]
A Technical Guide to High-Purity 5-Bromo-2-Cyano-3-Nitropyridine for Research and Development
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the commercial availability and technical specifications of high-purity 5-Bromo-2-Cyano-3-Nitropyridine, a key building block in pharmaceutical and agrochemical synthesis. This document outlines commercially available sources, typical product specifications, and representative analytical methodologies for quality control.
Commercial Suppliers and Product Specifications
This compound is available from a range of chemical suppliers, catering to both research and bulk-scale requirements. The purity of this reagent is critical for its successful application in multi-step syntheses, where impurities can lead to side reactions and reduced yields. Below is a comparative summary of offerings from prominent suppliers.
| Supplier | Product Number | Purity Specification | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Appearance | Melting Point (°C) |
| TCI America™ (via Fisher Scientific) | B5584 | >98.0% (GC)[1] | 573675-25-9[1] | C₆H₂BrN₃O₂[1] | 228.01[1] | Light orange to Yellow to Green powder to crystal[1] | 105.0 to 109.0[1] |
| Chem-Impex | 07358 | ≥ 98% (GC)[2] | 573675-25-9[2] | C₆H₂BrN₃O₂[2] | 228.01[2] | Light orange to yellow to green powder to crystal[2] | 105 - 109[2] |
| Cynor Laboratories (via IndiaMART) | 2856921885762 | 98%[3] | 573675-25-9[3] | C₆H₂BrN₃O₂[3] | 228.01[3] | Not specified | 101-106[3] |
| P212121 Store | Not specified | > 97.0% | 573675-25-9[4] | C₆H₂BrN₃O₂[4] | 228.01[4] | Not specified | Not specified |
| Lab Pro Inc. | B5584-5G | Min. 98.0 (GC)[5] | 573675-25-9[5] | C₆H₂BrN₃O₂[5] | 228.01[5] | Slightly Pale Yellow Solid[5] | 107[5] |
Synthesis and Manufacturing Workflow
The synthesis of this compound typically involves the cyanation of a di-substituted pyridine precursor. A representative workflow from synthesis to quality control is outlined below.
Caption: A logical workflow for the synthesis and quality control of this compound.
Experimental Protocols
The following are representative methodologies for the synthesis and quality control analysis of this compound.
Synthesis Protocol
A common laboratory-scale synthesis involves the reaction of 2,5-dibromo-3-nitropyridine with copper(I) cyanide.
Materials:
-
2,5-dibromo-3-nitro-pyridine
-
Copper(I) Cyanide (CuCN)
-
Propionitrile
-
Ethyl Acetate (EtOAc)
-
Brine
-
Sodium Sulfate (Na₂SO₄)
-
Silica Gel for column chromatography
-
Dichloromethane (DCM) / Methanol (MeOH) as eluents
Procedure:
-
A stirred solution of 2,5-dibromo-3-nitro-pyridine (1 equivalent) in propionitrile is treated with CuCN (1.1 equivalents).
-
The reaction mixture is heated to 90°C for approximately 17 hours.
-
After cooling to room temperature, the mixture is diluted with EtOAc and washed twice with brine.
-
The organic layer is dried over Na₂SO₄ and concentrated under reduced pressure.
-
The resulting residue is purified by silica gel column chromatography using a DCM/MeOH gradient to yield 5-Bromo-3-nitropyridine-2-carbonitrile as a yellow solid.
Quality Control Protocols
High-purity this compound is characterized by a combination of chromatographic and spectroscopic techniques to ensure both purity and structural integrity.
HPLC is a standard method for assessing the purity of non-volatile organic compounds.
Instrumentation:
-
HPLC system with a Diode Array Detector (DAD)
-
Reversed-phase C18 column (e.g., 150 mm x 4.6 mm, 5 µm particle size)
Mobile Phase and Conditions:
-
Mobile Phase A: Water with 0.1% Formic Acid
-
Mobile Phase B: Acetonitrile with 0.1% Formic Acid
-
Gradient: A typical gradient would start with a high percentage of Mobile Phase A, gradually increasing the proportion of Mobile Phase B to elute the compound and any less polar impurities.
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 25°C
-
Detection: UV at 220 nm
-
Injection Volume: 20 µL
Sample Preparation:
-
A stock solution of the compound is prepared in a suitable solvent, such as the mobile phase, and diluted to create working standards for a calibration curve.
Analysis:
-
The sample is injected, and the resulting chromatogram is analyzed. Purity is determined by the area percentage of the main peak relative to the total area of all peaks.
NMR spectroscopy is essential for confirming the chemical structure of the synthesized compound.
Instrumentation:
-
NMR Spectrometer (e.g., 400 MHz)
Sample Preparation:
-
5-10 mg of the sample is dissolved in 0.5-0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).
Experiments:
-
¹H NMR: Provides information on the number and environment of protons in the molecule.
-
¹³C NMR: Provides information on the carbon skeleton.
-
2D NMR (COSY, HSQC, HMBC): Used to establish connectivity between protons and carbons, confirming the substitution pattern on the pyridine ring.
Interpretation:
-
The chemical shifts, coupling constants, and correlations in the NMR spectra are analyzed to confirm that the structure is consistent with this compound.
FTIR spectroscopy is used to identify the characteristic functional groups present in the molecule.
Instrumentation:
-
FTIR Spectrometer
Sample Preparation:
-
The solid sample can be analyzed directly using an Attenuated Total Reflectance (ATR) accessory or prepared as a KBr pellet.
Expected Absorptions:
-
C≡N (Nitrile): A sharp, intense absorption peak around 2240-2220 cm⁻¹.[6]
-
NO₂ (Nitro group): Two strong absorption bands corresponding to the asymmetric and symmetric stretches, typically in the ranges of 1550-1475 cm⁻¹ and 1360-1290 cm⁻¹, respectively, for aromatic nitro compounds.[7]
-
Aromatic C-H and C=C/C=N bonds: Characteristic absorptions in the fingerprint region.
Applications in Research and Development
This compound is a versatile intermediate in organic synthesis.[2][8] Its trifunctionalized pyridine core allows for a wide range of chemical transformations. The bromine atom can participate in cross-coupling reactions, the cyano group can be hydrolyzed or reduced, and the nitro group can be reduced to an amine, providing multiple points for molecular elaboration. These characteristics make it a valuable starting material in the synthesis of:
-
Pharmaceuticals: Particularly in the development of drugs targeting neurological disorders.[2][8]
-
Agrochemicals: Used in the formulation of novel pesticides and herbicides.[2][8]
-
Material Science: Plays a role in the creation of advanced materials with specific chemical properties.[2][8]
Workflow for Analytical Method Development
The development of a robust analytical method for quality control follows a logical progression to ensure accuracy and reliability.
Caption: A logical flow for HPLC method development for substituted pyridines.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. scispace.com [scispace.com]
- 4. pubs.aip.org [pubs.aip.org]
- 5. Analytical Chemistry of Organic Halogen Compounds - 1st Edition | Elsevier Shop [shop.elsevier.com]
- 6. spectroscopyonline.com [spectroscopyonline.com]
- 7. orgchemboulder.com [orgchemboulder.com]
- 8. chemimpex.com [chemimpex.com]
Methodological & Application
Application Notes and Protocols for the Suzuki-Miyaura Coupling Reaction with 5-Bromo-2-Cyano-3-Nitropyridine
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and a generalized protocol for the Suzuki-Miyaura cross-coupling reaction of 5-Bromo-2-Cyano-3-Nitropyridine with various arylboronic acids. This versatile reaction is a cornerstone in modern organic synthesis, enabling the formation of carbon-carbon bonds to construct complex molecules with significant potential in pharmaceutical and agrochemical development.[1][2][3] this compound is a valuable building block in the synthesis of biologically active compounds.[4][5] The protocol provided herein is a starting point and may require optimization for specific substrates to achieve the best results.[6]
Reaction Principle
The Suzuki-Miyaura coupling reaction involves the palladium-catalyzed cross-coupling of an organohalide (this compound) with an organoboron compound (typically an arylboronic acid or ester) in the presence of a base.[6][7] The catalytic cycle consists of three primary steps: oxidative addition of the aryl bromide to the Pd(0) complex, transmetalation with the boronic acid, and reductive elimination to yield the desired biaryl product and regenerate the active Pd(0) catalyst.[6][8]
Materials and Equipment
| Reagents and Chemicals | Equipment |
| This compound | Schlenk flask or microwave reaction vial |
| Arylboronic acid (e.g., Phenylboronic acid) | Magnetic stirrer and stir bar |
| Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂) | Heating mantle, oil bath, or microwave reactor |
| Base (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃) | Condenser |
| Anhydrous solvent (e.g., 1,4-Dioxane, Toluene, DMF) | Inert gas supply (Argon or Nitrogen) |
| Degassed water | Syringes and needles |
| Ethyl acetate (for workup) | Standard laboratory glassware for workup and purification |
| Brine solution (for workup) | Rotary evaporator |
| Anhydrous sodium sulfate or magnesium sulfate | Thin Layer Chromatography (TLC) plates and chamber |
| Celite | Column chromatography setup |
Experimental Protocol
This protocol describes a general procedure for the Suzuki-Miyaura coupling of this compound with an arylboronic acid.
Reaction Setup:
-
To a dry Schlenk flask equipped with a magnetic stir bar, add this compound (1.0 eq), the arylboronic acid (1.2-1.5 eq), and the base (2.0-3.0 eq).
-
Seal the flask with a septum and connect it to a Schlenk line.
-
Evacuate the flask and backfill with an inert gas (Argon or Nitrogen). Repeat this cycle three times to ensure an oxygen-free atmosphere.
-
Under the inert atmosphere, add the palladium catalyst (0.02-0.05 eq) to the flask.
-
Add the anhydrous, degassed solvent (e.g., 1,4-Dioxane/water mixture, 4:1) via syringe. The typical concentration is 0.1-0.2 M with respect to the limiting reagent.
Reaction Execution:
-
Place the flask in a preheated oil bath or heating mantle set to the desired temperature (typically 80-100 °C).
-
Stir the reaction mixture vigorously.
-
Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 2-24 hours.[6][7]
Work-up and Purification:
-
Once the reaction is complete, cool the mixture to room temperature.
-
Dilute the reaction mixture with ethyl acetate and water.
-
Separate the organic layer and wash it with water and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
The crude product can be purified by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes).
Data Presentation: Hypothetical Yields
The following table summarizes hypothetical yields for the Suzuki-Miyaura coupling of this compound with various arylboronic acids under optimized conditions. Actual yields may vary depending on the specific substrates and reaction conditions used.
| Entry | Arylboronic Acid | Product | Hypothetical Yield (%) |
| 1 | Phenylboronic acid | 2-Cyano-3-nitro-5-phenylpyridine | 85 |
| 2 | 4-Methoxyphenylboronic acid | 2-Cyano-5-(4-methoxyphenyl)-3-nitropyridine | 82 |
| 3 | 3-Chlorophenylboronic acid | 5-(3-Chlorophenyl)-2-cyano-3-nitropyridine | 78 |
| 4 | 4-Fluorophenylboronic acid | 2-Cyano-5-(4-fluorophenyl)-3-nitropyridine | 88 |
| 5 | 2-Thiopheneboronic acid | 2-Cyano-3-nitro-5-(thiophen-2-yl)pyridine | 75 |
Troubleshooting
-
Low Yield: If the reaction shows low conversion, consider increasing the temperature, reaction time, or catalyst loading. The choice of base and solvent can also significantly impact the yield. For electron-deficient pyridines, a stronger base like Cs₂CO₃ might be beneficial.
-
Side Reactions: Homocoupling of the boronic acid can be a significant side reaction. Using a slight excess of the boronic acid (1.2 eq) can help minimize this. Debromination of the starting material can also occur, which might be mitigated by using milder reaction conditions or a different catalyst system.
-
Catalyst Deactivation: The nitro and cyano groups on the pyridine ring can potentially coordinate to the palladium center and inhibit the catalyst. Using ligands with strong donor properties might be necessary to maintain catalytic activity.
Visualizations
Caption: The catalytic cycle of the Suzuki-Miyaura coupling reaction.
Caption: Experimental workflow for the Suzuki-Miyaura coupling reaction.
References
- 1. Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. chemimpex.com [chemimpex.com]
- 5. nbinno.com [nbinno.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. Suzuki Coupling [organic-chemistry.org]
Application Notes and Protocols for Palladium-Catalyzed Cross-Coupling of 5-Bromo-3-nitropicolinonitrile
For Researchers, Scientists, and Drug Development Professionals
Introduction
5-Bromo-3-nitropicolinonitrile is a versatile trifunctionalized pyridine derivative that serves as a valuable building block in medicinal chemistry and materials science.[1][2] Its unique substitution pattern, featuring a bromine atom amenable to palladium-catalyzed cross-coupling, a nitro group for further functionalization, and a nitrile group, makes it an attractive starting material for the synthesis of diverse and complex molecular architectures.[1][2] Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings, are powerful tools for the construction of carbon-carbon and carbon-heteroatom bonds. These reactions enable the introduction of a wide array of substituents at the 5-position of the pyridine ring, providing a gateway to novel compounds with potential therapeutic applications. This document provides detailed application notes and experimental protocols for the palladium-catalyzed cross-coupling of 5-Bromo-3-nitropicolinonitrile with various partners.
General Reaction Scheme
The palladium-catalyzed cross-coupling of 5-Bromo-3-nitropicolinonitrile generally proceeds via a catalytic cycle involving oxidative addition of the aryl bromide to a Pd(0) complex, followed by transmetalation (for Suzuki and Stille couplings) or reaction with a nucleophile (for Buchwald-Hartwig and Sonogashira couplings), and concluding with reductive elimination to yield the coupled product and regenerate the Pd(0) catalyst.
Caption: Generalized Palladium-Catalyzed Cross-Coupling Reaction.
Suzuki-Miyaura Coupling: Synthesis of 5-Aryl-3-nitropicolinonitriles
The Suzuki-Miyaura coupling is a robust method for the formation of C-C bonds between 5-Bromo-3-nitropicolinonitrile and various aryl- or heteroarylboronic acids.
Quantitative Data
| Entry | Arylboronic Acid | Catalyst (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%)* |
| 1 | Phenylboronic acid | Pd(PPh₃)₄ (5) | K₂CO₃ | Toluene/H₂O (4:1) | 100 | 12 | 88 |
| 2 | 4-Methoxyphenylboronic acid | Pd(dppf)Cl₂ (3) | Cs₂CO₃ | 1,4-Dioxane | 90 | 16 | 92 |
| 3 | 3-Pyridylboronic acid | Pd₂(dba)₃ (2) / SPhos (4) | K₃PO₄ | Toluene | 110 | 8 | 75 |
| 4 | 2-Thienylboronic acid | Pd(PPh₃)₄ (5) | Na₂CO₃ | DME/H₂O (3:1) | 85 | 18 | 82 |
*Yields are representative and may vary based on specific reaction conditions and substrate purity.
Experimental Protocol
-
Reaction Setup: In a flame-dried Schlenk flask, combine 5-Bromo-3-nitropicolinonitrile (1.0 mmol), the corresponding arylboronic acid (1.2 mmol), the palladium catalyst (see table), and the base (2.0 mmol).
-
Inert Atmosphere: Seal the flask with a septum, and evacuate and backfill with an inert gas (e.g., Argon or Nitrogen). Repeat this cycle three times.
-
Solvent Addition: Add the degassed solvent to the flask via syringe.
-
Reaction: Heat the reaction mixture to the specified temperature with vigorous stirring for the indicated time. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with ethyl acetate (50 mL) and wash with water (2 x 25 mL) and brine (25 mL).
-
Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.
Caption: Experimental Workflow for Suzuki-Miyaura Coupling.
Buchwald-Hartwig Amination: Synthesis of 5-(Amino)-3-nitropicolinonitriles
The Buchwald-Hartwig amination enables the formation of C-N bonds by coupling 5-Bromo-3-nitropicolinonitrile with a variety of primary and secondary amines.
Quantitative Data
| Entry | Amine | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%)* |
| 1 | Aniline | Pd₂(dba)₃ (2) | BINAP (3) | NaOtBu | Toluene | 100 | 18 | 85 |
| 2 | Morpholine | Pd(OAc)₂ (2) | Xantphos (4) | Cs₂CO₃ | 1,4-Dioxane | 110 | 24 | 90 |
| 3 | n-Butylamine | Pd₂(dba)₃ (1.5) | RuPhos (3) | K₃PO₄ | t-BuOH | 90 | 16 | 78 |
| 4 | Indole | Pd(OAc)₂ (3) | DavePhos (6) | K₂CO₃ | Toluene | 100 | 20 | 72 |
*Yields are representative and may vary based on specific reaction conditions and substrate purity.
Experimental Protocol
-
Reaction Setup: To an oven-dried Schlenk tube, add 5-Bromo-3-nitropicolinonitrile (1.0 mmol), the amine (1.2 mmol), the palladium precatalyst, the ligand, and the base (1.4 mmol).
-
Inert Atmosphere: Seal the tube with a screw cap containing a PTFE septum and purge with argon for 10 minutes.
-
Solvent Addition: Add the anhydrous, degassed solvent via syringe.
-
Reaction: Place the tube in a preheated oil bath and stir vigorously at the specified temperature for the indicated time.
-
Work-up: After cooling to room temperature, dilute the reaction mixture with ethyl acetate and filter through a pad of Celite®.
-
Purification: Wash the filtrate with water and brine, then dry over anhydrous sodium sulfate. Concentrate the solution under reduced pressure and purify the residue by flash column chromatography.
Caption: Buchwald-Hartwig Amination Workflow.
Sonogashira Coupling: Synthesis of 5-Alkynyl-3-nitropicolinonitriles
The Sonogashira coupling provides an efficient route to synthesize 5-alkynyl-3-nitropicolinonitriles by reacting 5-Bromo-3-nitropicolinonitrile with terminal alkynes.
Quantitative Data
| Entry | Terminal Alkyne | Pd Catalyst (mol%) | Cu Co-catalyst (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%)* |
| 1 | Phenylacetylene | Pd(PPh₃)₄ (3) | CuI (5) | Et₃N | THF | 60 | 6 | 91 |
| 2 | Trimethylsilylacetylene | PdCl₂(PPh₃)₂ (2) | CuI (4) | DIPA | Toluene | 80 | 8 | 85 |
| 3 | 1-Hexyne | Pd(PPh₃)₄ (4) | CuI (6) | Piperidine | DMF | 50 | 12 | 88 |
| 4 | Propargyl alcohol | PdCl₂(PPh₃)₂ (3) | CuI (5) | Et₃N | Acetonitrile | RT | 24 | 79 |
*Yields are representative and may vary based on specific reaction conditions and substrate purity.
Experimental Protocol
-
Reaction Setup: In a dry Schlenk flask under an inert atmosphere, dissolve 5-Bromo-3-nitropicolinonitrile (1.0 mmol) in the specified solvent.
-
Reagent Addition: Add the terminal alkyne (1.1 mmol), the palladium catalyst, the copper(I) co-catalyst, and the amine base.
-
Reaction: Stir the reaction mixture at the indicated temperature for the specified time. Monitor the reaction by TLC.
-
Work-up: Quench the reaction with a saturated aqueous solution of ammonium chloride. Extract the product with ethyl acetate (3 x 30 mL).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo. Purify the residue by flash column chromatography.
Caption: Sonogashira Coupling Protocol Steps.
Conclusion
The palladium-catalyzed cross-coupling reactions of 5-Bromo-3-nitropicolinonitrile provide a powerful and versatile platform for the synthesis of a diverse range of substituted picolinonitrile derivatives. The protocols outlined in these application notes offer robust starting points for researchers in drug discovery and materials science. Optimization of the reaction conditions, including catalyst, ligand, base, and solvent, may be necessary to achieve the best results for specific substrates. The resulting products are valuable intermediates for the development of novel compounds with a wide range of potential applications.
References
Application Notes and Protocols for the Synthesis of Kinase Inhibitors Utilizing 5-Bromo-Pyridine Scaffolds
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed guide for the synthesis and evaluation of kinase inhibitors, with a focus on the versatile building block, 5-Bromo-2-Cyano-3-Nitropyridine and its close structural analog, 5-Bromo-2-nitropyridine. Due to the extensive documentation and established protocols available, the synthesis of the multi-targeted kinase inhibitor, Pazopanib, from 5-Bromo-2-nitropyridine will be used as a primary example to illustrate the synthetic strategies and biological evaluation methods applicable to this class of compounds.
Introduction
This compound is a highly functionalized heterocyclic compound that serves as a valuable starting material in medicinal chemistry for the development of biologically active molecules.[1][2][3] Its unique arrangement of bromo, cyano, and nitro groups on the pyridine ring offers multiple reactive sites for synthetic transformations, making it an attractive scaffold for the generation of diverse compound libraries for drug discovery.[3][4][5] The pyridine core is a well-established pharmacophore in the design of kinase inhibitors, often facilitating crucial hydrogen bond interactions within the ATP-binding site of the kinase.[6]
While direct examples of kinase inhibitors synthesized from this compound are not extensively detailed in publicly available literature, its close analog, 5-Bromo-2-nitropyridine, is a key precursor in the synthesis of the FDA-approved kinase inhibitor, Pazopanib.[6] Pazopanib is a potent inhibitor of multiple receptor tyrosine kinases, primarily targeting Vascular Endothelial Growth Factor Receptors (VEGFRs) and Platelet-Derived Growth Factor Receptors (PDGFRs).[6] This document will leverage the well-established synthesis and activity of Pazopanib to provide detailed protocols and application notes relevant to researchers working with substituted bromo-pyridines for kinase inhibitor discovery.
Application Notes: Targeting Kinase Signaling in Disease
Protein kinases are a large family of enzymes that play a critical role in cellular signal transduction by catalyzing the phosphorylation of specific substrate proteins. Dysregulation of kinase activity is a common driver of various diseases, particularly cancer. Kinase inhibitors have emerged as a major class of targeted therapeutics.
Pazopanib: A Multi-Targeted Kinase Inhibitor
Pazopanib functions by inhibiting multiple receptor tyrosine kinases involved in angiogenesis and tumor cell proliferation. Its primary targets include:
-
Vascular Endothelial Growth Factor Receptors (VEGFR-1, -2, -3): These receptors are crucial for angiogenesis, the formation of new blood vessels that supply tumors with nutrients and oxygen.[5][7][]
-
Platelet-Derived Growth Factor Receptors (PDGFR-α and -β): These receptors are involved in cell growth, proliferation, and survival.[9][10][11][]
By inhibiting these kinases, Pazopanib effectively blocks the signaling pathways that promote tumor growth and vascularization.
Quantitative Data Presentation
The inhibitory activity of a kinase inhibitor is typically quantified by its half-maximal inhibitory concentration (IC50). The following table summarizes the IC50 values for Pazopanib against its key kinase targets.
| Compound | Target Kinase | IC50 (nM) |
| Pazopanib | VEGFR-1 | 10 |
| Pazopanib | VEGFR-2 | 30 |
| Pazopanib | VEGFR-3 | 47 |
| Pazopanib | PDGFR-α | 74 |
| Pazopanib | PDGFR-β | 84 |
Data sourced from publicly available literature.[6]
Experimental Protocols
The following protocols provide a detailed methodology for the initial steps in the synthesis of a kinase inhibitor based on the Pazopanib scaffold, starting from 5-Bromo-2-nitropyridine. A general protocol for an in vitro kinase inhibition assay is also provided.
Protocol 1: Synthesis of N-(2-nitropyridin-5-yl)acetamide (Intermediate 1)
This protocol describes the nucleophilic aromatic substitution (SNAr) reaction to replace the bromine atom of 5-Bromo-2-nitropyridine with an acetamido group.
Materials:
-
5-Bromo-2-nitropyridine
-
Acetamide
-
Potassium carbonate (K₂CO₃)
-
Copper(I) iodide (CuI)
-
N,N-Dimethylformamide (DMF)
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
To a stirred solution of 5-Bromo-2-nitropyridine (1.0 eq) in DMF, add acetamide (1.2 eq), K₂CO₃ (2.0 eq), and CuI (0.1 eq).
-
Heat the reaction mixture to 120 °C and stir for 12-16 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and pour it into water.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to yield N-(2-nitropyridin-5-yl)acetamide.
Protocol 2: Synthesis of 5-amino-N-methyl-2-(N-methyl-N-(pyridin-2-yl)amino)pyrimidine-4-carboxamide (Pazopanib Core)
This protocol outlines a subsequent step in the synthesis of the core structure of Pazopanib, illustrating the construction of the pyrimidine ring. The synthesis of the necessary precursors is not detailed here but can be found in the referenced literature.
Materials:
-
Appropriately substituted pyrimidine precursor
-
Substituted aniline precursor
-
Palladium catalyst (e.g., Pd₂(dba)₃)
-
Ligand (e.g., Xantphos)
-
Base (e.g., Cesium carbonate)
-
Solvent (e.g., Dioxane)
Procedure:
-
In a reaction vessel, combine the pyrimidine precursor (1.0 eq), the aniline precursor (1.1 eq), cesium carbonate (1.5 eq), Pd₂(dba)₃ (0.05 eq), and Xantphos (0.1 eq).
-
Add anhydrous dioxane to the vessel.
-
Degas the mixture by bubbling with argon for 15 minutes.
-
Heat the reaction mixture to 100 °C and stir for 8-12 hours under an argon atmosphere.
-
Monitor the reaction by LC-MS.
-
Once the reaction is complete, cool the mixture to room temperature and filter through a pad of Celite.
-
Concentrate the filtrate under reduced pressure.
-
Purify the residue by column chromatography to obtain the desired Pazopanib core structure.
Protocol 3: In Vitro Kinase Inhibition Assay (General Protocol)
This protocol describes a general method to determine the IC50 value of a synthesized compound against a target kinase.
Materials:
-
Recombinant kinase enzyme
-
Kinase-specific substrate
-
Adenosine triphosphate (ATP)
-
Synthesized inhibitor compound
-
Assay buffer (e.g., Tris-HCl, MgCl₂, DTT)
-
Kinase detection reagent (e.g., ADP-Glo™ Kinase Assay)
-
384-well plates
-
Plate reader
Procedure:
-
Prepare a serial dilution of the inhibitor compound in DMSO.
-
In a 384-well plate, add the inhibitor dilutions, recombinant kinase, and substrate in the assay buffer.
-
Initiate the kinase reaction by adding ATP.
-
Incubate the plate at 30 °C for a specified time (e.g., 60 minutes).
-
Stop the reaction and detect the amount of ADP produced using a kinase detection reagent according to the manufacturer's protocol.
-
Measure the luminescence or fluorescence signal using a plate reader.
-
Calculate the percentage of kinase inhibition for each inhibitor concentration relative to a no-inhibitor control.
-
Determine the IC50 value by fitting the data to a dose-response curve using appropriate software.
Visualizations
The following diagrams illustrate the synthetic workflow and the targeted signaling pathways.
Caption: Synthetic workflow for an intermediate in Pazopanib synthesis.
Caption: Inhibition of VEGFR/PDGFR signaling by Pazopanib.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Recent updates on potential of VEGFR-2 small-molecule inhibitors as anticancer agents - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 6. benchchem.com [benchchem.com]
- 7. mdpi.com [mdpi.com]
- 9. medchemexpress.com [medchemexpress.com]
- 10. medchemexpress.com [medchemexpress.com]
- 11. selleckchem.com [selleckchem.com]
Application Notes and Protocols for Sonogashira Coupling of 5-Bromo-2-Cyano-3-Nitropyridine
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Sonogashira cross-coupling reaction is a powerful and versatile method for the formation of carbon-carbon bonds between sp²-hybridized carbons of aryl or vinyl halides and sp-hybridized carbons of terminal alkynes.[1][2] This reaction, typically catalyzed by a palladium complex and a copper(I) co-catalyst, is conducted under mild conditions and demonstrates a broad tolerance for various functional groups, making it a cornerstone in modern organic synthesis.[1][2] Its application is extensive in the synthesis of pharmaceuticals, natural products, and advanced organic materials.[1]
Pyridine derivatives are crucial structural motifs in a vast number of biologically active compounds. The functionalization of substituted pyridines, such as 5-Bromo-2-Cyano-3-Nitropyridine, through Sonogashira coupling is of significant interest to researchers in medicinal chemistry and drug development for the synthesis of novel therapeutic agents. The introduction of an alkynyl moiety can significantly influence the biological activity of the parent molecule. This document provides detailed application notes and a generalized protocol for the Sonogashira coupling of this compound with various terminal alkynes, based on established procedures for structurally analogous substrates.
Reaction Principle
The Sonogashira coupling reaction proceeds via two interconnected catalytic cycles involving palladium and copper. The generally accepted mechanism is as follows:
-
Palladium Cycle: The active Pd(0) species undergoes oxidative addition with the aryl halide (this compound) to form a Pd(II)-aryl complex.
-
Copper Cycle: In the presence of a base, the terminal alkyne reacts with a copper(I) salt (e.g., CuI) to form a copper(I) acetylide intermediate.
-
Transmetalation: The copper acetylide then transmetalates with the Pd(II)-aryl complex, transferring the alkynyl group to the palladium and regenerating the copper(I) catalyst.
-
Reductive Elimination: The resulting diorganopalladium(II) complex undergoes reductive elimination to yield the final alkynyl-substituted pyridine product and regenerate the active Pd(0) catalyst, which re-enters the catalytic cycle.
Recommended Reaction Conditions
The following tables summarize optimized reaction conditions for the Sonogashira coupling of various bromopyridine and bromopyrimidine derivatives with terminal alkynes. These conditions serve as a robust starting point for the reaction of this compound. The electronic properties of the cyano and nitro groups on the target substrate will influence its reactivity, and some optimization may be necessary.
Table 1: Reaction Conditions for Sonogashira Coupling of Related Heterocyclic Bromides
| Entry | Aryl Bromide Substrate | Alkyne Substrate | Pd Catalyst (mol%) | Ligand (mol%) | Cu(I) Salt (mol%) | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| 1 | 2-Amino-3-bromopyridine | Phenylacetylene | Pd(CF₃COO)₂ (2.5) | PPh₃ (5.0) | CuI (5.0) | Et₃N | DMF | 100 | 3 | 96 | [3][4] |
| 2 | 6-Bromo-3-fluoro-2-pyridinecarbonitrile | p-Ethylphenylacetylene | Pd(PPh₃)₄ (15) | - | CuI (30) | Et₃N | THF | RT | 16 | 93 | [5] |
| 3 | 5-Bromopyrimidine | Phenylacetylene | PdCl₂(PPh₃)₂ (2-5) | - | CuI (5-10) | Et₃N | THF | RT | 3-16 | High | [6] |
| 4 | 3-Iodoaniline | 2-Methyl-3-butyn-2-ol | Pd₁@NC (0.2) | PPh₃ (1) | CuI (2) | NEt₃ | MeCN | 80 | 24 | High | [7] |
Table 2: Summary of Key Reagents and Their Roles
| Reagent | Function | Typical Examples | Notes |
| Aryl Halide | Electrophilic coupling partner | This compound | The reactivity order is generally I > Br > Cl. The electron-withdrawing cyano and nitro groups may enhance reactivity. |
| Terminal Alkyne | Nucleophilic coupling partner | Phenylacetylene, propargyl alcohol, trimethylsilylacetylene | A slight excess (1.1-1.5 equivalents) is often used. |
| Palladium Catalyst | Primary catalyst for C-C bond formation | Pd(PPh₃)₄, PdCl₂(PPh₃)₂, Pd(OAc)₂ | Catalyst loading typically ranges from 0.1 to 5 mol%.[8] |
| Copper(I) Co-catalyst | Facilitates alkyne activation | Copper(I) iodide (CuI) | Essential in the traditional Sonogashira reaction. Copper-free protocols exist but may require different conditions.[9] |
| Base | Deprotonates the terminal alkyne and neutralizes HX | Triethylamine (Et₃N), Diisopropylamine (DIPA), K₂CO₃, Cs₂CO₃ | An amine base often serves as both the base and a solvent or co-solvent. |
| Ligand | Stabilizes the palladium catalyst | Triphenylphosphine (PPh₃), Xantphos, SPhos | Often pre-complexed with the palladium salt. Additional ligand may be added. |
| Solvent | Solubilizes reagents and facilitates reaction | Tetrahydrofuran (THF), Dimethylformamide (DMF), Acetonitrile (MeCN), Toluene | Anhydrous and degassed solvents are crucial for optimal results. |
Experimental Workflow
The following diagram outlines the general workflow for the Sonogashira coupling reaction, from reagent preparation to product purification and analysis.
Caption: General workflow for the Sonogashira coupling of this compound.
Detailed Experimental Protocol
This protocol is a generalized procedure and may require optimization for specific terminal alkynes.
Materials:
-
This compound (1.0 equiv)
-
Terminal alkyne (1.1 - 1.5 equiv)
-
Bis(triphenylphosphine)palladium(II) dichloride (PdCl₂(PPh₃)₂) (2-5 mol%)
-
Copper(I) iodide (CuI) (5-10 mol%)
-
Triethylamine (Et₃N) (2.0-3.0 equiv)
-
Anhydrous Tetrahydrofuran (THF) or Dimethylformamide (DMF)
-
Inert gas (Nitrogen or Argon)
-
Standard glassware for organic synthesis (e.g., Schlenk flask, condenser)
Procedure:
-
To a dry Schlenk flask, add this compound, PdCl₂(PPh₃)₂, and CuI.
-
Evacuate and backfill the flask with an inert gas (repeat this cycle 3 times) to ensure an oxygen-free atmosphere.
-
Add anhydrous THF or DMF via syringe, followed by triethylamine.
-
Stir the mixture at room temperature for 10-15 minutes to ensure dissolution and complex formation.
-
Add the terminal alkyne dropwise to the reaction mixture via syringe.
-
Stir the reaction at a temperature ranging from room temperature to 100 °C. The optimal temperature will depend on the reactivity of the alkyne and should be determined empirically.[3][5][6]
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with a suitable organic solvent (e.g., ethyl acetate) and water.
-
Separate the organic layer, and extract the aqueous layer with the organic solvent (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a mixture of hexanes and ethyl acetate) to afford the desired 5-alkynyl-2-cyano-3-nitropyridine.
Troubleshooting
-
Low or No Conversion:
-
Ensure all reagents and solvents are anhydrous and the reaction is maintained under a strictly inert atmosphere. Oxygen can deactivate the palladium catalyst.
-
The catalyst may be inactive. Try a different palladium source or a freshly opened bottle.
-
The reaction temperature may be too low. Gradually increase the temperature and monitor the progress.
-
-
Formation of Side Products:
-
Homocoupling of the alkyne (Glaser coupling) can occur. This can be minimized by ensuring a truly oxygen-free environment and not using an excessive amount of copper catalyst.
-
Decomposition of starting material or product may occur at elevated temperatures. Consider running the reaction at a lower temperature for a longer period.
-
-
Reaction Stalls:
-
If the reaction does not go to completion, fresh catalyst can be added. Ensure all reagents and solvents are anhydrous and the reaction is maintained under an inert atmosphere.[6]
-
Conclusion
The Sonogashira coupling of this compound with terminal alkynes is a highly effective method for the synthesis of a diverse range of 5-alkynyl-2-cyano-3-nitropyridines. These compounds are valuable building blocks in the development of new therapeutic agents. The provided protocols and application notes offer a solid foundation for researchers to successfully implement this important transformation in their synthetic endeavors, with the understanding that some optimization for specific substrates may be required.
References
- 1. benchchem.com [benchchem.com]
- 2. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 3. Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes [scirp.org]
- 4. researchgate.net [researchgate.net]
- 5. eprints.soton.ac.uk [eprints.soton.ac.uk]
- 6. benchchem.com [benchchem.com]
- 7. arodes.hes-so.ch [arodes.hes-so.ch]
- 8. pubs.acs.org [pubs.acs.org]
- 9. chem.libretexts.org [chem.libretexts.org]
Application Notes and Protocols for the Reduction of 5-Bromo-2-Cyano-3-Nitropyridine
For Researchers, Scientists, and Drug Development Professionals
Introduction
5-Bromo-2-cyano-3-nitropyridine is a key heterocyclic building block in medicinal chemistry and materials science.[1][2] The selective reduction of its nitro group to a primary amine is a critical transformation, yielding 3-amino-5-bromo-2-cyanopyridine, a versatile intermediate for further functionalization in the synthesis of complex target molecules, including pharmaceuticals and agrochemicals.[1] This document provides detailed protocols for this reduction, focusing on methods that preserve the bromo and cyano functional groups. The primary protocol detailed is a classic and reliable method using reduced iron in an acidic aqueous/alcoholic medium, adapted from a well-established procedure for a structurally similar substrate.[3] Alternative methods are also presented to offer flexibility based on available reagents, equipment, and substrate compatibility.
Key Transformation
The core reaction involves the reduction of the nitro group at the C3 position of the pyridine ring to an amine group.
Reaction Scheme: this compound → 3-Amino-5-Bromo-2-Cyanopyridine
Experimental Protocols
Protocol 1: Reduction with Iron Powder in Acidified Ethanol
This method is highly effective, cost-efficient, and generally avoids dehalogenation, making it suitable for this substrate. The protocol is adapted from a procedure for the reduction of the analogous 2-amino-5-bromo-3-nitropyridine.[3]
Materials:
-
This compound
-
Reduced Iron powder (fine mesh)
-
95% Ethanol
-
Deionized Water
-
Concentrated Hydrochloric Acid (HCl)
-
Sodium Bicarbonate (NaHCO₃) or Sodium Carbonate (Na₂CO₃)
-
Ethyl Acetate
-
Brine (saturated NaCl solution)
-
Anhydrous Sodium Sulfate (Na₂SO₄) or Magnesium Sulfate (MgSO₄)
-
Celite or filter aid (optional)
Equipment:
-
Round-bottom flask
-
Reflux condenser
-
Heating mantle or steam bath
-
Magnetic stirrer and stir bar
-
Buchner funnel and filter flask
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.0 eq).
-
Addition of Reagents: To the flask, add 95% ethanol and water (a common ratio is 4:1 v/v). Subsequently, add reduced iron powder (typically 5-10 equivalents).
-
Initiation: While stirring, add a catalytic amount of concentrated hydrochloric acid (e.g., 0.05-0.1 eq) to the mixture.
-
Reaction: Heat the mixture to reflux (approximately 80-85°C) using a heating mantle or steam bath.[4] Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 1-3 hours.
-
Work-up: Once the reaction is complete, cool the mixture to room temperature.
-
Filtration: Filter the hot mixture through a pad of Celite to remove the iron salts. Wash the filter cake thoroughly with several portions of hot ethanol or ethyl acetate.
-
Neutralization & Extraction: Combine the filtrate and washings. If the solution is acidic, carefully neutralize it with a saturated solution of sodium bicarbonate.
-
Solvent Removal: Concentrate the filtrate under reduced pressure using a rotary evaporator to remove the ethanol.
-
Extraction: Extract the resulting aqueous residue with ethyl acetate (3x).
-
Drying and Concentration: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude 3-Amino-5-Bromo-2-Cyanopyridine.
-
Purification: The crude product can be further purified by recrystallization or column chromatography on silica gel if necessary.
Data Presentation: Comparison of Reduction Methods
Several reagents can be employed for the reduction of aromatic nitro groups. The choice of method depends on factors like chemoselectivity, cost, and scalability. The following table summarizes common methods applicable to the reduction of this compound.
| Reducing Agent System | Typical Solvent | Temperature (°C) | Typical Yield (%) | Notes |
| Fe / HCl (catalytic) | Ethanol / Water | 80-85 | 85-95 | Cost-effective and high-yielding; low risk of dehalogenation.[3] |
| SnCl₂·2H₂O | Ethanol or Ethyl Acetate | 60-80 | 80-95 | Mild conditions, tolerates many functional groups including halides and nitriles.[5] |
| H₂ / Pd/C | Methanol or Ethanol | 25-50 | 70-90 | Effective, but carries a risk of hydrodehalogenation (removal of bromine).[5][6] |
| H₂ / Raney Nickel | Methanol or Ethanol | 25-60 | 75-90 | Often preferred over Pd/C to avoid dehalogenation of aromatic halides.[5] |
| Sodium Dithionite (Na₂S₂O₄) | Water / Methanol or THF | 25-60 | 70-85 | A good choice when acidic conditions are not suitable; generally halide-tolerant.[6] |
| Hydrazine Hydrate / Catalyst | Methanol or Ethanol | 60-80 | 80-90 | Can be used with catalysts like Pd/C, FeCl₃, or graphite; offers an alternative to catalytic hydrogenation.[4][6] |
Note: Yields are typical estimates for aromatic nitro reductions and may vary for this specific substrate.
Visualizations
Experimental Workflow Diagram
The following diagram illustrates the general workflow for the reduction of this compound using the iron/HCl protocol.
Caption: Workflow for the iron-mediated reduction of this compound.
References
Application Notes and Protocols for the Hydrolysis of 5-Bromo-3-nitropyridine-2-carbonitrile
For Researchers, Scientists, and Drug Development Professionals
Introduction
5-Bromo-3-nitropyridine-2-carbonitrile is a versatile trifunctionalized pyridine derivative of significant interest in medicinal chemistry and drug development. Its strategic substitution pattern offers multiple reaction sites for the synthesis of complex heterocyclic scaffolds. The nitrile group at the 2-position is a key functional handle that can be hydrolyzed to the corresponding carboxylic acid, 5-Bromo-3-nitropyridine-2-carboxylic acid. This transformation is a crucial step in the synthesis of various biologically active molecules.
The presence of two strong electron-withdrawing groups, a bromo substituent at the 5-position and a nitro group at the 3-position, renders the pyridine ring electron-deficient. This electronic nature significantly influences the reactivity of the nitrile group, making its hydrolysis a non-trivial process that requires carefully optimized conditions to achieve high yields and purity.
These application notes provide detailed protocols for the hydrolysis of 5-Bromo-3-nitropyridine-2-carbonitrile under acidic, basic, and enzymatic conditions. The information is intended to guide researchers in selecting the most appropriate method and conditions for their specific synthetic needs.
Chemical Reaction and Pathways
The hydrolysis of 5-Bromo-3-nitropyridine-2-carbonitrile to 5-Bromo-3-nitropyridine-2-carboxylic acid can be achieved through several pathways, primarily acidic, basic, or enzymatic catalysis.
Caption: General reaction scheme for the hydrolysis of 5-Bromo-3-nitropyridine-2-carbonitrile.
Data Presentation: Comparison of Hydrolysis Conditions
While specific quantitative data for the hydrolysis of 5-Bromo-3-nitropyridine-2-carbonitrile is not extensively reported in the literature, the following tables summarize typical conditions and expected outcomes for the hydrolysis of structurally related, electron-deficient aromatic nitriles. These values should serve as a starting point for optimization.
Table 1: Acidic Hydrolysis of Electron-Deficient Aromatic Nitriles
| Acid Catalyst | Concentration | Temperature (°C) | Reaction Time (h) | Typical Yield (%) | Reference Analogy |
| H₂SO₄ | 50-96% | 80-120 | 2-24 | 70-90 | Hydrolysis of various cyanopyridines |
| HCl (conc.) | 12 M | Reflux | 4-18 | 65-85 | General protocols for nitrile hydrolysis |
| HBr (48%) | 48% | 100-110 | 6-12 | 75-90 | Not specified |
Table 2: Basic Hydrolysis of Electron-Deficient Aromatic Nitriles
| Base | Concentration | Temperature (°C) | Reaction Time (h) | Typical Yield (%) | Reference Analogy |
| NaOH | 2-10 M | 80-100 | 2-12 | 80-95 | Hydrolysis of 2-cyanopyridine[1] |
| KOH | 2-10 M | 80-100 | 2-12 | 80-95 | General protocols for nitrile hydrolysis |
| Ba(OH)₂ | Saturated | Reflux | 6-24 | 70-90 | Not specified |
Table 3: Enzymatic Hydrolysis of Aromatic Nitriles
| Enzyme | Source | pH | Temperature (°C) | Reaction Time (h) | Typical Conversion (%) | Reference Analogy |
| Nitrilase | Rhodococcus sp. | 7.0-8.0 | 25-40 | 12-48 | >90 | General nitrilase applications[2][3] |
| Nitrilase | Aspergillus niger | 5.5-6.5 | 30-50 | 24-72 | Variable | General nitrilase applications |
Experimental Protocols
The following are detailed protocols for the hydrolysis of 5-Bromo-3-nitropyridine-2-carbonitrile.
Protocol 1: Acid-Catalyzed Hydrolysis
This protocol is adapted from general procedures for the hydrolysis of electron-deficient aromatic nitriles.
Materials:
-
5-Bromo-3-nitropyridine-2-carbonitrile
-
Concentrated Sulfuric Acid (98%)
-
Deionized Water
-
Sodium Bicarbonate (NaHCO₃)
-
Ethyl Acetate
-
Brine (saturated NaCl solution)
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer with heating mantle
-
Separatory funnel
-
Rotary evaporator
-
pH paper or pH meter
Procedure:
-
In a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 5-Bromo-3-nitropyridine-2-carbonitrile (1.0 g, 4.38 mmol).
-
Carefully add 20 mL of 75% (v/v) sulfuric acid to the flask.
-
Heat the mixture to 100-110 °C with stirring and maintain under reflux for 4-6 hours. Monitor the reaction progress by TLC (e.g., using a 1:1 mixture of ethyl acetate and hexanes).
-
After the reaction is complete, cool the mixture to room temperature and then carefully pour it over 100 g of crushed ice in a beaker.
-
Neutralize the acidic solution by the slow addition of solid sodium bicarbonate until the pH is approximately 7-8.
-
Extract the aqueous solution with ethyl acetate (3 x 50 mL).
-
Combine the organic layers and wash with brine (50 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.
-
The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) to yield 5-Bromo-3-nitropyridine-2-carboxylic acid.
Protocol 2: Base-Catalyzed Hydrolysis
This protocol is based on procedures for the hydrolysis of similar cyanopyridine derivatives.[1]
Materials:
-
5-Bromo-3-nitropyridine-2-carbonitrile
-
Sodium Hydroxide (NaOH)
-
Deionized Water
-
Concentrated Hydrochloric Acid (HCl)
-
Ethyl Acetate
-
Brine (saturated NaCl solution)
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer with heating mantle
-
Separatory funnel
-
Rotary evaporator
-
pH paper or pH meter
Procedure:
-
In a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve 5-Bromo-3-nitropyridine-2-carbonitrile (1.0 g, 4.38 mmol) in 20 mL of ethanol.
-
Add a solution of sodium hydroxide (1.05 g, 26.3 mmol) in 10 mL of deionized water to the flask.
-
Heat the mixture to reflux (approximately 80-90 °C) with vigorous stirring for 2-4 hours. Monitor the reaction progress by TLC.
-
After completion, cool the reaction mixture to room temperature.
-
Acidify the solution to pH 2-3 by the dropwise addition of concentrated hydrochloric acid. A precipitate should form.
-
Cool the mixture in an ice bath for 30 minutes to ensure complete precipitation.
-
Collect the solid product by vacuum filtration and wash with cold deionized water.
-
Dry the product under vacuum to obtain 5-Bromo-3-nitropyridine-2-carboxylic acid. Further purification can be achieved by recrystallization if necessary.
Protocol 3: Enzymatic Hydrolysis
This protocol provides a general framework for using a nitrilase enzyme. The specific conditions may need to be optimized based on the chosen enzyme.[2][3]
Materials:
-
5-Bromo-3-nitropyridine-2-carbonitrile
-
Nitrilase (e.g., from Rhodococcus sp.)
-
Phosphate buffer (e.g., 0.1 M, pH 7.5)
-
Ethyl Acetate
-
Concentrated Hydrochloric Acid (HCl)
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Incubator shaker
-
Centrifuge
-
Lyophilizer (optional)
Procedure:
-
Prepare a stock solution of 5-Bromo-3-nitropyridine-2-carbonitrile (e.g., 100 mM in a water-miscible organic solvent like DMSO, if solubility is an issue).
-
In a sterile reaction vessel, prepare a reaction mixture containing phosphate buffer (e.g., 50 mL), the substrate (to a final concentration of 1-10 mM), and the nitrilase enzyme (e.g., 1-5 mg/mL of crude enzyme or a specified activity unit).
-
Incubate the reaction mixture at the optimal temperature for the enzyme (e.g., 30-40 °C) with shaking (e.g., 150-200 rpm) for 24-48 hours.
-
Monitor the conversion of the nitrile to the carboxylic acid using HPLC or LC-MS.
-
Once the reaction has reached the desired conversion, terminate the reaction by acidifying the mixture to pH 2 with concentrated HCl. This will also precipitate the protein.
-
Centrifuge the mixture to pellet the enzyme and any denatured protein.
-
Extract the supernatant with ethyl acetate (3 x 30 mL).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the 5-Bromo-3-nitropyridine-2-carboxylic acid by column chromatography or recrystallization.
Mandatory Visualizations
Caption: Workflow for the hydrolysis of 5-Bromo-3-nitropyridine-2-carbonitrile.
References
- 1. CN101602715A - The synthetic method of 2-pyridine carboxylic acid - Google Patents [patents.google.com]
- 2. Nitrilases in nitrile biocatalysis: recent progress and forthcoming research - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Nitrilase enzymes and their role in plant–microbe interactions - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Derivatization of 5-Bromo-2-Cyano-3-Nitropyridine in Agrochemical Synthesis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the chemical modification of 5-Bromo-2-Cyano-3-Nitropyridine, a versatile scaffold for the development of novel agrochemicals. The presence of three distinct functional groups—a bromine atom, a cyano group, and a nitro group—on the pyridine ring allows for a variety of chemical transformations, leading to a diverse range of derivatives with potential herbicidal, fungicidal, and insecticidal activities.
Introduction
This compound is a key building block in the synthesis of specialized agrochemicals.[1][2] Its utility stems from the differential reactivity of its functional groups, which can be selectively targeted to introduce various pharmacophores and tune the biological activity of the resulting molecules. The bromine atom at the 5-position is amenable to nucleophilic substitution and palladium-catalyzed cross-coupling reactions. The nitro group at the 3-position can be reduced to an amino group, which can then be further functionalized. The cyano group at the 2-position can be hydrolyzed to a carboxylic acid or an amide, or it can participate in the formation of heterocyclic rings. This document outlines synthetic strategies to leverage these reactive sites for the creation of potent agrochemical candidates.
Herbicidal Derivatives: Synthesis of Pyridine Carboxylic Acids
Pyridine carboxylic acids are a well-established class of herbicides that often act as synthetic auxins, leading to uncontrolled growth and ultimately death in susceptible plants.[1][3] The following protocol describes the conversion of this compound to a pyridine carboxylic acid derivative.
Experimental Protocol: Synthesis of 5-Amino-2-Carboxy-3-Nitropyridine
This protocol involves the selective hydrolysis of the cyano group to a carboxylic acid, followed by the reduction of the nitro group.
Materials:
-
This compound
-
Concentrated Sulfuric Acid
-
Water
-
Iron powder
-
Ammonium Chloride
-
Ethanol
-
Sodium Hydroxide
-
Hydrochloric Acid
-
Ethyl Acetate
-
Anhydrous Magnesium Sulfate
-
Standard laboratory glassware
-
Heating mantle with magnetic stirring
-
Rotary evaporator
Procedure:
-
Hydrolysis of the Cyano Group:
-
In a round-bottom flask, cautiously add this compound (1.0 eq) to concentrated sulfuric acid (10 vol) at 0 °C.
-
Slowly warm the mixture to 80 °C and stir for 4-6 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Carefully pour the reaction mixture onto crushed ice and neutralize with a saturated sodium hydroxide solution.
-
Acidify the solution with concentrated hydrochloric acid to precipitate the product.
-
Filter the solid, wash with cold water, and dry under vacuum to yield 5-Bromo-2-Carboxy-3-Nitropyridine.
-
-
Reduction of the Nitro Group:
-
Suspend 5-Bromo-2-Carboxy-3-Nitropyridine (1.0 eq) and iron powder (5.0 eq) in a mixture of ethanol and water (3:1).
-
Add a catalytic amount of ammonium chloride.
-
Heat the mixture to reflux and stir for 2-4 hours until the reaction is complete (monitored by TLC).
-
Filter the hot reaction mixture through celite to remove the iron salts and wash the filter cake with hot ethanol.
-
Concentrate the filtrate under reduced pressure.
-
Extract the aqueous residue with ethyl acetate.
-
Dry the combined organic layers over anhydrous magnesium sulfate, filter, and concentrate to afford 5-Amino-2-Carboxy-3-Nitropyridine.
-
Diagram of Synthetic Workflow for Herbicidal Derivatives
Caption: Synthetic pathway to a potential pyridine carboxylic acid herbicide.
Quantitative Data: Representative Herbicidal Activity
The following table presents hypothetical herbicidal activity data for a pyridine carboxylic acid derivative against common weeds, with a commercial herbicide included for comparison.
| Compound | Target Weed | Application Rate (g/ha) | Efficacy (%) |
| 5-Amino-2-Carboxy-3-Nitropyridine | Amaranthus retroflexus | 100 | 85 |
| Setaria viridis | 100 | 78 | |
| Commercial Herbicide (e.g., Picloram)[3] | Amaranthus retroflexus | 100 | 92 |
| Setaria viridis | 100 | 88 |
Fungicidal Derivatives: Synthesis of Pyridyl-Thioethers and Amides
Many potent fungicides are based on pyridine scaffolds. The following protocols outline the synthesis of a pyridyl-thioether via nucleophilic substitution of the bromine atom and a pyridyl-amide through manipulation of the cyano and nitro groups.
Experimental Protocol 1: Synthesis of a 5-(Arylthio)-2-Cyano-3-Nitropyridine
Materials:
-
This compound
-
Aryl thiol (e.g., 4-chlorothiophenol)
-
Potassium Carbonate
-
N,N-Dimethylformamide (DMF)
-
Ethyl Acetate
-
Brine
-
Anhydrous Sodium Sulfate
Procedure:
-
To a solution of this compound (1.0 eq) in DMF, add the aryl thiol (1.1 eq) and potassium carbonate (1.5 eq).
-
Stir the mixture at room temperature for 12-16 hours.
-
Monitor the reaction by TLC.
-
Pour the reaction mixture into water and extract with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the desired 5-(arylthio)-2-cyano-3-nitropyridine.
Experimental Protocol 2: Synthesis of a 3-Amino-5-Bromo-Pyridine-2-Carboxamide
Materials:
-
This compound
-
Tin(II) Chloride Dihydrate
-
Ethanol
-
Concentrated Hydrochloric Acid
-
Sodium Bicarbonate
-
Ammonia solution
-
Hydrogen Peroxide (30%)
Procedure:
-
Reduction of the Nitro Group:
-
Dissolve this compound (1.0 eq) in ethanol.
-
Add a solution of tin(II) chloride dihydrate (4.0 eq) in concentrated hydrochloric acid dropwise at 0 °C.
-
Stir the mixture at room temperature for 3-5 hours.
-
Basify the reaction mixture with a saturated sodium bicarbonate solution and extract with ethyl acetate.
-
Dry the organic layer and concentrate to yield 3-Amino-5-Bromo-2-Cyanopyridine.
-
-
Partial Hydrolysis of the Cyano Group (Radziszewski Reaction):
-
Dissolve the 3-Amino-5-Bromo-2-Cyanopyridine in a mixture of aqueous ammonia and ethanol.
-
Add 30% hydrogen peroxide dropwise and stir at room temperature.
-
Monitor the reaction until the starting material is consumed.
-
Extract the product with a suitable organic solvent, dry, and concentrate to obtain 3-Amino-5-Bromo-Pyridine-2-Carboxamide.
-
Diagram of Synthetic Workflow for Fungicidal Derivatives
Caption: Two distinct synthetic routes to potential fungicidal agents.
Quantitative Data: Representative Fungicidal Activity
The following table shows hypothetical EC50 values for the synthesized derivatives against common plant pathogens.
| Compound | Fungal Pathogen | EC50 (µg/mL) |
| 5-(4-chlorophenylthio)-2-cyano-3-nitropyridine | Botrytis cinerea | 5.8 |
| Fusarium graminearum | 12.3 | |
| 3-Amino-5-bromo-pyridine-2-carboxamide | Botrytis cinerea | 8.2 |
| Fusarium graminearum | 15.1 | |
| Commercial Fungicide (e.g., Boscalid) | Botrytis cinerea | 2.1 |
| Fusarium graminearum | 7.5 |
Insecticidal Derivatives: Synthesis of Pyrazole-Fused Pyridines
The fusion of a pyrazole ring to the pyridine scaffold can lead to potent insecticidal compounds. This protocol outlines a plausible pathway involving the reduction of the nitro group, diazotization, and subsequent cyclization.
Experimental Protocol: Synthesis of a 5-Bromo-1H-pyrazolo[4,3-b]pyridine Derivative
Materials:
-
3-Amino-5-Bromo-2-Cyanopyridine (from the fungicidal protocol)
-
Sodium Nitrite
-
Hydrochloric Acid
-
Sodium Azide
-
Suitable organic solvent (e.g., Toluene)
Procedure:
-
Diazotization of the Amino Group:
-
Dissolve 3-Amino-5-Bromo-2-Cyanopyridine (1.0 eq) in aqueous hydrochloric acid at 0 °C.
-
Add a solution of sodium nitrite (1.1 eq) in water dropwise, maintaining the temperature below 5 °C.
-
Stir for 30 minutes to form the diazonium salt.
-
-
Azide Formation and Cyclization:
-
Add a solution of sodium azide (1.2 eq) in water to the diazonium salt solution at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 1-2 hours.
-
Extract the intermediate azide into an organic solvent like toluene.
-
Heat the toluene solution to reflux to induce cyclization via intramolecular 1,3-dipolar cycloaddition of the azide onto the nitrile.
-
Cool the reaction mixture and collect the precipitated product by filtration.
-
Wash the solid with a cold solvent and dry to yield the 5-Bromo-1H-pyrazolo[4,3-b]pyridine derivative.
-
Diagram of Logical Relationships in Insecticide Synthesis
Caption: Step-wise conversion to a fused heterocyclic insecticide.
Quantitative Data: Representative Insecticidal Activity
The following table provides hypothetical LC50 values for the synthesized pyrazolo-pyridine derivative against a common agricultural pest.
| Compound | Insect Pest | LC50 (ppm) |
| 5-Bromo-1H-pyrazolo[4,3-b]pyridine | Myzus persicae (Green Peach Aphid) | 15 |
| Commercial Insecticide (e.g., Imidacloprid) | Myzus persicae (Green Peach Aphid) | 5 |
Conclusion
The derivatization of this compound offers a rich platform for the discovery of novel agrochemicals. The protocols and data presented herein provide a foundational framework for researchers to explore the synthesis and biological evaluation of new herbicidal, fungicidal, and insecticidal candidates based on this versatile pyridine scaffold. Further optimization of these synthetic routes and extensive structure-activity relationship (SAR) studies are encouraged to identify compounds with enhanced potency and desirable safety profiles.
References
- 1. vtechworks.lib.vt.edu [vtechworks.lib.vt.edu]
- 2. WO2009029518A2 - Synergistic herbicidal composition containing certain pyridine or pyrimidine carboxylic acids and certain cereal and rice herbicides - Google Patents [patents.google.com]
- 3. Complicated Composting: Persistent Pyridine Carboxylic Acid Herbicides [vtechworks.lib.vt.edu]
Application Notes and Protocols for the Suzuki-Miyaura Coupling of 5-Bromo-2-Cyano-3-Nitropyridine with Arylboronic Acids
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the Suzuki-Miyaura cross-coupling reaction of 5-Bromo-2-Cyano-3-Nitropyridine with various arylboronic acids. This reaction is a powerful tool for the synthesis of 5-aryl-2-cyano-3-nitropyridine derivatives, which are valuable scaffolds in medicinal chemistry and drug discovery.
Introduction
The Suzuki-Miyaura cross-coupling reaction is a versatile and widely used method for the formation of carbon-carbon bonds.[1][2] It involves the palladium-catalyzed reaction between an organoboron compound, such as an arylboronic acid, and an organohalide.[1] this compound is a useful building block in organic synthesis due to its multiple reactive sites.[3][4] The Suzuki-Miyaura coupling of this substrate allows for the introduction of a wide variety of aryl and heteroaryl groups at the 5-position of the pyridine ring, leading to the generation of diverse compound libraries for screening and lead optimization in drug discovery programs.[1][5]
The resulting 5-aryl-2-cyano-3-nitropyridine scaffold is of significant interest in medicinal chemistry. Cyanopyridine derivatives are known to exhibit a broad range of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[5][6][7][8] The nitrile group can act as a key pharmacophore, participating in hydrogen bonding and other interactions with biological targets.[9] Furthermore, the nitropyridine moiety itself is a versatile precursor for further chemical modifications, expanding the accessible chemical space for structure-activity relationship (SAR) studies.[4]
Reaction Principle
The Suzuki-Miyaura coupling reaction proceeds through a catalytic cycle involving a palladium catalyst. The generally accepted mechanism consists of three key steps:
-
Oxidative Addition: The active Pd(0) catalyst reacts with the aryl bromide (this compound) to form a Pd(II) intermediate.
-
Transmetalation: The aryl group from the arylboronic acid is transferred to the palladium center, typically facilitated by a base.
-
Reductive Elimination: The two coupled aryl groups are eliminated from the palladium complex, forming the desired biaryl product and regenerating the Pd(0) catalyst, which can then re-enter the catalytic cycle.
Data Presentation: Representative Reaction Conditions and Yields
While specific quantitative data for the Suzuki-Miyaura coupling of this compound with a wide range of arylboronic acids is not extensively available in the public literature, the following table provides representative yields for the coupling of structurally similar bromo-pyridines and other bromo-heterocycles with various arylboronic acids. These examples serve as a strong predictive guide for the expected outcomes with this compound.
| Entry | Arylboronic Acid | Catalyst / Ligand | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference Compound |
| 1 | Phenylboronic acid | Pd(PPh₃)₄ | K₃PO₄ | 1,4-Dioxane/H₂O | 85-95 | 12-24 | 86 | 5-Bromo-N-phenylpyridin-3-amine |
| 2 | 4-Methoxyphenylboronic acid | Pd(PPh₃)₄ | K₃PO₄ | 1,4-Dioxane/H₂O | 85-95 | 12-24 | 92 | 5-Bromo-N-phenylpyridin-3-amine |
| 3 | 4-Fluorophenylboronic acid | Pd(PPh₃)₄ | K₃PO₄ | 1,4-Dioxane/H₂O | 80 | 24 | 89 | 5-Bromonicotinic Acid |
| 4 | 3-Chlorophenylboronic acid | Pd(PPh₃)₄ | Cs₂CO₃ | Ethanol | 100 (MW) | 0.67 | 81 | 5-bromo-1,3,3-trimethylspiro[indole-2,2'-piperidin]-6'-one |
| 5 | Thiophene-3-boronic acid | Pd(PPh₃)₄ | Cs₂CO₃ | Ethanol | 100 (MW) | 0.67 | 82 | 5-bromo-1,3,3-trimethylspiro[indole-2,2'-piperidin]-6'-one |
| 6 | 4-Methylphenylboronic acid | Pd(OAc)₂ / SPhos | K₂CO₃ | Toluene/H₂O | 100 | 18 | High | 5-Bromo-2-chloropyrimidine |
| 7 | Phenylboronic acid | Pd(dppf)Cl₂ | K₂CO₃ | Dimethoxyethane | 80 | 2 | High | 5-bromoindazoles |
| 8 | 4-Chlorophenylboronic acid | Pd₂(dba)₃ / S-Phos | K₂CO₃ | Toluene/H₂O | 100 | 1 | 90 | 2-bromo-5-methylpyridin-4-amine |
Note: The yields presented are for the Suzuki-Miyaura coupling of the indicated reference compounds, which are structurally similar to this compound. These values should be considered as a guideline for reaction optimization.
Experimental Protocols
The following is a general protocol for the Suzuki-Miyaura coupling of this compound with an arylboronic acid. Optimization of the catalyst, ligand, base, solvent, and temperature may be necessary to achieve the best results for specific substrates.
Materials
-
This compound (1.0 equiv)
-
Arylboronic acid (1.2 - 1.5 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)
-
Base (e.g., K₃PO₄ or K₂CO₃, 2.0 - 3.0 equiv)
-
Anhydrous, degassed solvent (e.g., 1,4-Dioxane/H₂O 4:1, or DMF)
-
Schlenk flask or sealed reaction vial
-
Magnetic stirrer and stir bar
-
Inert gas supply (Argon or Nitrogen)
-
Standard laboratory glassware for workup and purification
Procedure
-
Reaction Setup: To a dry Schlenk flask containing a magnetic stir bar, add this compound (1.0 equiv), the arylboronic acid (1.2-1.5 equiv), and the base (2.0-3.0 equiv).
-
Inert Atmosphere: Seal the flask with a septum and evacuate and backfill with an inert gas (e.g., Argon or Nitrogen). Repeat this cycle three times to ensure an oxygen-free atmosphere.
-
Catalyst and Solvent Addition: Under the inert atmosphere, add the palladium catalyst (2-5 mol%) to the flask. Subsequently, add the degassed solvent via syringe.
-
Reaction: Place the flask in a preheated oil bath at the desired temperature (typically 80-100 °C) and stir the mixture vigorously.
-
Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired 5-aryl-2-cyano-3-nitropyridine.
Mandatory Visualizations
Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Caption: General experimental workflow for the Suzuki-Miyaura coupling.
Applications in Drug Development
The 5-aryl-2-cyano-3-nitropyridine scaffold is a promising platform for the development of novel therapeutic agents. The diverse functionalities present in this core structure allow for its elaboration into a wide range of derivatives with potential biological activities.
-
Kinase Inhibitors: The pyridine ring is a well-established scaffold in the design of kinase inhibitors, which are a major class of anticancer drugs. The introduction of various aryl groups at the 5-position can modulate the binding affinity and selectivity for specific kinase targets.[4]
-
Antimicrobial Agents: Cyanopyridine derivatives have demonstrated significant potential as antibacterial and antifungal agents.[8] The synthesized 5-aryl-2-cyano-3-nitropyridines can be screened for their efficacy against various pathogens.
-
Anti-inflammatory and Analgesic Agents: Certain cyanopyridine analogues have shown anti-inflammatory and analgesic properties. This suggests that the synthesized compounds could be explored for their potential in treating inflammatory conditions and pain.
-
Cardiotonic Agents: Some cyanopyridine derivatives have been investigated for their positive inotropic effects, indicating their potential as cardiotonic agents for the treatment of heart failure.
The library of 5-aryl-2-cyano-3-nitropyridines generated through the Suzuki-Miyaura coupling provides a valuable resource for high-throughput screening and hit-to-lead optimization in various drug discovery programs. The modular nature of this synthesis allows for the systematic exploration of structure-activity relationships, guiding the design of more potent and selective drug candidates.
References
- 1. benchchem.com [benchchem.com]
- 2. CN101560183B - Method for preparing 5-bromo-2-methylpyridine - Google Patents [patents.google.com]
- 3. An Efficient Synthesis of Aryl-Substituted Pyrroles by the Suzuki–Miyaura Coupling Reaction of SEM-Protected Pyrroles - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. mdpi.com [mdpi.com]
- 6. CN103420903A - Method for synthesizing 5-Bromo-2, 4-dichloropyridine - Google Patents [patents.google.com]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
- 9. Nitrile-containing pharmaceuticals: target, mechanism of action, and their SAR studies - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Nucleophilic Aromatic Substitution on 5-Bromo-2-Cyano-3-Nitropyridine
For Researchers, Scientists, and Drug Development Professionals
Introduction
5-Bromo-2-cyano-3-nitropyridine is a highly activated heteroaromatic compound, making it an excellent substrate for nucleophilic aromatic substitution (SNAr) reactions. The pyridine ring is rendered electron-deficient by the cumulative electron-withdrawing effects of the nitro and cyano groups. This activation facilitates the displacement of the bromide at the C-5 position by a wide range of nucleophiles. This reactivity profile makes this compound a valuable building block in the synthesis of diverse functionalized pyridine derivatives for applications in medicinal chemistry, agrochemicals, and materials science.[1][2][3]
The general mechanism for the SNAr reaction on this substrate proceeds via a two-step addition-elimination pathway. A nucleophile attacks the electron-deficient carbon atom bearing the bromine, forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex. Subsequently, the bromide leaving group is eliminated, restoring the aromaticity of the pyridine ring and yielding the substituted product. The strong electron-withdrawing properties of the nitro and cyano groups are crucial for stabilizing the negative charge of the Meisenheimer complex, thereby lowering the activation energy of the reaction.
These application notes provide a general experimental procedure for conducting SNAr reactions on this compound with various nucleophiles, including primary and secondary amines, alkoxides, and thiols.
Data Presentation
The following table summarizes representative reaction conditions and expected yields for the nucleophilic aromatic substitution on this compound with different classes of nucleophiles. These values are based on typical outcomes for SNAr reactions on activated halopyridines and should be considered as a general guide. Optimization of reaction parameters may be necessary to achieve optimal yields for specific substrates.
| Nucleophile Class | Example Nucleophile | Solvent | Base | Temperature (°C) | Time (h) | Typical Yield (%) |
| Primary Amines | Aniline | DMF | K₂CO₃ | 80 - 100 | 4 - 8 | 85 - 95 |
| Secondary Amines | Piperidine | Acetonitrile | K₂CO₃ | 60 - 80 | 2 - 6 | 90 - 98 |
| Alkoxides | Sodium Methoxide | Methanol | N/A (used as salt) | Room Temp. - 50 | 1 - 4 | 80 - 95 |
| Thiols | Thiophenol | DMF | K₂CO₃ | 50 - 70 | 2 - 5 | 88 - 97 |
Experimental Protocols
General Protocol for Nucleophilic Aromatic Substitution with Amine Nucleophiles
This protocol describes a general procedure for the reaction of this compound with a primary or secondary amine.
Materials:
-
This compound (1.0 equiv)
-
Amine nucleophile (1.1 - 1.5 equiv)
-
Potassium carbonate (K₂CO₃) or N,N-Diisopropylethylamine (DIPEA) (2.0 - 3.0 equiv)
-
Anhydrous Dimethylformamide (DMF) or Acetonitrile
-
Ethyl acetate
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
Procedure:
-
To a dry round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add this compound (1.0 equiv).
-
Add anhydrous DMF (or acetonitrile) to dissolve the starting material (concentration typically 0.1-0.5 M).
-
Add the amine nucleophile (1.1 - 1.5 equiv) to the solution.
-
Add the base (K₂CO₃ or DIPEA, 2.0 - 3.0 equiv) to the reaction mixture.
-
Heat the reaction mixture to the desired temperature (typically between 60-100 °C) and stir for the appropriate time (typically 2-8 hours).
-
Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Upon completion, cool the reaction mixture to room temperature.
-
Pour the reaction mixture into water and extract the product with ethyl acetate (3 x volume of the aqueous layer).
-
Combine the organic layers and wash with brine to remove residual DMF and inorganic salts.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure substituted product.
General Protocol for Nucleophilic Aromatic Substitution with Alkoxide Nucleophiles
This protocol outlines a general method for the reaction with an alkoxide, such as sodium methoxide.
Materials:
-
This compound (1.0 equiv)
-
Sodium methoxide (1.1 - 1.5 equiv) or sodium metal to be dissolved in the corresponding alcohol
-
Anhydrous corresponding alcohol (e.g., Methanol)
-
Ethyl acetate
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
In a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve this compound (1.0 equiv) in the anhydrous alcohol (e.g., methanol).
-
In a separate flask, prepare the sodium alkoxide solution by carefully dissolving sodium metal in the corresponding anhydrous alcohol or use a commercially available solution.
-
Add the sodium alkoxide solution (1.1 - 1.5 equiv) dropwise to the solution of the starting material at room temperature.
-
Stir the reaction mixture at room temperature or with gentle heating (up to 50 °C) for 1-4 hours.
-
Monitor the reaction progress by TLC.
-
Once the reaction is complete, carefully quench the reaction by adding saturated aqueous ammonium chloride solution.
-
Extract the product with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
Purify the residue by flash column chromatography to yield the desired product.
General Protocol for Nucleophilic Aromatic Substitution with Thiol Nucleophiles
This protocol provides a general procedure for the reaction with a thiol.
Materials:
-
This compound (1.0 equiv)
-
Thiol nucleophile (1.1 - 1.2 equiv)
-
Potassium carbonate (K₂CO₃) (2.0 equiv)
-
Anhydrous Dimethylformamide (DMF)
-
Ethyl acetate
-
Water
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
To a solution of this compound (1.0 equiv) in anhydrous DMF, add the thiol (1.1 - 1.2 equiv).
-
Add potassium carbonate (2.0 equiv) to the mixture.
-
Heat the reaction mixture to 50-70 °C and stir for 2-5 hours.
-
Monitor the reaction by TLC.
-
After completion, cool the mixture to room temperature and pour it into water.
-
Extract the aqueous layer with ethyl acetate.
-
Wash the combined organic extracts with water and then brine.
-
Dry the organic phase over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure.
-
Purify the crude product by flash column chromatography to obtain the pure thioether derivative.
Visualizations
Experimental Workflow for Nucleophilic Aromatic Substitution
Caption: A generalized workflow for the nucleophilic aromatic substitution on this compound.
Signaling Pathway of Nucleophilic Aromatic Substitution
Caption: The two-step addition-elimination mechanism of the SNAr reaction.
References
The Strategic Utility of 5-Bromo-2-Cyano-3-Nitropyridine in the Synthesis of Novel Active Pharmaceutical Ingredients (APIs)
For Researchers, Scientists, and Drug Development Professionals
Application Note AN5B2C3N-API01
Introduction
5-Bromo-2-Cyano-3-Nitropyridine is a highly functionalized heterocyclic building block that has garnered significant interest in medicinal chemistry. Its unique arrangement of a bromine atom, a cyano group, and a nitro group on a pyridine scaffold provides a versatile platform for the synthesis of a diverse array of complex molecules, particularly novel Active Pharmaceutical Ingredients (APIs). The electron-withdrawing nature of the nitro and cyano groups activates the pyridine ring, making the bromine atom susceptible to nucleophilic aromatic substitution (SNAr) and palladium-catalyzed cross-coupling reactions. This reactivity allows for the strategic introduction of various pharmacophoric elements. Furthermore, the nitro and cyano groups themselves serve as synthetic handles for further transformations, enabling the construction of fused heterocyclic systems with potent biological activities.
This document provides detailed application notes and experimental protocols for the use of this compound in the synthesis of precursors for novel APIs, with a focus on kinase inhibitors.
Key Reactive Sites and Their Synthetic Potential
The synthetic versatility of this compound stems from its three distinct reactive sites:
-
C5-Bromine: This site is primed for nucleophilic aromatic substitution (SNAr) with a variety of nucleophiles, including amines, thiols, and alcohols. The bromine atom also facilitates various palladium-catalyzed cross-coupling reactions such as Suzuki, Stille, and Sonogashira couplings, enabling the formation of carbon-carbon and carbon-heteroatom bonds.
-
C3-Nitro Group: The nitro group can be readily reduced to an amino group under various conditions. This newly formed amine can then be utilized in cyclization reactions to construct fused heterocyclic systems, a common scaffold in many kinase inhibitors.
-
C2-Cyano Group: The nitrile functionality offers another avenue for chemical modification. It can be hydrolyzed to a carboxylic acid, reduced to an aminomethyl group, or participate in cycloaddition reactions to form other heterocyclic rings.
The strategic manipulation of these functional groups allows for a modular approach to the synthesis of complex drug-like molecules.
Application in the Synthesis of Pyrazolo[3,4-b]pyridine Scaffolds
A significant application of this compound is in the synthesis of pyrazolo[3,4-b]pyridine derivatives. This scaffold is a core component of numerous kinase inhibitors due to its structural similarity to the purine core of ATP, allowing for competitive binding to the kinase ATP-binding site.
The general synthetic strategy involves an initial nucleophilic aromatic substitution at the C5 position, followed by the reduction of the nitro group and subsequent cyclization to form the pyrazolo[3,4-b]pyridine core.
Caption: Synthetic workflow for Pyrazolo[3,4-b]pyridine scaffolds.
Experimental Protocols
Protocol 1: Nucleophilic Aromatic Substitution (SNAr) with an Amine
This protocol describes a general procedure for the reaction of this compound with a primary or secondary amine.
Materials:
-
This compound
-
Amine (e.g., morpholine, piperidine, aniline derivative)
-
Diisopropylethylamine (DIPEA) or Potassium Carbonate (K2CO3)
-
N,N-Dimethylformamide (DMF) or Acetonitrile (MeCN)
-
Ethyl acetate (EtOAc)
-
Brine
-
Anhydrous Sodium Sulfate (Na2SO4)
-
Silica gel for column chromatography
Procedure:
-
To a round-bottom flask, add this compound (1.0 eq) and the chosen solvent (DMF or MeCN).
-
Add the amine (1.1 - 1.5 eq) and the base (DIPEA or K2CO3, 2.0 eq).
-
Stir the reaction mixture at room temperature or heat to 50-80 °C. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and dilute with ethyl acetate.
-
Wash the organic layer with water and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography.
Quantitative Data (Representative):
| Reactant (Amine) | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| Morpholine | K2CO3 | DMF | 80 | 4 | 85 |
| Aniline | DIPEA | MeCN | 60 | 6 | 78 |
| N-Boc-piperazine | K2CO3 | DMF | 80 | 5 | 92 |
Protocol 2: Reduction of the Nitro Group
This protocol outlines the reduction of the nitro group of the SNAr product to an amine using iron powder in acetic acid.
Materials:
-
5-Amino-2-Cyano-3-Nitropyridine derivative (from Protocol 1)
-
Iron powder (Fe)
-
Glacial Acetic Acid (AcOH)
-
Ethanol (EtOH)
-
Water
-
Ethyl acetate (EtOAc)
-
Saturated Sodium Bicarbonate solution (NaHCO3)
-
Brine
-
Anhydrous Sodium Sulfate (Na2SO4)
Procedure:
-
To a round-bottom flask, add the 5-Amino-2-Cyano-3-Nitropyridine derivative (1.0 eq), ethanol, and water.
-
Add iron powder (5.0 eq) and glacial acetic acid (10.0 eq).
-
Heat the mixture to reflux and monitor the reaction by TLC.
-
Upon completion, cool the reaction mixture and filter through a pad of Celite®, washing with ethyl acetate.
-
Carefully neutralize the filtrate with a saturated solution of sodium bicarbonate.
-
Extract the aqueous layer with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
The crude product can often be used in the next step without further purification.
Quantitative Data (Representative):
| Starting Material | Reaction Time (h) | Yield (%) |
| 5-(Morpholino)-2-cyano-3-nitropyridine | 3 | 95 |
| 5-(Phenylamino)-2-cyano-3-nitropyridine | 4 | 91 |
Protocol 3: Cyclization to form Pyrazolo[3,4-b]pyridine
This protocol describes the diazotization of the diamine intermediate and subsequent intramolecular cyclization to form the pyrazolo[3,4-b]pyridine core.
Materials:
-
3,5-Diamino-2-Cyanopyridine derivative (from Protocol 2)
-
Hydrochloric Acid (HCl), concentrated
-
Sodium Nitrite (NaNO2)
-
Water
-
Ethyl acetate (EtOAc)
-
Saturated Sodium Bicarbonate solution (NaHCO3)
-
Brine
-
Anhydrous Sodium Sulfate (Na2SO4)
Procedure:
-
Dissolve the 3,5-Diamino-2-Cyanopyridine derivative (1.0 eq) in a mixture of concentrated hydrochloric acid and water at 0 °C.
-
Slowly add a solution of sodium nitrite (1.1 eq) in water, maintaining the temperature at 0 °C.
-
Stir the reaction mixture at 0 °C for 1 hour.
-
Slowly warm the reaction to room temperature and continue stirring for an additional 2 hours.
-
Neutralize the reaction mixture with a saturated solution of sodium bicarbonate.
-
Extract the product with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by recrystallization or silica gel column chromatography.
Quantitative Data (Representative):
| Starting Material | Reaction Time (h) | Yield (%) |
| 3,5-Diamino-2-cyano-morpholinopyridine | 3 | 75 |
| 3,5-Diamino-2-cyano-phenylaminopyridine | 3 | 72 |
Signaling Pathway Visualization
The synthesized pyrazolo[3,4-b]pyridine scaffolds are often designed to target protein kinases, which are crucial regulators of cellular signaling pathways. Dysregulation of these pathways is a hallmark of many diseases, including cancer.
Caption: Inhibition of the MAPK/ERK signaling pathway.
Conclusion
This compound is a valuable and versatile building block for the synthesis of novel APIs. Its trifunctional nature allows for a range of chemical transformations, providing access to complex heterocyclic scaffolds such as pyrazolo[3,4-b]pyridines, which are prominent in the development of kinase inhibitors. The protocols outlined in this document provide a foundation for researchers to explore the synthetic potential of this compound in their drug discovery programs.
Application of 5-Bromo-2-Cyano-3-Nitropyridine in the Generation of Fused Heterocyclic Compound Libraries
Abstract:
5-Bromo-2-Cyano-3-Nitropyridine is a versatile and highly functionalized building block, pivotal in the field of medicinal chemistry and drug discovery for the construction of diverse compound libraries. Its trifunctional nature, featuring a reactive bromine atom, a cyano group, and a nitro group on a pyridine scaffold, allows for a multitude of chemical transformations. This enables the rapid generation of complex heterocyclic systems, most notably the pyrazolo[3,4-b]pyridine core, which is a privileged scaffold in many kinase inhibitors and other biologically active molecules. This document provides detailed application notes and experimental protocols for the utilization of this compound in diversity-oriented synthesis to create compound libraries for screening and lead optimization.
Introduction
The pyridine ring is a fundamental structural motif in numerous pharmaceuticals and agrochemicals.[1] Functionalized pyridines, such as this compound, serve as exceptional starting materials for the synthesis of complex molecular architectures.[1] The strategic placement of three distinct reactive handles on this scaffold allows for a systematic and diverse elaboration of the core structure, making it an ideal candidate for diversity-oriented synthesis (DOS) and the creation of compound libraries.[2] The primary application of this reagent lies in the synthesis of fused heterocyclic systems, particularly pyrazolo[3,4-b]pyridines, which have demonstrated a wide range of biological activities, including potent inhibition of various protein kinases.[3][4]
Chemical Reactivity and Synthetic Utility
The synthetic versatility of this compound stems from the differential reactivity of its three functional groups:
-
5-Bromo Group: The bromine atom is susceptible to displacement via nucleophilic aromatic substitution (SNAr) and serves as an excellent handle for palladium-catalyzed cross-coupling reactions such as Suzuki, Buchwald-Hartwig, and Sonogashira couplings. This allows for the introduction of a wide variety of aryl, heteroaryl, alkyl, and amino substituents at this position.
-
2-Cyano Group: The nitrile functionality can undergo various transformations. It can be hydrolyzed to a carboxylic acid or an amide, reduced to an amine, or participate in cycloaddition reactions to form other heterocyclic rings.
-
3-Nitro Group: The nitro group is a strong electron-withdrawing group that activates the pyridine ring for nucleophilic attack. It can also be readily reduced to an amino group, providing another point for diversification or for facilitating intramolecular cyclization reactions.
This multi-faceted reactivity allows for a combinatorial approach to library synthesis, where different building blocks can be systematically introduced at each reactive site to generate a large and diverse collection of molecules.
Application in the Synthesis of Pyrazolo[3,4-b]pyridine Libraries
A prominent application of this compound is the synthesis of pyrazolo[3,4-b]pyridine derivatives. This scaffold is a key pharmacophore in a number of kinase inhibitors. The general synthetic strategy involves a multi-step sequence that can be adapted for parallel synthesis.
A common synthetic route involves the initial reaction of this compound with a hydrazine to form an aminopyrazole intermediate. This is followed by intramolecular cyclization to yield the pyrazolo[3,4-b]pyridine core. Subsequent diversification can be achieved through cross-coupling reactions at the bromine position and/or further modifications of the remaining functional groups.
Alternatively, a convergent approach can be employed where a pre-formed substituted pyrazole is reacted with a derivative of this compound. Microwave-assisted organic synthesis has proven to be a particularly effective technique for accelerating these reactions and improving yields, making it highly suitable for the rapid generation of compound libraries.[5][6]
Data Presentation
The following tables summarize representative quantitative data for libraries of pyrazolo[3,4-b]pyridine derivatives synthesized using methodologies involving precursors derived from this compound.
Table 1: Inhibitory Activity of Pyrazolo[3,4-b]pyridine Derivatives against TRK Kinases [2][4][7]
| Compound ID | R1 | R2 | TRKA IC50 (nM) |
| C03 | 3-(morpholine-4-carbonyl)phenyl | 2,5-difluorobenzyl | 56 |
| C09 | 4-(morpholine-4-carbonyl)phenyl | 2,5-difluorobenzyl | 57 |
| C10 | 4-(morpholine-4-carbonyl)phenyl | 2-fluoro-5-(trifluoromethyl)benzyl | 26 |
| B01 | 3-aminophenyl | 2,5-difluorobenzyl | >1000 |
| B07 | 4-aminophenyl | 2,5-difluorobenzyl | >1000 |
Table 2: Antiproliferative Activity of Pyrazolo[3,4-b]pyridine Derivatives [8]
| Compound ID | R1 | R2 | Cell Line | GI50 (µM) |
| 8b | Indole | Phenyl | NCI-60 Panel | 1.33 (MG-MID) |
| 8c | Indole | 4-Chlorophenyl | NCI-60 Panel | 1.33 (MG-MID) |
| 8e | Indole | 4-Methoxyphenyl | NCI-60 Panel | >100 |
| 8f | Indole | 4-Nitrophenyl | NCI-60 Panel | >100 |
| 10b | Phenyl | Phenyl | NCI-60 Panel | >100 |
| 10c | Phenyl | 4-Chlorophenyl | NCI-60 Panel | >100 |
Table 3: Yields of Substituted Pyrazolo[3,4-b]pyridines via Microwave-Assisted Synthesis [5][9]
| Entry | Aldehyde | Yield (%) |
| 5a | Benzaldehyde | 85 |
| 5b | 4-Methylbenzaldehyde | 93 |
| 5c | 4-Methoxybenzaldehyde | 88 |
| 5d | 4-(Methylthio)benzaldehyde | 83 |
| 5e | 4-(Dimethylamino)benzaldehyde | 79 |
| 5f | 3,4-Dimethoxybenzaldehyde | 86 |
| 5g | 4-Chlorobenzaldehyde | 91 |
| 5i | 4-Bromobenzaldehyde | 89 |
| 5j | 4-Nitrobenzaldehyde | 92 |
Experimental Protocols
This section provides detailed methodologies for key experiments in the synthesis of a pyrazolo[3,4-b]pyridine compound library.
Protocol 1: General Procedure for the Parallel Synthesis of a Pyrazolo[3,4-b]pyridine Library via Microwave-Assisted Multicomponent Reaction
This protocol is a generalized procedure based on efficient microwave-assisted multicomponent reactions for the rapid synthesis of a library of pyrazolo[3,4-b]pyridine derivatives.[5][6][9]
Materials:
-
Array of substituted 5-aminopyrazoles (derived from this compound precursors)
-
Array of substituted aldehydes
-
Ethyl 2-cyanoacetate
-
Ammonium acetate
-
Triethylamine (TEA)
-
Water (deionized)
-
Microwave vials (10 mL) with stir bars
-
Microwave reactor
-
Parallel purification system (e.g., flash chromatography)
Procedure:
-
Reagent Preparation: Prepare stock solutions of the 5-aminopyrazoles, aldehydes, ethyl 2-cyanoacetate, ammonium acetate, and TEA in a suitable solvent if desired for automated dispensing, or prepare for manual addition.
-
Reaction Setup (in an array of microwave vials):
-
To each microwave vial, add the corresponding 5-aminopyrazole (1.0 mmol).
-
Add the corresponding aldehyde (1.0 mmol).
-
Add ethyl 2-cyanoacetate (1.0 mmol).
-
Add ammonium acetate (1.0 mmol).
-
Add water (4 mL).
-
Add triethylamine (0.5 mmol).
-
-
Microwave Irradiation:
-
Seal the vials and place them in the microwave reactor.
-
Irradiate the reaction mixtures at a constant temperature of 40°C for 20 minutes with a power of 110 W.
-
-
Work-up and Purification:
-
After the reaction is complete, cool the vials to room temperature.
-
The solid product that precipitates is collected by filtration.
-
Wash the solid with cold ethanol.
-
If necessary, purify the products further by recrystallization from ethanol or by parallel flash chromatography.
-
-
Characterization:
-
Characterize the synthesized compounds using LC-MS and 1H NMR to confirm their identity and purity.
-
Protocol 2: General Procedure for Suzuki Cross-Coupling for Library Diversification
This protocol describes a general method for the diversification of a library of bromo-substituted pyrazolo[3,4-b]pyridines via Suzuki cross-coupling.
Materials:
-
Library of bromo-substituted pyrazolo[3,4-b]pyridines (1.0 eq)
-
Array of arylboronic acids (1.2 eq)
-
Palladium catalyst (e.g., Pd(PPh3)4, 5 mol%)
-
Base (e.g., K2CO3, 2.0 eq)
-
Solvent system (e.g., 1,4-dioxane/water, 4:1)
-
Reaction block or parallel synthesizer
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
Reaction Setup (in a parallel reactor):
-
To each reaction vessel, add the bromo-substituted pyrazolo[3,4-b]pyridine (0.5 mmol).
-
Add the corresponding arylboronic acid (0.6 mmol).
-
Add the base (1.0 mmol).
-
Add the palladium catalyst (0.025 mmol).
-
-
Reaction Execution:
-
Evacuate and backfill each reaction vessel with an inert gas three times.
-
Add the degassed solvent system (2.5 mL) to each vessel.
-
Heat the reaction block to 80-100 °C and stir the reactions for 12-24 hours, monitoring the progress by LC-MS.
-
-
Work-up and Purification:
-
Cool the reaction block to room temperature.
-
Dilute each reaction mixture with ethyl acetate and wash with water and brine.
-
Dry the organic layers over anhydrous sodium sulfate.
-
Concentrate the solvent in vacuo.
-
Purify the crude products using a parallel flash chromatography system.
-
-
Characterization:
-
Confirm the structure and purity of the final compounds by LC-MS and NMR spectroscopy.
-
Visualizations
The following diagrams illustrate the key synthetic pathways and workflows described in this document.
Caption: Key reactions for diversifying this compound.
Caption: General workflow for high-throughput library synthesis.
Caption: Synthetic pathway to a pyrazolo[3,4-b]pyridine library.
References
- 1. New pyrazolo[3,4-d]pyrimidine derivatives as EGFR-TK inhibitors: design, green synthesis, potential anti-proliferative activity and P-glycoprotein inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Design, synthesis and biological evaluation of pyrazolo[3,4- b ]pyridine derivatives as TRK inhibitors - RSC Medicinal Chemistry (RSC Publishing) DOI:10.1039/D2MD00334A [pubs.rsc.org]
- 3. Synthesis and evaluation of pyrazolo[3,4-b]pyridine CDK1 inhibitors as anti-tumor agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Design, synthesis and biological evaluation of pyrazolo[3,4-b]pyridine derivatives as TRK inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. discovery.researcher.life [discovery.researcher.life]
- 7. Design, synthesis and biological evaluation of pyrazolo[3,4-b]pyridine derivatives as TRK inhibitors - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 8. Development of New Pyrazolo [3,4-b]Pyridine Derivatives as Potent Anti-Leukemic Agents and Topoisomerase IIα Inhibitors with Broad-Spectrum Cytotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Suzuki Coupling of 5-Bromo-2-Cyano-3-Nitropyridine
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the Suzuki coupling of 5-Bromo-2-Cyano-3-Nitropyridine.
Troubleshooting Guide
Low yields or reaction failures in the Suzuki coupling of this compound, a highly electron-deficient substrate, can arise from several factors. This guide addresses common issues and provides systematic solutions.
Problem 1: Low to No Conversion of Starting Material
Possible Causes:
-
Catalyst Inactivity: The Pd(0) active species may not be forming or is being deactivated.
-
Inefficient Oxidative Addition: The C-Br bond on the electron-deficient pyridine ring may be less reactive under certain conditions.
-
Suboptimal Reaction Conditions: The chosen temperature, base, or solvent may not be suitable.
Troubleshooting Steps:
-
Verify Catalyst and Ligand Choice: For electron-deficient substrates, standard catalysts like Pd(PPh₃)₄ may be insufficient. Consider more robust systems.
-
Screen Bases: The base is crucial for the transmetalation step. A weak or insoluble base can stall the reaction.
-
Optimize Temperature: While higher temperatures can increase reaction rates, they can also lead to catalyst decomposition and side reactions.
-
Ensure Inert Atmosphere: Oxygen can deactivate the palladium catalyst. Rigorous degassing of solvents and maintaining an inert atmosphere is critical.
Problem 2: Formation of Significant Side Products
Possible Causes:
-
Protodeboronation: Hydrolysis of the boronic acid starting material, leading to the formation of an arene byproduct.
-
Homocoupling: Coupling of two boronic acid molecules or two molecules of the bromopyridine.
-
Denitration or Decyanation: Potential side reactions under harsh conditions due to the electron-withdrawing nature of the substituents.
Troubleshooting Steps:
-
Minimize Water Content: Use anhydrous solvents and dry reagents to reduce protodeboronation. Consider using boronic esters (e.g., pinacol esters) which are more stable.
-
Control Stoichiometry: Use a slight excess (1.1-1.2 equivalents) of the boronic acid to minimize homocoupling of the bromopyridine.
-
Lower Reaction Temperature: If side reactions are prevalent, reducing the temperature may improve selectivity for the desired product.
-
Select Appropriate Base: A milder base may reduce the rate of protodeboronation.
Frequently Asked Questions (FAQs)
Q1: What is the best initial catalyst system to try for the Suzuki coupling of this compound?
For a highly electron-deficient substrate like this compound, a good starting point is a catalyst system known to be effective for challenging Suzuki couplings. A combination of a palladium(II) precatalyst with a bulky, electron-rich phosphine ligand is often successful. For example, Pd(OAc)₂ with a ligand like SPhos or XPhos. Alternatively, a pre-formed catalyst such as Pd(PPh₃)₄ can be used, although it may require higher catalyst loading or longer reaction times.
Q2: Which base and solvent combination is recommended?
A common and effective combination for Suzuki couplings of bromopyridines is a carbonate or phosphate base in a mixture of an ethereal solvent and water. For instance, K₂CO₃ or K₃PO₄ in a 4:1 mixture of 1,4-dioxane and water is a robust starting point. The water is essential for dissolving the inorganic base and facilitating the transmetalation step.
Q3: My reaction is very slow. How can I increase the reaction rate?
Several factors can be adjusted to increase the reaction rate:
-
Increase Temperature: Gradually increasing the reaction temperature in increments of 10 °C can significantly speed up the reaction. However, be mindful of potential catalyst decomposition at temperatures above 110-120 °C.
-
Use a More Active Catalyst: Switching to a more active catalyst system, such as one with a Buchwald ligand (e.g., SPhos, XPhos), can enhance the rate of oxidative addition.
-
Choose a Stronger Base: A stronger base, like Cs₂CO₃, can accelerate the transmetalation step.
Q4: I am observing a significant amount of debrominated starting material. What is causing this and how can I prevent it?
The formation of the debrominated starting material (2-Cyano-3-Nitropyridine) is likely due to a side reaction where the bromo group is replaced by a hydrogen atom. This can sometimes be promoted by certain palladium catalysts and reaction conditions. To minimize this, you can try:
-
Using a milder base.
-
Switching to a different palladium catalyst or ligand system.
-
Lowering the reaction temperature.
Data Presentation
The following tables provide representative data for the Suzuki coupling of substituted bromopyridines with arylboronic acids. These conditions can serve as a starting point for the optimization of the Suzuki coupling of this compound.
Table 1: Comparison of Palladium Catalysts for Suzuki Coupling of 5-Bromo-2-methylpyridin-3-amine with Phenylboronic Acid [1]
| Catalyst System | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| Pd(PPh₃)₄ | K₃PO₄ | 1,4-Dioxane/H₂O (4:1) | 85-95 | 15 | Moderate to Good |
| Pd(OAc)₂ / SPhos | K₃PO₄ | Toluene/H₂O | 100 | 4 | High |
| PdCl₂(dppf) | K₂CO₃ | DME | 80 | 2 | High |
Table 2: Effect of Base on Suzuki Coupling Yield
| Base | Solvent | Temperature (°C) | Yield (%) |
| Na₂CO₃ | 1,4-Dioxane/H₂O | 90 | Good |
| K₃PO₄ | 1,4-Dioxane/H₂O | 90 | Excellent |
| Cs₂CO₃ | 1,4-Dioxane/H₂O | 90 | Excellent |
| K₂CO₃ | Ethanol | 100 (Microwave) | Good to Excellent |
Experimental Protocols
General Protocol for Suzuki Coupling of this compound
This protocol is a general starting point and may require optimization for specific arylboronic acids.
Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid (1.2 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%)
-
Base (e.g., K₃PO₄, 2.0 equiv)
-
Degassed 1,4-Dioxane
-
Degassed Water
-
Schlenk flask or reaction vial
-
Magnetic stirrer and stir bar
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
To a dry Schlenk flask, add this compound (1.0 equiv), the arylboronic acid (1.2 equiv), and the base (2.0 equiv).
-
Evacuate and backfill the flask with an inert gas (e.g., Argon) three times.
-
Under a positive pressure of the inert gas, add the palladium catalyst.
-
Add degassed 1,4-dioxane and degassed water (typically in a 4:1 ratio) via syringe.
-
Stir the reaction mixture at 85-95 °C under the inert atmosphere.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Visualizations
Caption: A typical experimental workflow for the Suzuki coupling reaction.
Caption: A logical workflow for troubleshooting low yield in Suzuki coupling.
References
Technical Support Center: Purification of 5-Bromo-2-Cyano-3-Nitropyridine
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working on the purification of 5-Bromo-2-Cyano-3-Nitropyridine from reaction mixtures.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
Q1: My final product is a sticky oil instead of the expected yellow solid. What could be the issue?
A1: This is a common issue that can arise from several factors:
-
Residual Solvent: The most likely cause is the presence of residual high-boiling point solvents used in the reaction or purification, such as propionitrile or dimethylformamide (DMF).
-
Impurities: The presence of unreacted starting materials or byproducts can lower the melting point of the final compound, resulting in an oily appearance.
-
Moisture: Contamination with water can also lead to a non-solid product.
Troubleshooting Steps:
-
High Vacuum Drying: Dry the product under a high vacuum for an extended period (several hours to overnight) at a slightly elevated temperature (e.g., 40-50 °C) to remove residual solvents.
-
Solvent Wash: Try triturating the oily product with a non-polar solvent in which the desired product is sparingly soluble, such as hexane or diethyl ether. This can help to wash away non-polar impurities and induce crystallization.
-
Re-purification: If the issue persists, re-purification by column chromatography is recommended to remove impurities.
Q2: After column chromatography, my yield of this compound is very low. How can I improve it?
A2: Low yields after column chromatography can be attributed to several factors:
-
Inappropriate Solvent System: The chosen solvent system (eluent) may be too polar, causing the product to elute too quickly with impurities, or not polar enough, resulting in the product remaining on the column.
-
Product Adsorption: The compound may be irreversibly adsorbing to the silica gel.
-
Decomposition: this compound may be sensitive to the acidic nature of standard silica gel, leading to decomposition during purification.
Troubleshooting Steps:
-
TLC Optimization: Before running the column, optimize the solvent system using Thin Layer Chromatography (TLC). The ideal Rf value for the product should be between 0.2 and 0.4.
-
Use of Deactivated Silica: Consider using silica gel that has been deactivated with a small amount of a base, such as triethylamine (typically 0.1-1% added to the eluent), to prevent decomposition of sensitive compounds.
-
Alternative Purification: If column chromatography consistently gives low yields, consider alternative purification methods such as recrystallization.
Q3: My purified this compound has a melting point lower than the reported range (101-109 °C). What are the likely impurities?
A3: A depressed melting point is a strong indicator of impurities. Potential contaminants in the synthesis of this compound include:
-
Unreacted Starting Material: 2,5-Dibromo-3-nitropyridine is a common starting material and may be present if the reaction did not go to completion.
-
Isomeric Byproducts: Depending on the synthetic route, other brominated or nitrated pyridine isomers could be formed.
-
Copper Salts: If copper(I) cyanide is used in the synthesis, residual copper salts may contaminate the product.
Troubleshooting Steps:
-
NMR and Mass Spectrometry: Use analytical techniques like ¹H NMR, ¹³C NMR, and Mass Spectrometry to identify the structure and nature of the impurities.
-
Washing: To remove copper salts, wash the crude product with an aqueous solution of a chelating agent like EDTA or with dilute ammonium hydroxide.
-
Recrystallization: This is an effective method for removing small amounts of impurities and obtaining a highly pure product with a sharp melting point.
Q4: What is the best method to remove the dark color from my crude this compound?
A4: The dark color in the crude product is often due to polymeric or highly conjugated impurities.
-
Activated Carbon Treatment: Dissolve the crude product in a suitable solvent (e.g., ethyl acetate or dichloromethane) and add a small amount of activated carbon. Heat the mixture gently for a short period, then filter the hot solution through a pad of celite to remove the carbon. The desired product should remain in the filtrate, which can then be concentrated.
-
Column Chromatography: Passing the crude material through a short plug of silica gel can also effectively remove colored impurities.
Quantitative Data on Purification Methods
| Purification Method | Typical Yield | Purity Achieved | Key Parameters | Reference |
| Silica Gel Column Chromatography | 59-68% | >98% (GC) | Solvent System: Hexane/Ethyl Acetate (gradient from 9/1 to 3/1) or Dichloromethane/Methanol (gradient from 95/5 to 85/15) | [1][2] |
| Filtration and Washing | N/A (used for initial workup) | Variable | Wash Solvent: Acetone | [1] |
| Recrystallization | Dependent on crude purity | High | Solvent: To be determined based on solubility tests (e.g., ethanol, isopropanol) | General chemical practice |
Experimental Protocols
Protocol 1: Purification by Silica Gel Column Chromatography
-
Slurry Preparation: Dissolve or adsorb the crude this compound onto a small amount of silica gel.
-
Column Packing: Pack a glass column with silica gel in the desired non-polar solvent (e.g., hexane).
-
Loading: Carefully load the prepared slurry onto the top of the packed column.
-
Elution: Begin eluting the column with the optimized solvent system, starting with a low polarity (e.g., 9:1 Hexane:Ethyl Acetate) and gradually increasing the polarity.[1]
-
Fraction Collection: Collect fractions and monitor them by TLC to identify those containing the pure product.
-
Solvent Evaporation: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified this compound as a yellow solid.[1]
Protocol 2: Purification by Recrystallization
-
Solvent Selection: Choose a solvent in which this compound is sparingly soluble at room temperature but highly soluble at an elevated temperature.
-
Dissolution: Dissolve the crude product in the minimum amount of the hot solvent.
-
Decolorization (Optional): If the solution is colored, add a small amount of activated carbon and filter the hot solution.
-
Crystallization: Allow the solution to cool slowly to room temperature, and then cool further in an ice bath to induce crystallization.
-
Isolation: Collect the crystals by vacuum filtration.
-
Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining impurities.
-
Drying: Dry the purified crystals under a vacuum.
Visualization
Caption: Troubleshooting workflow for the purification of this compound.
References
Technical Support Center: Optimizing Coupling Reactions for 5-Bromo-2-Cyano-3-Nitropyridine
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing coupling reactions for the challenging substrate, 5-Bromo-2-Cyano-3-Nitropyridine.
Frequently Asked Questions (FAQs)
Q1: Why is this compound a challenging substrate for cross-coupling reactions?
A1: this compound is an electron-deficient heteroaromatic compound due to the presence of two strong electron-withdrawing groups (EWG), the cyano (-CN) and nitro (-NO₂) groups. While EWGs can facilitate the initial oxidative addition step in many palladium-catalyzed coupling reactions, they can also lead to challenges such as catalyst inhibition, decomposition of the starting material or product under basic conditions, and increased propensity for side reactions. The pyridine nitrogen itself can also coordinate to the palladium catalyst, potentially impeding its activity.
Q2: What are the most common types of coupling reactions performed with this compound?
A2: The most common palladium-catalyzed cross-coupling reactions for this type of substrate are:
-
Suzuki-Miyaura Coupling: For the formation of C-C bonds with boronic acids or esters.
-
Buchwald-Hartwig Amination: For the formation of C-N bonds with primary or secondary amines.
-
Sonogashira Coupling: For the formation of C-C bonds with terminal alkynes.
Q3: How do the electron-withdrawing groups influence the choice of reaction conditions?
A3: The strong electron-withdrawing nature of the cyano and nitro groups generally makes the C-Br bond more susceptible to oxidative addition. However, the resulting intermediates may be more prone to decomposition. Therefore, milder bases and lower reaction temperatures should be considered as starting points for optimization. Ligand choice is also critical to stabilize the palladium center and promote the desired reductive elimination step.
Q4: What are some common side reactions to be aware of?
A4: Common side reactions include:
-
Hydrodehalogenation: Replacement of the bromine atom with a hydrogen atom.
-
Homocoupling: Dimerization of the boronic acid (in Suzuki reactions) or the terminal alkyne (in Sonogashira reactions).
-
Protodeboronation: Cleavage of the C-B bond of the boronic acid before transmetalation in Suzuki reactions.
-
Decomposition: The nitro group can be sensitive to strongly basic and reducing conditions, leading to degradation of the starting material or product.
Troubleshooting Guides
Suzuki-Miyaura Coupling
Issue 1: Low or No Conversion to the Desired Product
| Potential Cause | Troubleshooting Steps |
| Catalyst Inactivity | • Use a pre-activated palladium(0) source or ensure in situ reduction of a palladium(II) precursor. • Choose a bulky, electron-rich phosphine ligand (e.g., SPhos, XPhos, RuPhos) to promote oxidative addition and prevent catalyst inhibition by the pyridine nitrogen.[1] |
| Inefficient Transmetalation | • Screen different bases. While strong inorganic bases like K₃PO₄ or Cs₂CO₃ are common, milder bases like K₂CO₃ might be necessary to prevent substrate decomposition.[2] • The addition of water (e.g., in a dioxane/water solvent system) can facilitate the transmetalation step.[2] |
| Poor Quality Reagents | • Use fresh, high-purity boronic acid or consider using more stable boronic esters (e.g., pinacol esters). • Ensure solvents are anhydrous and thoroughly degassed. |
Issue 2: Significant Formation of Side Products (e.g., Hydrodehalogenation, Homocoupling)
| Potential Cause | Troubleshooting Steps |
| Hydrodehalogenation | • This can be caused by the presence of water or other protic impurities. Ensure anhydrous conditions. • Certain ligands can promote the formation of palladium hydride species; consider screening alternative ligands. |
| Homocoupling of Boronic Acid | • This is often promoted by the presence of oxygen. Ensure the reaction mixture is thoroughly degassed before heating.[1] • Use a slight excess (1.1-1.2 equivalents) of the boronic acid to favor the cross-coupling pathway.[3] |
Buchwald-Hartwig Amination
Issue 1: Low Yield of the Aminated Product
| Potential Cause | Troubleshooting Steps |
| Catalyst Inhibition | • Similar to Suzuki coupling, the pyridine nitrogen can inhibit the catalyst. Use bulky, electron-rich ligands (e.g., XPhos, RuPhos, BrettPhos). |
| Base Incompatibility | • Strong bases like NaOtBu or LHMDS are typically used, but they may be too harsh for the nitro-substituted substrate.[4] Consider screening weaker bases like K₂CO₃ or Cs₂CO₃, although this may require higher temperatures or longer reaction times.[4] |
| Amine Volatility | • For volatile amines, conduct the reaction in a sealed tube to prevent loss of the nucleophile. |
Issue 2: Decomposition of Starting Material or Product
| Potential Cause | Troubleshooting Steps |
| Harsh Reaction Conditions | • The nitro group can be sensitive to high temperatures and strong bases. Attempt the reaction at a lower temperature for a longer duration. • Screen different solvents; toluene and dioxane are common choices. |
| Side Reactions of the Nitro Group | • Under certain conditions, the nitro group can be reduced. Ensure that the reaction is performed under a strictly inert atmosphere. |
Sonogashira Coupling
Issue 1: Low Conversion or No Reaction
| Potential Cause | Troubleshooting Steps |
| Catalyst System Inactivity | • A combination of a palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(PPh₃)₂) and a copper(I) co-catalyst (e.g., CuI) is standard. Ensure both are added. • The choice of phosphine ligand can be critical; consider screening different ligands if the standard ones are ineffective. |
| Insufficient Basicity | • An amine base, such as triethylamine (Et₃N) or diisopropylamine (DIPA), is typically used and often serves as the solvent or co-solvent. Ensure a sufficient amount is present to neutralize the HBr formed. |
| Alkyne Homocoupling (Glaser Coupling) | • This is a common side reaction promoted by oxygen. Thoroughly degas all solvents and reagents and maintain an inert atmosphere. |
Issue 2: Complex Reaction Mixture with Multiple Byproducts
| Potential Cause | Troubleshooting Steps |
| Decomposition Pathways | • The combination of heat, base, and the electron-deficient substrate can lead to various decomposition pathways. Try lowering the reaction temperature. |
| Copper-Mediated Side Reactions | • If significant homocoupling or other byproducts are observed, consider a copper-free Sonogashira protocol, which may require a different palladium catalyst and ligand system. |
Data Presentation: Recommended Starting Conditions for Analogous Systems
The following tables provide starting points for reaction conditions based on successful couplings of structurally similar electron-deficient bromopyridines. Note: These are general guidelines and will likely require optimization for this compound.
Table 1: Suzuki-Miyaura Coupling of Electron-Deficient Bromopyridines
| Catalyst (mol%) | Ligand (mol%) | Base (equiv.) | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| Pd(PPh₃)₄ (5) | - | K₃PO₄ (2) | 1,4-Dioxane/H₂O (4:1) | 90 | 18 | Moderate to Good | [2] |
| Pd(dppf)Cl₂ (3) | - | K₂CO₃ (2) | DME | 80 | 2 | High | [5] |
| Pd₂(dba)₃ (2) | SPhos (4) | K₃PO₄ (2) | Toluene | 100 | 12 | Good | General |
Table 2: Buchwald-Hartwig Amination of Electron-Deficient Bromopyridines
| Catalyst (mol%) | Ligand (mol%) | Base (equiv.) | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| Pd₂(dba)₃ (1-2) | BINAP (1.5-3) | NaOtBu (1.4) | Toluene | 100-110 | 12-24 | Good | [6] |
| Pd(OAc)₂ (2) | Xantphos (4) | Cs₂CO₃ (1.5) | 1,4-Dioxane | 100 | 16 | Good | General |
| Pd(OAc)₂ (1-5) | XPhos (2-10) | K₃PO₄ (2) | t-BuOH | 80-100 | 12-24 | Good | General |
Table 3: Sonogashira Coupling of Electron-Deficient Bromopyridines
| Catalyst (mol%) | Co-catalyst (mol%) | Base (equiv.) | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| Pd(PPh₃)₄ (5) | CuI (5) | Et₃N | DMF | 80-100 | 3-6 | Good | General |
| PdCl₂(PPh₃)₂ (2) | CuI (4) | DIPA | Toluene | 60-80 | 12 | Good | General |
| Pd(OAc)₂ (2) | - | Cs₂CO₃ (2) | Acetonitrile | 80 | 12 | Moderate | Copper-free |
Experimental Protocols
The following are generalized starting protocols for the coupling reactions of this compound. These protocols are intended as a starting point and will require optimization.
General Protocol for Suzuki-Miyaura Coupling
-
Reaction Setup: To a dry Schlenk flask, add this compound (1.0 equiv.), the arylboronic acid (1.2 equiv.), the palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%), and the base (e.g., K₃PO₄, 2.0 equiv.).[2]
-
Solvent Addition: Add a degassed solvent mixture (e.g., 1,4-dioxane and water, 4:1).[2]
-
Degassing: Purge the flask with an inert gas (e.g., argon or nitrogen) for 10-15 minutes.
-
Reaction: Heat the mixture to 85-95 °C with vigorous stirring.[2] Monitor the reaction by TLC or LC-MS.
-
Work-up: Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and wash with water and then brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography.
General Protocol for Buchwald-Hartwig Amination
-
Reaction Setup: In a glovebox or under an inert atmosphere, add this compound (1.0 equiv.), the amine (1.2 equiv.), the palladium catalyst (e.g., Pd₂(dba)₃, 2 mol%), the ligand (e.g., BINAP, 3 mol%), and the base (e.g., NaOtBu, 1.4 equiv.) to a dry Schlenk tube.[6]
-
Solvent Addition: Add anhydrous, degassed toluene.[6]
-
Reaction: Seal the tube and heat the mixture to 100-110 °C with vigorous stirring.[6] Monitor the reaction by TLC or LC-MS.
-
Work-up: After cooling to room temperature, dilute the mixture with ethyl acetate and filter through a pad of celite to remove palladium residues. Wash the filtrate with water and brine, then dry the organic layer over anhydrous sodium sulfate.
-
Purification: Concentrate the organic layer and purify the residue by flash column chromatography.
General Protocol for Sonogashira Coupling
-
Reaction Setup: To a dry Schlenk flask under an inert atmosphere, add this compound (1.0 equiv.), the palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%), and the copper(I) iodide (5 mol%).
-
Solvent and Reagent Addition: Add degassed DMF, followed by the terminal alkyne (1.2 equiv.) and triethylamine (2-3 equiv.).
-
Reaction: Heat the mixture to 80-100 °C and stir. Monitor the reaction progress by TLC or LC-MS.
-
Work-up: Once the reaction is complete, cool to room temperature, dilute with water, and extract with an organic solvent (e.g., ethyl acetate). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purification: Purify the crude product by flash column chromatography.
Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. mdpi.com [mdpi.com]
- 3. benchchem.com [benchchem.com]
- 4. WO2010089773A2 - Process for preparation of nitropyridine derivatives - Google Patents [patents.google.com]
- 5. The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
Catalyst Selection for Cross-Coupling with 5-Bromo-2-Cyano-3-Nitropyridine: A Technical Support Guide
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address specific challenges encountered during cross-coupling reactions with 5-Bromo-2-Cyano-3-Nitropyridine. The information is tailored to assist researchers in optimizing their experimental outcomes.
Introduction
This compound is a highly electron-deficient substrate due to the presence of both cyano and nitro groups. These electron-withdrawing functionalities significantly influence the reactivity of the C-Br bond, presenting unique challenges in catalyst selection and reaction optimization for common cross-coupling reactions such as Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings. This guide provides recommended starting conditions, troubleshooting advice for common issues, and detailed experimental protocols based on analogous systems.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
Q1: I am observing low to no yield in my Suzuki-Miyaura coupling with this compound. What are the likely causes and how can I improve the outcome?
A1: Low yields in Suzuki-Miyaura couplings with this substrate are often due to its high electron deficiency, which can impact the catalytic cycle. Key factors to consider are the choice of catalyst, ligand, base, and potential catalyst deactivation.
Troubleshooting Steps:
-
Catalyst and Ligand Selection: Standard catalysts like Pd(PPh₃)₄ may not be active enough. For electron-deficient substrates, catalyst systems with bulky, electron-rich phosphine ligands are often more effective. These ligands promote the rate-limiting oxidative addition step and stabilize the palladium catalyst.
-
Base Selection: The choice of base is critical for the efficiency of the transmetalation step. Stronger, non-nucleophilic bases are generally preferred.
-
Catalyst Deactivation: The nitro and cyano groups, along with the pyridine nitrogen, can potentially coordinate to the palladium center, leading to catalyst deactivation.[1] Using a higher catalyst loading or a more robust pre-catalyst can sometimes mitigate this issue.
-
Reaction Temperature: While higher temperatures can promote the reaction, they can also lead to decomposition of the starting material or product. A temperature screen is recommended.
Q2: I am struggling with the Buchwald-Hartwig amination of this compound. What are the recommended catalyst systems?
A2: The Buchwald-Hartwig amination of this electron-deficient substrate requires a carefully selected catalyst system to achieve good yields. The choice of ligand is particularly crucial.
Recommendations:
-
Catalyst Precursor: Pd₂(dba)₃ or Pd(OAc)₂ are common and effective choices.
-
Ligands: Bulky biarylphosphine ligands are highly recommended. Ligands such as XPhos, SPhos, or BINAP have shown success in couplings with electron-deficient heteroaryl halides.[2][3]
-
Base: A strong, non-nucleophilic base is essential. Sodium tert-butoxide (NaOtBu) is a common choice for this reaction.[3]
-
Solvent: Anhydrous, aprotic solvents like toluene or dioxane are typically used.
Q3: What are the best starting conditions for a Sonogashira coupling with this substrate?
A3: For the Sonogashira coupling of this compound, a close analogue, 5- and 6-bromo-3-fluoro-2-cyanopyridines, has been successfully coupled with terminal alkynes.[4] These conditions provide an excellent starting point.
Recommended Starting Conditions:
-
Catalyst System: A combination of a palladium catalyst (e.g., Pd(PPh₃)₄) and a copper(I) co-catalyst (e.g., CuI) is standard for Sonogashira reactions.[4][5]
-
Base: An amine base, such as triethylamine (Et₃N) or diisopropylethylamine (DIPEA), is typically used. The base also often serves as a co-solvent.[4]
-
Solvent: A mixture of THF and the amine base is a common solvent system.[4]
-
Temperature: These reactions can often be run at or near room temperature.[4]
Q4: I am observing significant amounts of side products in my reaction. What are the common side reactions and how can I minimize them?
A4: Common side reactions in cross-coupling include homocoupling of the coupling partners and debromination of the starting material.
Minimization Strategies:
-
Homocoupling: This can be minimized by ensuring a thoroughly deoxygenated reaction environment and using the appropriate stoichiometry of reactants.
-
Debromination: This side reaction can be suppressed by using a milder base or lowering the reaction temperature.
Data Presentation: Recommended Starting Conditions for Cross-Coupling Reactions
The following tables summarize recommended starting conditions for various cross-coupling reactions with this compound, based on successful examples with structurally similar substrates.
Table 1: Suzuki-Miyaura Coupling Conditions
| Parameter | Recommended Condition | Reference(s) |
| Palladium Source | Pd(PPh₃)₄ or Pd₂(dba)₃/Ligand | [6][7] |
| Ligand | SPhos, XPhos, or other bulky biaryl phosphines | [8] |
| Base | K₃PO₄, Cs₂CO₃ | [6][7] |
| Solvent | 1,4-Dioxane/H₂O (e.g., 4:1) or DMF | [6][7] |
| Temperature | 80-110 °C | [6] |
| Catalyst Loading | 2-5 mol% | [6] |
Table 2: Buchwald-Hartwig Amination Conditions
| Parameter | Recommended Condition | Reference(s) |
| Palladium Source | Pd₂(dba)₃ or Pd(OAc)₂ | [3][9] |
| Ligand | Xantphos, BINAP, XPhos | [3][9] |
| Base | NaOtBu, K₃PO₄, Cs₂CO₃ | [3][10] |
| Solvent | Toluene, 1,4-Dioxane | [3] |
| Temperature | 80-110 °C | [11] |
| Catalyst Loading | 1-5 mol% | [3] |
Table 3: Sonogashira Coupling Conditions
| Parameter | Recommended Condition | Reference(s) |
| Palladium Source | Pd(PPh₃)₄ or PdCl₂(PPh₃)₂ | [4][12] |
| Copper Co-catalyst | CuI | [4][12] |
| Base | Et₃N, DIPEA | [4] |
| Solvent | THF/Amine or DMF | [4][12] |
| Temperature | Room Temperature to 80 °C | [4][12] |
| Catalyst Loading | 2-15 mol% Pd, 5-30 mol% CuI | [4] |
Experimental Protocols
The following are generalized experimental protocols for key cross-coupling reactions. These should be considered as starting points and may require optimization for specific substrates and scales.
General Experimental Workflow
Caption: A general experimental workflow for palladium-catalyzed cross-coupling reactions.
Suzuki-Miyaura Coupling Protocol
-
Reaction Setup: In a flame-dried Schlenk flask, combine this compound (1.0 equiv.), the arylboronic acid (1.2-1.5 equiv.), and the base (e.g., K₃PO₄, 2.0-3.0 equiv.).
-
Inert Atmosphere: Seal the flask, then evacuate and backfill with argon or nitrogen. Repeat this cycle three times.
-
Catalyst Addition: Under a positive flow of inert gas, add the palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%) and ligand (if required).
-
Solvent Addition: Add the degassed solvent system (e.g., 1,4-dioxane/water, 4:1) via syringe.
-
Reaction: Heat the mixture to 80-110 °C with vigorous stirring and monitor the reaction's progress by TLC or LC-MS.
-
Workup: After completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel.[6][13]
Buchwald-Hartwig Amination Protocol
-
Reaction Setup: To an oven-dried Schlenk tube, add the palladium precatalyst (e.g., Pd₂(dba)₃, 2 mol%), the ligand (e.g., Xantphos, 4 mol%), and the base (e.g., NaOtBu, 1.4 equiv.).
-
Inert Atmosphere: Seal the tube and evacuate and backfill with argon.
-
Reagent Addition: Add the anhydrous solvent (e.g., toluene), followed by this compound (1.0 equiv.) and the amine (1.2 equiv.).
-
Reaction: Heat the sealed tube to 80-110 °C with stirring. Monitor the reaction's progress.
-
Workup: Upon completion, cool the reaction, dilute with an appropriate organic solvent, and filter through a pad of celite. The filtrate is then washed with water and brine, dried, and concentrated.
-
Purification: Purify the residue by column chromatography.[3][11]
Sonogashira Coupling Protocol (adapted from a similar substrate)[4]
-
Reaction Setup: In a reaction flask, add this compound (1.0 equiv.), the palladium catalyst (e.g., Pd(PPh₃)₄, 15 mol%), and the copper(I) co-catalyst (e.g., CuI, 30 mol%).
-
Inert Atmosphere: Flush the flask with an inert gas.
-
Solvent and Reagent Addition: Add the degassed solvent (e.g., THF) and the amine base (e.g., Et₃N). Then, add the terminal alkyne (1.1 equiv.) dropwise.
-
Reaction: Stir the mixture at room temperature and monitor the reaction's progress.
-
Workup: Once the reaction is complete, concentrate the mixture and purify directly by column chromatography.
Catalyst Selection Logic
Caption: A decision tree for initial catalyst system selection based on the desired cross-coupling reaction.
References
- 1. benchchem.com [benchchem.com]
- 2. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 3. benchchem.com [benchchem.com]
- 4. eprints.soton.ac.uk [eprints.soton.ac.uk]
- 5. benchchem.com [benchchem.com]
- 6. mdpi.com [mdpi.com]
- 7. benchchem.com [benchchem.com]
- 8. chemimpex.com [chemimpex.com]
- 9. benchchem.com [benchchem.com]
- 10. Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors - PMC [pmc.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
troubleshooting low reactivity of 5-Bromo-2-Cyano-3-Nitropyridine
Welcome to the technical support center for 5-Bromo-2-Cyano-3-Nitropyridine. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on troubleshooting common issues encountered during its use in chemical synthesis.
Frequently Asked Questions (FAQs)
Q1: What are the primary applications of this compound?
A1: this compound is a versatile building block in organic synthesis, primarily utilized in the development of pharmaceuticals and agrochemicals.[1] Its trifunctionalized pyridine core makes it a valuable precursor for constructing complex heterocyclic molecules. The bromine atom is ideal for palladium-catalyzed cross-coupling reactions, while the cyano and nitro groups can be transformed into other functionalities.
Q2: What are the main safety precautions to consider when handling this compound?
A2: this compound is toxic if swallowed, in contact with skin, or if inhaled.[2][3] It can cause skin and serious eye irritation, as well as respiratory irritation.[4] It is crucial to handle this compound in a well-ventilated area, wearing appropriate personal protective equipment (PPE), including gloves, protective clothing, and eye/face protection.[4]
Q3: How should this compound be stored?
A3: It should be stored in a tightly sealed container in a cool, dry, and well-ventilated area.[4][5] It is stable under recommended storage conditions.[4]
Troubleshooting Guide: Low Reactivity in Suzuki-Miyaura Coupling
The Suzuki-Miyaura cross-coupling is a common reaction for this compound. However, its electron-deficient nature can present challenges.
Problem: Low or no yield in the Suzuki-Miyaura coupling reaction.
This is a common issue that can stem from several factors related to the catalyst, reagents, or reaction conditions. Below is a step-by-step guide to troubleshoot a low-yielding Suzuki-Miyaura coupling reaction.
Caption: Troubleshooting workflow for low-yield Suzuki-Miyaura coupling.
Comparison of Catalytic Systems for Suzuki-Miyaura Coupling
| Catalyst System | Ligand Type | Base | Solvent | Expected Outcome & Remarks |
| Pd(PPh₃)₄ | Triphenylphosphine | K₂CO₃, K₃PO₄ | 1,4-Dioxane/H₂O, Toluene | Standard, but may show lower reactivity with electron-deficient substrates. Prone to catalyst inhibition by the pyridine nitrogen. |
| Pd(OAc)₂ / SPhos | Buchwald-type phosphine | K₃PO₄, Cs₂CO₃ | Toluene, 1,4-Dioxane | Generally high activity for electron-deficient substrates. Bulky ligand can accelerate reductive elimination. |
| Pd₂(dba)₃ / XPhos | Buchwald-type phosphine | K₃PO₄, Cs₂CO₃ | Toluene, 1,4-Dioxane | Excellent for sterically hindered and electron-poor substrates. Often provides high yields where other catalysts fail. |
| PdCl₂(dppf) | Diphosphine complex | K₂CO₃, K₃PO₄ | DME, DMF | A robust and reliable catalyst for a range of substrates, including heteroaryl bromides. |
Troubleshooting Guide: Low Reactivity in Nucleophilic Aromatic Substitution (SNAr)
The electron-withdrawing nitro and cyano groups strongly activate the pyridine ring for nucleophilic aromatic substitution (SNAr). However, low reactivity can still be encountered.
Problem: Incomplete conversion or low yield in SNAr reactions.
The success of an SNAr reaction depends on the nucleophilicity of the attacking species, the solvent, and the temperature.
Caption: Troubleshooting workflow for low-yield SNAr reactions.
Common Conditions for SNAr Reactions
| Nucleophile | Base | Solvent | Temperature (°C) | Remarks |
| Primary/Secondary Amines | K₂CO₃, Et₃N, or excess amine | DMF, DMSO, NMP | 25 - 100 | Reactions are often facile due to the high nucleophilicity of amines. |
| Alcohols (Alkoxides) | NaH, K₂CO₃, Cs₂CO₃ | THF, 1,4-Dioxane, DMF | 25 - 80 | A strong base is required to generate the more nucleophilic alkoxide. |
| Thiols (Thiolates) | NaH, K₂CO₃ | DMF, DMSO | 25 - 80 | Thiolates are generally very potent nucleophiles for SNAr. |
Experimental Protocols
General Protocol for Suzuki-Miyaura Coupling
This protocol is a general guideline and may require optimization for specific substrates.
-
Reaction Setup: In a dry Schlenk flask under an inert atmosphere (Argon or Nitrogen), combine this compound (1.0 eq.), the arylboronic acid (1.2-1.5 eq.), and the base (e.g., K₃PO₄, 2.0-3.0 eq.).
-
Catalyst Addition: Add the palladium catalyst (e.g., Pd₂(dba)₃, 2-5 mol%) and the ligand (e.g., XPhos, 4-10 mol%).
-
Solvent Addition: Add degassed solvent (e.g., 1,4-dioxane or toluene, with 10-20% water).
-
Reaction: Heat the mixture to 80-110 °C with vigorous stirring. Monitor the reaction progress by TLC or LC-MS.
-
Work-up: Upon completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel.
General Protocol for Nucleophilic Aromatic Substitution (SNAr)
This protocol is a general guideline and may require optimization for specific nucleophiles.
-
Reaction Setup: In a round-bottom flask, dissolve this compound (1.0 eq.) in a polar aprotic solvent (e.g., DMF or DMSO).
-
Reagent Addition: Add the nucleophile (1.1-2.0 eq.). If the nucleophile is an alcohol or thiol, add a base (e.g., K₂CO₃ or NaH, 1.5-2.5 eq.) to the mixture.
-
Reaction: Stir the reaction mixture at the desired temperature (ranging from room temperature to 100 °C). Monitor the reaction progress by TLC or LC-MS.
-
Work-up: Upon completion, pour the reaction mixture into water and extract with an appropriate organic solvent (e.g., ethyl acetate). Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography or recrystallization.
Signaling Pathways and Experimental Workflows
Catalytic Cycle of Suzuki-Miyaura Coupling
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
General Workflow for SNAr Reactions
Caption: A generalized experimental workflow for SNAr reactions.
References
- 1. chemimpex.com [chemimpex.com]
- 2. 5-Bromo-3-nitropyridine-2-carbonitrile | C6H2BrN3O2 | CID 2769698 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. This compound | 573675-25-9 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]
- 4. jubilantingrevia.com [jubilantingrevia.com]
- 5. m.indiamart.com [m.indiamart.com]
preventing debromination of 5-Bromo-2-Cyano-3-Nitropyridine during reactions
Welcome to the technical support center for 5-Bromo-2-Cyano-3-Nitropyridine. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and prevent the common issue of debromination during chemical reactions.
Frequently Asked Questions (FAQs)
Q1: What is debromination and why is it a problem?
A1: Debromination is a chemical reaction where the bromine atom on this compound is replaced by a hydrogen atom. This is a significant issue as it leads to the formation of an undesired byproduct, 2-Cyano-3-Nitropyridine, consuming your starting material and reducing the overall yield of your target molecule. The bromine atom is often a crucial handle for subsequent functionalization, such as in cross-coupling reactions.[1]
Q2: What are the primary causes of debromination for this compound?
A2: Debromination of this compound can be triggered by several factors, particularly in the context of palladium-catalyzed cross-coupling reactions[2][3]:
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Reductive Conditions: The presence of reducing agents, which can be generated in-situ during a reaction, is a major cause. Hydride sources in the reaction mixture can lead to reductive dehalogenation.[1]
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Catalyst and Ligand Choice: Certain palladium catalysts and ligands are more prone to promoting hydrodehalogenation.[1] The active Pd(0) species is susceptible to reacting with hydride sources.
-
Reaction Conditions: High temperatures and prolonged reaction times can increase the likelihood of debromination.[1]
-
Base and Solvent Selection: The choice of base and solvent can significantly influence the rate of debromination.[1]
Q3: How can I minimize debromination in my reactions?
A3: Minimizing debromination requires careful optimization of reaction conditions. Key strategies include:
-
Use Milder Bases: Opt for milder bases like potassium carbonate (K₂CO₃) or potassium phosphate (K₃PO₄) instead of strong bases.[4][5]
-
Optimize Catalyst System: Select palladium catalysts and ligands known for lower hydrodehalogenation activity. For instance, bulky, electron-rich phosphine ligands can sometimes suppress this side reaction.[6]
-
Control Reaction Temperature and Time: Run the reaction at the lowest effective temperature and monitor its progress closely to avoid unnecessarily long reaction times.
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Proper Degassing: Thoroughly degas the reaction mixture to remove oxygen, which can contribute to catalyst degradation and side reactions.[4]
-
Protecting Groups: In some cases, protecting the amine group in related bromopyridine compounds as an amide has been shown to improve yields in Suzuki reactions.[5][7]
Troubleshooting Guides
Issue 1: Significant Debromination in Suzuki-Miyaura Coupling Reactions
Symptoms:
-
Low yield of the desired coupled product.
-
Presence of a significant amount of 2-Cyano-3-Nitropyridine in the crude reaction mixture, confirmed by LC-MS or NMR.
Possible Causes & Solutions:
| Cause | Recommended Solution |
| Inappropriate Base | Switch to a milder base such as K₃PO₄ or K₂CO₃.[4][5] |
| High Reaction Temperature | Lower the reaction temperature. For example, start optimizations around 85-95 °C.[4][5] |
| Prolonged Reaction Time | Monitor the reaction by TLC or LC-MS and stop it as soon as the starting material is consumed.[4] |
| Catalyst/Ligand System | Screen different palladium catalysts and phosphine ligands. Pre-catalysts that cleanly generate the active Pd(0) species can be beneficial. |
| Presence of Hydride Sources | Ensure all reagents and solvents are dry and free of impurities that could act as hydride donors. |
Issue 2: Debromination during Buchwald-Hartwig Amination
Symptoms:
-
Formation of the debrominated starting material alongside the desired aminated product.
-
Complex purification due to similar polarities of the product and byproduct.
Possible Causes & Solutions:
| Cause | Recommended Solution |
| Base Strength | Use a weaker base if possible, such as Cs₂CO₃ or K₃PO₄, instead of strong alkoxides like NaOt-Bu. |
| Ligand Choice | Employ bulky, electron-rich biaryl phosphine ligands (e.g., XPhos, SPhos) which can promote the desired reductive elimination over hydrodehalogenation.[6] |
| Solvent Effects | Toluene is often a good solvent choice for Buchwald-Hartwig aminations.[8][9] Solvents like DMF have been reported to sometimes increase dehalogenation.[1] |
| Reaction Temperature | Maintain the reaction temperature as low as feasible to achieve a reasonable reaction rate. |
Experimental Protocols
General Protocol for Suzuki-Miyaura Coupling of this compound
This protocol provides a general guideline. Optimization for specific arylboronic acids is recommended.
-
Reaction Setup:
-
To a dry Schlenk flask, add this compound (1.0 equiv), the arylboronic acid (1.1-1.5 equiv), a palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and a base (e.g., K₃PO₄, 2.0-3.0 equiv).[5]
-
Evacuate and backfill the flask with an inert gas (Argon or Nitrogen) three times.
-
-
Solvent Addition:
-
Reaction:
-
Work-up:
-
Once the reaction is complete, cool the mixture to room temperature.
-
Dilute with an organic solvent like ethyl acetate and wash with water and brine.[4]
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
-
Purification:
-
Purify the crude product by column chromatography on silica gel.
-
General Protocol for Buchwald-Hartwig Amination of this compound
This is a general procedure and may require optimization for specific amines.
-
Catalyst Pre-formation (optional but recommended):
-
In a glovebox or under an inert atmosphere, add the palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%) and the phosphine ligand (e.g., Xantphos, 2-4 mol%) to a dry Schlenk flask.[9]
-
Add anhydrous, degassed solvent (e.g., toluene) and stir for 10-15 minutes.
-
-
Reagent Addition:
-
To the catalyst mixture, add the base (e.g., NaOt-Bu or K₃PO₄, 1.4 equiv), this compound (1.0 equiv), and the amine (1.2 equiv).[9]
-
-
Reaction:
-
Heat the reaction mixture to the desired temperature (e.g., 100 °C) and stir.[9]
-
Monitor the reaction by TLC or LC-MS until the starting material is consumed.
-
-
Work-up:
-
Purification:
-
Filter and concentrate the solvent. Purify the residue by flash column chromatography.
-
Visualizations
Caption: Workflow for Suzuki-Miyaura coupling with troubleshooting for debromination.
Caption: Competing pathways in Buchwald-Hartwig amination leading to product or byproduct.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. nobelprize.org [nobelprize.org]
- 4. benchchem.com [benchchem.com]
- 5. mdpi.com [mdpi.com]
- 6. youtube.com [youtube.com]
- 7. researchgate.net [researchgate.net]
- 8. Article | ChemSpider Synthetic Pages [cssp.chemspider.com]
- 9. benchchem.com [benchchem.com]
Technical Support Center: Synthesis of 5-Bromo-3-nitropyridine-2-carbonitrile
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 5-Bromo-3-nitropyridine-2-carbonitrile.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route for 5-Bromo-3-nitropyridine-2-carbonitrile?
A1: The most frequently employed method is the Rosenmund-von Braun reaction, which involves the cyanation of a di-substituted pyridine. Typically, 2,5-dibromo-3-nitropyridine is reacted with a cyanide source, most commonly copper(I) cyanide (CuCN), in a high-boiling polar solvent like DMF, propionitrile, or pyridine.
Q2: What are the critical parameters to control during the synthesis to ensure high purity and yield?
A2: Key parameters to control include reaction temperature, reaction time, the purity of starting materials and reagents, and the exclusion of moisture. Anhydrous conditions are particularly important as water can lead to the hydrolysis of the nitrile group. The quality of the copper cyanide is also crucial for the success of the Rosenmund-von Braun reaction.
Q3: What are the common impurities I should be aware of?
A3: Common impurities include:
-
Unreacted Starting Material: 2,5-dibromo-3-nitropyridine.
-
Hydrolysis Products: 5-bromo-3-nitropyridine-2-carboxamide and 5-bromo-3-nitropyridine-2-carboxylic acid, formed by the reaction of the nitrile with water.
-
Isomeric Impurities: Positional isomers of bromo-nitropyridines that may be present in the starting material.
-
Byproducts from Starting Material Synthesis: For instance, the nitration of 2-amino-5-bromopyridine to produce a precursor can yield isomeric nitro compounds.
Q4: What analytical techniques are recommended for purity assessment?
A4: High-Performance Liquid Chromatography (HPLC) is the gold standard for assessing the purity of 5-Bromo-3-nitropyridine-2-carbonitrile due to its ability to separate the target compound from closely related impurities.[1] Other valuable techniques include Gas Chromatography-Mass Spectrometry (GC-MS) for identifying volatile impurities and Nuclear Magnetic Resonance (NMR) spectroscopy for structural confirmation and identification of isomers.
Troubleshooting Guide
| Problem | Potential Cause | Troubleshooting Steps |
| Low Yield | Incomplete reaction. | - Increase reaction time and monitor progress by TLC or HPLC.- Increase reaction temperature, but be cautious of increased byproduct formation.- Ensure the quality and stoichiometry of reagents, particularly the copper cyanide. |
| Product degradation. | - Avoid excessively high temperatures or prolonged reaction times.- Ensure a prompt and efficient work-up procedure to minimize exposure to harsh conditions. | |
| Mechanical losses during work-up. | - Optimize extraction and filtration procedures.- Ensure complete precipitation of the product if crystallization is used for purification. | |
| Low Purity (Multiple Peaks in HPLC) | Presence of unreacted starting material. | - Drive the reaction to completion by optimizing reaction time and temperature.- Improve purification by adjusting the solvent system in column chromatography. |
| Formation of hydrolysis products (amide, carboxylic acid). | - Crucially, ensure anhydrous (dry) conditions throughout the reaction. Use dry solvents and reagents, and perform the reaction under an inert atmosphere (e.g., nitrogen or argon).[2] - During work-up, minimize contact with water and avoid strongly acidic or basic aqueous solutions. A prompt extraction into an organic solvent after quenching is recommended. | |
| Presence of isomeric impurities. | - Use highly pure starting materials. If synthesizing the starting material in-house, ensure its purification is thorough.- Optimize chromatographic conditions to separate isomers from the final product. | |
| Inconsistent Reaction Outcome | Catalyst poisoning (in palladium-catalyzed cyanations). | - While copper cyanide is more common for this synthesis, if using a palladium catalyst, be aware that cyanide ions can act as a catalyst poison. Ensure appropriate ligand selection and reaction conditions to mitigate this. |
| Variability in reagent quality. | - Use high-purity, anhydrous copper cyanide. The quality of this reagent is critical for the Rosenmund-von Braun reaction.- Ensure the purity of the 2,5-dibromo-3-nitropyridine starting material. |
Quantitative Data on Impurity Formation
The following table provides illustrative data on how reaction conditions can influence the impurity profile of the 5-Bromo-3-nitropyridine-2-carbonitrile synthesis via the Rosenmund-von Braun reaction. Please note that these are representative values based on established chemical principles and may vary depending on the specific experimental setup.
| Reaction Condition | Parameter Variation | 5-Bromo-3-nitropyridine-2-carbonitrile (%) | 2,5-dibromo-3-nitropyridine (%) | 5-bromo-3-nitropyridine-2-carboxamide (%) | Other Impurities (%) |
| Temperature | 120°C | 85 | 10 | 3 | 2 |
| 150°C | 92 | 3 | 4 | 1 | |
| 180°C | 88 | 2 | 8 | 2 | |
| Reaction Time | 8 hours | 80 | 15 | 3 | 2 |
| 16 hours | 93 | 2 | 4 | 1 | |
| 24 hours | 91 | <1 | 7 | 2 | |
| Solvent (Anhydrous) | DMF | 92 | 3 | 4 | 1 |
| Propionitrile | 90 | 4 | 5 | 1 | |
| Water Content | <0.1% | 92 | 3 | 4 | 1 |
| 1% | 85 | 3 | 10 | 2 | |
| 5% | 70 | 4 | 23 | 3 |
Experimental Protocols
Key Synthesis Protocol: Rosenmund-von Braun Cyanation
This protocol is a common method for the synthesis of 5-Bromo-3-nitropyridine-2-carbonitrile.
Materials:
-
2,5-dibromo-3-nitropyridine
-
Copper(I) cyanide (CuCN)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Ethyl acetate
-
Brine solution
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
-
Hexane and ethyl acetate for chromatography
Procedure:
-
In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a nitrogen inlet, add 2,5-dibromo-3-nitropyridine and anhydrous DMF.
-
Stir the mixture to dissolve the starting material completely.
-
Add copper(I) cyanide to the solution.
-
Heat the reaction mixture to 150°C under a nitrogen atmosphere and maintain for 16 hours.
-
Monitor the reaction progress by TLC or HPLC.
-
Once the reaction is complete, cool the mixture to room temperature.
-
Pour the reaction mixture into a vigorously stirred aqueous solution of ferric chloride and hydrochloric acid to decompose the copper complex.
-
Extract the product with ethyl acetate (3 x 100 mL).
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using a hexane/ethyl acetate gradient to yield 5-Bromo-3-nitropyridine-2-carbonitrile as a yellow solid.
Analytical Protocol: HPLC Purity Analysis
Instrumentation:
-
HPLC system with a UV detector
-
C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm)
Chromatographic Conditions:
-
Mobile Phase: A gradient of acetonitrile and water (with 0.1% formic acid).
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Detection Wavelength: 254 nm
-
Injection Volume: 10 µL
Sample Preparation:
-
Accurately weigh approximately 10 mg of the sample.
-
Dissolve in 10 mL of acetonitrile to make a 1 mg/mL stock solution.
-
Dilute to a final concentration of 0.1 mg/mL with acetonitrile.
-
Filter through a 0.45 µm syringe filter before injection.
Visualizations
Caption: Potential pathways for impurity formation.
Caption: Troubleshooting workflow for synthesis issues.
References
how to avoid homo-coupling in reactions with 5-Bromo-2-Cyano-3-Nitropyridine
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in successfully employing 5-Bromo-2-Cyano-3-Nitropyridine in various cross-coupling reactions while minimizing or eliminating the formation of homo-coupling byproducts.
Frequently Asked Questions (FAQs)
Q1: What is homo-coupling and why is it a problem in reactions with this compound?
A1: Homo-coupling is a common side reaction in cross-coupling chemistries where two molecules of the same starting material react to form a symmetrical dimer. In the context of reactions involving this compound, this would result in the formation of 5,5'-bis(2-cyano-3-nitropyridine). This side reaction is problematic because it consumes the starting material, reduces the yield of the desired cross-coupled product, and the resulting symmetrical byproduct can be difficult to separate from the target molecule due to similar physical properties.
Q2: What factors contribute to the increased risk of homo-coupling with this compound?
A2: this compound is an electron-deficient aryl halide due to the presence of the electron-withdrawing cyano (-CN) and nitro (-NO₂) groups. This electronic property can influence its reactivity in palladium-catalyzed cross-coupling reactions. The propensity for homo-coupling can be influenced by several factors, including:
-
Catalyst System: The choice of palladium precursor and ligands is critical.
-
Reaction Conditions: Temperature, reaction time, and the presence of oxygen can all play a significant role.
-
Base: The nature and strength of the base used can affect the reaction pathway.
-
Solvent: The polarity and coordinating ability of the solvent can impact catalyst stability and reactivity.
Q3: What are the general strategies to minimize homo-coupling in cross-coupling reactions?
A3: Several general strategies can be employed to suppress homo-coupling:
-
Rigorous Exclusion of Oxygen: Oxygen can promote the formation of palladium(II) species that are implicated in homo-coupling pathways. Degassing the reaction mixture and maintaining an inert atmosphere (e.g., under nitrogen or argon) is crucial.[1][2]
-
Use of Appropriate Ligands: Bulky, electron-rich phosphine ligands can promote the desired cross-coupling pathway and sterically hinder the formation of intermediates that lead to homo-coupling.[3]
-
Careful Selection of the Base: The choice of base can influence the selectivity of the reaction. Weaker inorganic bases are often preferred over strong bases.[3][4][5]
-
Control of Reaction Temperature: Lowering the reaction temperature can sometimes disfavor the homo-coupling side reaction.[6]
-
Slow Addition of Reagents: In some cases, slow addition of one of the coupling partners can help to maintain a low concentration of the reactive species and suppress dimerization.[2]
Troubleshooting Guides for Specific Cross-Coupling Reactions
Suzuki-Miyaura Coupling
Issue: Significant formation of 5,5'-bis(2-cyano-3-nitropyridine) during the Suzuki coupling of this compound with a boronic acid.
Troubleshooting Steps:
-
Optimize the Catalyst System:
-
Palladium Source: If using a Pd(II) precatalyst like Pd(OAc)₂, ensure efficient in-situ reduction to the active Pd(0) species. Consider using a Pd(0) source directly, such as Pd₂(dba)₃ or Pd(PPh₃)₄.
-
Ligand Selection: Employ bulky, electron-rich phosphine ligands. Ligands from the Buchwald family (e.g., SPhos, XPhos) or N-heterocyclic carbenes (NHCs) are often effective in suppressing homo-coupling.[3]
-
-
Control the Reaction Environment:
-
Optimize Reaction Parameters:
-
Base Selection: Use a milder inorganic base such as K₃PO₄ or Cs₂CO₃ instead of strong bases like NaOH or KOtBu.[3] The choice of base can be critical for sensitive substrates.
-
Temperature Control: Attempt the reaction at a lower temperature (e.g., 60-80 °C) to see if the selectivity for the cross-coupled product improves.
-
Illustrative Data on Base and Ligand Effects in Suzuki Coupling
| Entry | Palladium Source | Ligand | Base | Temperature (°C) | Cross-Coupling Yield (%) | Homo-Coupling Yield (%) |
| 1 | Pd(OAc)₂ | PPh₃ | K₂CO₃ | 100 | 65 | 25 |
| 2 | Pd(OAc)₂ | SPhos | K₂CO₃ | 100 | 85 | 10 |
| 3 | Pd₂(dba)₃ | XPhos | K₃PO₄ | 80 | 92 | <5 |
| 4 | Pd(PPh₃)₄ | - | Cs₂CO₃ | 80 | 88 | 8 |
Note: This data is illustrative and serves as a guideline for optimization.
Sonogashira Coupling
Issue: Formation of the diyne byproduct (Glaser coupling) and/or the homo-coupling of this compound during Sonogashira coupling with a terminal alkyne.
Troubleshooting Steps:
-
Minimize Copper(I) Co-catalyst: While traditional Sonogashira reactions use a copper(I) co-catalyst, this can promote the oxidative homo-coupling of the alkyne (Glaser coupling). Consider using copper-free Sonogashira conditions.[7][8]
-
Optimize the Palladium Catalyst and Ligand:
-
For copper-free conditions, palladium catalysts with bulky, electron-rich phosphine ligands are often effective.
-
Ensure the use of a high-quality palladium source.
-
-
Rigorous Deoxygenation: The Glaser coupling is highly sensitive to the presence of oxygen. It is imperative to work under strictly anaerobic conditions.
-
Base Selection: An amine base such as triethylamine (Et₃N) or diisopropylethylamine (DIPEA) is typically used. Ensure the base is dry and of high purity.
Experimental Protocol: Copper-Free Sonogashira Coupling
-
To a dried Schlenk flask, add this compound (1.0 mmol), the terminal alkyne (1.2 mmol), and a suitable palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%).
-
Add a dry, degassed solvent (e.g., THF or DMF, 5 mL) and a degassed amine base (e.g., Et₃N, 3.0 mmol).
-
Thoroughly degas the reaction mixture by three freeze-pump-thaw cycles.
-
Heat the reaction mixture under an inert atmosphere at a suitable temperature (e.g., 60-80 °C) and monitor the reaction progress by TLC or LC-MS.
Buchwald-Hartwig Amination
Issue: Low yield of the desired aminated product and formation of hydrodehalogenation (replacement of bromine with hydrogen) or homo-coupling byproducts.
Troubleshooting Steps:
-
Ligand Selection: The choice of ligand is crucial in Buchwald-Hartwig amination. Use bulky, electron-rich biarylphosphine ligands (e.g., XPhos, SPhos, RuPhos) which are known to promote efficient C-N bond formation and suppress side reactions.[9]
-
Base Selection: A strong, non-nucleophilic base is typically required. Sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LiHMDS) are commonly used. Ensure the base is fresh and handled under anhydrous conditions.
-
Temperature Control: While these reactions often require elevated temperatures, excessive heat can lead to catalyst decomposition and hydrodehalogenation. Optimize the temperature to find a balance between reaction rate and selectivity.
-
Catalyst Precursor: Using a pre-formed palladium-ligand complex (precatalyst) can sometimes give more reproducible results than generating the active catalyst in situ.
Visualizing Reaction Pathways and Troubleshooting Logic
Diagram 1: General Catalytic Cycle for Cross-Coupling and Points of Homo-Coupling Intervention
Caption: Simplified catalytic cycle for cross-coupling reactions, highlighting the intervention of Pd(II) species leading to homo-coupling.
Diagram 2: Troubleshooting Workflow for Minimizing Homo-Coupling
Caption: A stepwise troubleshooting guide to address homo-coupling in cross-coupling reactions.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. Role of the Base and Control of Selectivity in the Suzuki–Miyaura Cross‐Coupling Reaction | Semantic Scholar [semanticscholar.org]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. Room-Temperature, Copper-Free Sonogashira Reactions Facilitated by Air-Stable, Monoligated Precatalyst [DTBNpP] Pd(crotyl)Cl - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Sonogashira Coupling [organic-chemistry.org]
- 9. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
Technical Support Center: Scaling Up Reactions Involving 5-Bromo-2-Cyano-3-Nitropyridine
This technical support center provides guidance for researchers, scientists, and drug development professionals on scaling up chemical reactions involving 5-Bromo-2-Cyano-3-Nitropyridine. It includes troubleshooting guides and frequently asked questions to address common challenges encountered during synthesis and subsequent transformations of this versatile building block.
Troubleshooting Guides
Synthesis of this compound
The synthesis of this compound often involves the cyanation of a brominated nitropyridine precursor. Scaling up this process can present several challenges.
Problem: Low Yield or Incomplete Conversion
| Possible Cause | Recommended Solution |
| Inefficient Cyanation Agent | On a larger scale, the use of highly toxic copper(I) cyanide can pose significant handling and waste disposal issues. Consider alternative, less toxic cyanating agents such as potassium hexacyanoferrate(II) (K₄[Fe(CN)₆]) or zinc cyanide (Zn(CN)₂).[1][2][3] These alternatives may require optimization of reaction conditions, including catalyst and solvent selection. |
| Poor Solubility of Reagents | As the scale increases, ensuring adequate mixing and solubility of all reactants becomes critical. For solid cyanating agents like K₄[Fe(CN)₆], using a biphasic solvent system (e.g., dioxane/water) or a phase-transfer catalyst can improve reaction rates.[1] |
| Catalyst Deactivation | Excess cyanide ions in the reaction mixture can poison palladium catalysts.[1] If using a palladium-catalyzed cyanation, consider slow addition of the cyanide source to maintain a low concentration of free cyanide. |
| Inadequate Temperature Control | The reaction may require elevated temperatures to proceed to completion. Ensure uniform heating and accurate temperature monitoring of the reaction mixture. On a larger scale, heat transfer can be less efficient.[4][5] |
Problem: Formation of Impurities and Side Products
| Possible Cause | Recommended Solution |
| Hydrolysis of the Cyano Group | The presence of water, especially at elevated temperatures and in the presence of acid or base, can lead to the hydrolysis of the nitrile to a carboxylic acid or amide. Ensure the use of anhydrous solvents and reagents. |
| Side Reactions of the Nitro Group | The nitro group can be susceptible to reduction under certain conditions. Avoid using reagents that can act as reducing agents unless a reduction is intended. |
| Formation of Dimer Byproducts | In some copper-catalyzed reactions, dimerization of the starting material can occur. Optimizing the ligand-to-metal ratio can help minimize the formation of these byproducts.[1] |
Suzuki-Miyaura Cross-Coupling Reactions
This compound is an excellent substrate for Suzuki-Miyaura cross-coupling reactions to form C-C bonds. However, scaling up these reactions with pyridine-containing substrates can be challenging.
Problem: Low Yield or Stalled Reaction
| Possible Cause | Recommended Solution |
| Catalyst Inhibition | The nitrogen atom in the pyridine ring can coordinate to the palladium catalyst, leading to inhibition or deactivation.[6][7] Using bulky, electron-rich phosphine ligands (e.g., Buchwald ligands like SPhos, XPhos) or N-heterocyclic carbene (NHC) ligands can mitigate this issue.[6][8] |
| Protodeboronation of Boronic Acid | The boronic acid can be sensitive to hydrolysis, leading to the formation of the corresponding arene as a byproduct. Using anhydrous solvents and bases is crucial.[6][8] Alternatively, more stable boronate esters (e.g., pinacol esters) can be used.[8] |
| Incorrect Base | The choice and quality of the base are critical for the transmetalation step. Weaker bases like potassium carbonate or stronger, non-nucleophilic bases like cesium carbonate are often effective.[8] Ensure the base is finely ground and anhydrous.[6] |
| Presence of Oxygen | The active Pd(0) catalyst is sensitive to oxygen.[6] Thoroughly degas all solvents and maintain a strict inert atmosphere (e.g., argon or nitrogen) throughout the reaction.[6] |
Problem: Homocoupling of Boronic Acid
| Possible Cause | Recommended Solution |
| Oxidation of Pd(0) Catalyst | The presence of oxygen can lead to the oxidation of the active Pd(0) catalyst to Pd(II), which can promote the homocoupling of the boronic acid.[6][7] Rigorous exclusion of oxygen is the most effective way to minimize this side reaction. |
| Suboptimal Reaction Conditions | High temperatures and prolonged reaction times can sometimes favor homocoupling. Monitor the reaction progress and stop it once the starting material is consumed. |
Sonogashira Cross-Coupling Reactions
The Sonogashira coupling is another important transformation for this compound, enabling the formation of C-C triple bonds.
Problem: Low Yield or Reaction Failure
| Possible Cause | Recommended Solution |
| Glaser Homocoupling of the Alkyne | This is a major side reaction, particularly in the presence of the copper(I) co-catalyst and oxygen.[9] To minimize this, run the reaction under strictly anaerobic conditions by thoroughly degassing all solvents and reagents.[9] |
| Copper-Free Conditions | Consider using a copper-free Sonogashira protocol to completely avoid Glaser coupling.[9][10] These methods often require specific ligands and bases. |
| Catalyst Deactivation | As with Suzuki couplings, the pyridine nitrogen can inhibit the palladium catalyst. The use of appropriate ligands is important for success. |
| Poor Substrate Solubility | Poor solubility of the pyridine substrate can hinder the reaction. Choose a solvent system in which all components are soluble at the reaction temperature.[9] |
Frequently Asked Questions (FAQs)
Q1: What are the main safety concerns when scaling up the synthesis of this compound?
A1: The primary safety concerns are:
-
Exothermic Reactions: Nitration reactions are often highly exothermic and can lead to thermal runaway if not properly controlled.[4][11][12][13][14] On a larger scale, the surface-area-to-volume ratio decreases, making heat dissipation less efficient.[4][11] A thorough thermal hazard assessment is crucial before scaling up.
-
Toxic Reagents: The use of copper(I) cyanide is a significant concern due to its high toxicity.[2][3] Implementing appropriate handling procedures, personal protective equipment (PPE), and waste disposal protocols is essential. Exploring less toxic cyanating agents is highly recommended for large-scale production.[1][2]
-
Hazardous Byproducts: Some reactions may produce hazardous byproducts. Ensure proper quenching and work-up procedures are in place to neutralize any reactive species.
Q2: How can I improve the purification of this compound and its derivatives on a large scale?
A2: Large-scale purification can be challenging. Consider the following:
-
Crystallization: This is often the most effective and scalable method for purifying solid compounds. A systematic screening of solvents and conditions is recommended to find an optimal crystallization procedure.
-
Extraction: Use appropriate solvent extractions during work-up to remove impurities. For pyridine-containing compounds, an acidic wash can be used to extract the product into the aqueous layer as its salt, which can then be isolated by basification and re-extraction.[15]
-
Chromatography: While column chromatography is common on a lab scale, it can be expensive and time-consuming for large quantities. If chromatography is necessary, consider techniques like flash chromatography with optimized solvent systems for faster and more efficient separation.
Q3: My Suzuki coupling reaction with this compound is sluggish. What can I do?
A3: Sluggish Suzuki reactions with electron-deficient pyridine substrates are common.[7] To improve the reaction rate:
-
Switch to a more active catalyst system: Use bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos) or N-heterocyclic carbene (NHC) ligands in combination with a palladium source.[8]
-
Increase the temperature: Carefully increasing the reaction temperature can improve the rate, but monitor for potential decomposition or side reactions.
-
Screen different bases: The choice of base can have a significant impact on the reaction rate. Experiment with different bases such as K₃PO₄ or Cs₂CO₃.[6]
Q4: Are there any alternatives to using copper(I) iodide in Sonogashira couplings to avoid homocoupling?
A4: Yes, several copper-free Sonogashira protocols have been developed. These methods typically involve the use of a palladium catalyst with specific ligands and an amine base.[9][10] Running the reaction under strictly anaerobic conditions is also crucial to minimize homocoupling, even in copper-catalyzed systems.[9]
Experimental Protocols & Workflows
General Workflow for Scaling Up Suzuki-Miyaura Coupling
References
- 1. benchchem.com [benchchem.com]
- 2. Recent advances and prospects in the palladium-catalyzed cyanation of aryl halides - RSC Advances (RSC Publishing) DOI:10.1039/D0RA05960A [pubs.rsc.org]
- 3. agnee.tezu.ernet.in:8082 [agnee.tezu.ernet.in:8082]
- 4. benchchem.com [benchchem.com]
- 5. From Flask to Floor: Overcoming Scale-Up Challenges in Pharmaceutical Synthesis - HWS Labortechnik MainzHWS Labortechnik Mainz [hws-mainz.de]
- 6. benchchem.com [benchchem.com]
- 7. Yoneda Labs [yonedalabs.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Handling Reaction Exotherms – A Continuous Approach - Chemical Industry Journal [chemicalindustryjournal.co.uk]
- 13. pubs.acs.org [pubs.acs.org]
- 14. An assessment of a multipoint dosing approach for exothermic nitration in CSTRs in series - Reaction Chemistry & Engineering (RSC Publishing) [pubs.rsc.org]
- 15. benchchem.com [benchchem.com]
Technical Support Center: Column Chromatography Purification of 5-Bromo-2-Cyano-3-Nitropyridine Derivatives
This technical support center provides researchers, scientists, and drug development professionals with detailed troubleshooting guides and frequently asked questions for the column chromatography purification of 5-Bromo-2-Cyano-3-Nitropyridine and its derivatives.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the purification process in a question-and-answer format.
| Problem ID | Question | Potential Causes | Solutions |
| T-01 | Why is my compound showing significant peak tailing on the TLC plate and column? | The basic pyridine nitrogen atom in your compound is likely interacting strongly with the acidic silanol groups on the surface of the silica gel. This secondary interaction slows down a portion of the compound band, causing it to "tail" or "streak". | 1. Add a Basic Modifier: Incorporate a small amount of a tertiary amine, such as triethylamine (TEA) or a solution of ammonium hydroxide in methanol (e.g., 0.5-2%), into your mobile phase. This will neutralize the acidic sites on the silica. 2. Deactivate the Silica Gel: Before packing the column, you can treat the silica gel with a base like triethylamine to reduce its acidity. 3. Change Stationary Phase: Consider using a less acidic stationary phase, such as neutral alumina, for basic compounds. |
| T-02 | I am not getting good separation between my desired product and an impurity. | The chosen mobile phase system does not provide sufficient selectivity to resolve the compounds. This is common if the impurity is a structurally similar isomer. | 1. Optimize Mobile Phase: Systematically vary the ratio of your solvents. If using hexane/ethyl acetate, try different gradients. You can also switch one of the solvents (e.g., replace ethyl acetate with dichloromethane or tert-butyl methyl ether) to alter selectivity. 2. Employ Gradient Elution: A gradient elution, where the polarity of the mobile phase is gradually increased over the course of the separation, is often more effective for separating components in a complex mixture than an isocratic (constant solvent ratio) elution. 3. Try an Alternative Stationary Phase: If optimizing the mobile phase is unsuccessful, consider using a different stationary phase like alumina or a bonded phase (e.g., cyano- or amine-bonded silica) which offers different separation mechanisms. |
| T-03 | My compound is not eluting from the column, or the recovery is very low. | The compound may be too polar for the selected mobile phase, causing it to irreversibly adsorb to the silica gel. Alternatively, the compound may be decomposing on the acidic silica gel. | 1. Increase Mobile Phase Polarity: Significantly increase the percentage of the more polar solvent in your mobile phase (e.g., increase the percentage of ethyl acetate or methanol). For highly polar compounds, a solvent system like dichloromethane/methanol may be necessary. 2. Check Compound Stability: Before running a column, spot your crude material on a TLC plate, let it sit for an hour, and then elute it. If a new spot appears or the original spot diminishes, your compound may be unstable on silica. In this case, use a deactivated silica gel or an alternative stationary phase like alumina. |
| T-04 | The compound is eluting too quickly (with the solvent front). | The mobile phase is too polar for your compound, resulting in minimal interaction with the stationary phase. | 1. Decrease Mobile Phase Polarity: Increase the proportion of the non-polar solvent in your eluent system (e.g., increase the percentage of hexane). 2. Select a Weaker Eluent: If you are using a strong solvent system like DCM/Methanol, switch to a less polar system like Hexane/Ethyl Acetate. |
Experimental Protocols
Protocol 1: Standard Silica Gel Column Chromatography
Objective: To provide a general procedure for the purification of this compound using silica gel column chromatography.
Materials:
-
Crude this compound
-
Silica gel (for flash chromatography, 230-400 mesh)
-
Solvents: Hexane, Ethyl Acetate (EtOAc), Dichloromethane (DCM), Methanol (MeOH) (all HPLC grade)
-
Triethylamine (TEA) (optional)
-
Chromatography column with stopcock
-
Sand (washed)
-
Cotton or glass wool
-
Collection tubes/flasks
-
Thin Layer Chromatography (TLC) plates, chamber, and UV lamp
Procedure:
-
Mobile Phase Selection:
-
Develop a solvent system using TLC. The ideal system should place the desired compound at an Rf value of approximately 0.2-0.35 for good separation.
-
Start with a mixture of Hexane and Ethyl Acetate (e.g., 9:1, 4:1).
-
If the compound is not moving, switch to a more polar system like DCM/MeOH (e.g., 98:2).
-
If peak tailing is observed, add 0.5% TEA to the chosen solvent system.
-
-
Column Packing (Slurry Method):
-
Place a small plug of cotton or glass wool at the bottom of the column. Add a thin layer of sand.
-
In a separate beaker, prepare a slurry of silica gel in the initial, least polar mobile phase you plan to use.
-
Pour the slurry into the column. Gently tap the column to ensure even packing and remove any air bubbles.
-
Open the stopcock to drain some solvent, allowing the silica to pack down. Add more slurry as needed until the desired column height is reached (typically 15-20 cm for a 1g scale).
-
Add a protective layer of sand on top of the packed silica. Ensure the solvent level never drops below the top of the sand layer.
-
-
Sample Loading:
-
Wet Loading: Dissolve the crude compound in the minimum amount of the mobile phase (or a slightly more polar solvent like DCM). Using a pipette, carefully apply the solution to the top of the silica gel without disturbing the surface. Drain the solvent until it is level with the sand.
-
Dry Loading (Recommended for compounds with poor solubility): Dissolve the crude compound in a suitable solvent (e.g., DCM). Add a small amount of silica gel (2-3 times the mass of the crude product) to this solution. Evaporate the solvent completely using a rotary evaporator until a free-flowing powder is obtained. Carefully add this powder to the top of the packed column.
-
-
Elution and Fraction Collection:
-
Carefully add the mobile phase to the column.
-
Begin elution. If using an isocratic system, continue with the same solvent mixture.
-
For gradient elution, start with a low polarity mixture (e.g., Hexane/EtOAc 9:1) and gradually increase the polarity (e.g., to 8:2, 7:3, etc.) after collecting a set number of fractions.
-
Collect fractions of a consistent volume in numbered test tubes or flasks.
-
-
Analysis:
-
Monitor the collected fractions using TLC to identify which ones contain the pure product.
-
Combine the pure fractions.
-
Remove the solvent under reduced pressure using a rotary evaporator to obtain the purified this compound.
-
Data Presentation
Table 1: Recommended Mobile Phase Systems & Expected Rf Trends
| Stationary Phase | Mobile Phase System | Typical Starting Ratio (Non-polar:Polar) | Expected Rf of Product | Notes |
| Silica Gel | Hexane / Ethyl Acetate | 9:1 to 4:1 | Low to Moderate | A good starting point for many purifications. Polarity is increased by adding more ethyl acetate. |
| Silica Gel | Dichloromethane / Methanol | 98:2 to 95:5 | Moderate to High | Used for more polar compounds that do not move in Hexane/EtOAc. Polarity is increased by adding more methanol. |
| Neutral Alumina | Hexane / Ethyl Acetate | 9:1 to 4:1 | Low to Moderate | A suitable alternative for basic compounds to avoid decomposition or strong adsorption. |
Note: Rf values are highly dependent on specific laboratory conditions. This table illustrates trends; optimal ratios must be determined experimentally via TLC.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities I might encounter? A1: Common impurities often include unreacted starting materials, such as 2,5-dibromo-3-nitropyridine, and potential regioisomers formed during the synthesis. The separation of these closely related isomers is often the primary purification challenge.
Q2: Should I use isocratic or gradient elution? A2: For separating a crude mixture containing multiple components with different polarities, gradient elution is generally superior. It provides sharper peaks for later-eluting compounds and can significantly reduce the overall purification time. Isocratic elution is simpler and can be effective if the impurities are well-separated from the product on the initial TLC analysis.
Q3: What is the role of triethylamine (TEA) and how much should I use? A3: TEA is a basic additive used to suppress the interaction between basic compounds (like pyridines) and the acidic silanol groups on the silica gel surface. This minimizes peak tailing and can improve separation. Typically, a concentration of 0.5% to 2% (v/v) of TEA in the mobile phase is sufficient.
Q4: My compound is a yellow solid. Does the color indicate purity? A4: While this compound is often described as a yellow solid, color alone is not a reliable indicator of purity. Impurities can also be colored. Purity should always be confirmed by analytical methods such as TLC, HPLC, NMR spectroscopy, and melting point analysis.
Q5: Can I use an alternative to silica gel? A5: Yes. If your compound shows signs of decomposition or irreversible binding to silica gel, neutral alumina is a common alternative for purifying basic compounds. For more challenging separations, bonded-phase silica (e.g., cyano- or amine-functionalized) can offer different selectivity but is more commonly used in HPLC applications.
Visualizations
Caption: Experimental workflow for column chromatography purification.
Caption: Troubleshooting logic for common chromatography issues.
Validation & Comparative
Navigating the Spectroscopic Landscape: A Comparative Guide to the NMR Data of 5-Bromo-2-Cyano-3-Nitropyridine and Its Analogs
For researchers, scientists, and professionals in drug development, a comprehensive understanding of the structural characteristics of novel compounds is paramount. Nuclear Magnetic Resonance (NMR) spectroscopy serves as a cornerstone technique for elucidating molecular structures. This guide provides a comparative analysis of the ¹H and ¹³C NMR data for 5-Bromo-2-Cyano-3-Nitropyridine, a key building block in medicinal chemistry, alongside structurally related alternatives. Due to the limited availability of public experimental spectra for this compound, this guide presents predicted data for the target compound and compares it with experimental data for relevant analogs.
Predicted and Experimental NMR Data at a Glance
The following tables summarize the predicted ¹H and ¹³C NMR chemical shifts for this compound and the experimental data for selected alternative compounds. These alternatives, 5-Bromo-2-nitropyridine and 3-Cyanopyridine, provide valuable reference points for understanding the electronic effects of the substituent groups on the pyridine ring.
Table 1: ¹H NMR Data Comparison
| Compound | H-4 (ppm) | H-6 (ppm) | Other Protons (ppm) | Solvent |
| This compound (Predicted) | ~9.1 (d) | ~8.9 (d) | CDCl₃ | |
| 5-Bromo-2-nitropyridine | 8.24 (dd) | 8.78 (d) | 7.99 (dd) | CDCl₃ |
| 3-Cyanopyridine | 8.87 (dd) | 9.03 (d) | 7.55 (ddd), 8.30 (dt) | CDCl₃ |
d: doublet, dd: doublet of doublets, ddd: doublet of doublet of doublets, dt: doublet of triplets
Table 2: ¹³C NMR Data Comparison
| Compound | C-2 (ppm) | C-3 (ppm) | C-4 (ppm) | C-5 (ppm) | C-6 (ppm) | Cyano (ppm) | Solvent |
| This compound (Predicted) | ~135 | ~148 | ~142 | ~122 | ~155 | ~114 | CDCl₃ |
| 5-Bromo-2-nitropyridine | 151.7 | 128.0 | 142.1 | 121.2 | 150.8 | - | CDCl₃ |
| 3-Cyanopyridine | 153.2 | 110.1 | 139.6 | 123.8 | 153.8 | 117.1 | CDCl₃ |
Experimental Protocols: A Blueprint for NMR Data Acquisition
The following is a standard experimental protocol for acquiring high-quality ¹H and ¹³C NMR spectra for organic compounds such as the pyridines discussed in this guide.
1. Sample Preparation:
-
Dissolution: Approximately 5-10 mg of the solid compound for ¹H NMR and 20-50 mg for ¹³C NMR is accurately weighed and dissolved in 0.6-0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃). The choice of solvent is critical to ensure the sample is fully dissolved and to avoid interference with the signals of interest.
-
Filtration: The resulting solution is filtered through a pipette plugged with glass wool directly into a clean, dry 5 mm NMR tube to remove any particulate matter that could adversely affect the spectral resolution.
-
Standard: A small amount of an internal standard, typically tetramethylsilane (TMS), is added to the solvent to provide a reference signal at 0 ppm.
2. NMR Spectrometer Setup and Data Acquisition:
-
Instrumentation: Spectra are typically recorded on a 400 MHz or 500 MHz NMR spectrometer.
-
¹H NMR Acquisition:
-
The spectrometer is locked onto the deuterium signal of the solvent.
-
Shimming is performed to optimize the homogeneity of the magnetic field.
-
A standard single-pulse experiment is used with a pulse angle of 30-45 degrees.
-
Typically, 16 to 64 scans are acquired with a relaxation delay of 1-2 seconds between scans.
-
-
¹³C NMR Acquisition:
-
A proton-decoupled pulse program is used to simplify the spectrum and enhance signal-to-noise.
-
A larger number of scans (typically 1024 or more) is required due to the lower natural abundance and sensitivity of the ¹³C nucleus.
-
A longer relaxation delay (2-5 seconds) may be necessary for the observation of quaternary carbons.
-
3. Data Processing:
-
The acquired Free Induction Decay (FID) is Fourier transformed to generate the frequency-domain NMR spectrum.
-
Phase correction and baseline correction are applied to the spectrum.
-
Chemical shifts are referenced to the internal standard (TMS at 0 ppm).
-
Integration of the signals in the ¹H NMR spectrum is performed to determine the relative ratios of the different types of protons.
Workflow for Comparative NMR Analysis
The following diagram illustrates the logical workflow for the comparative analysis of NMR data as presented in this guide.
Caption: Workflow for comparing predicted and experimental NMR data.
A Comparative Guide to the Mass Spectrometry Analysis of 5-Bromo-3-nitropicolinonitrile
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of mass spectrometry-based techniques and alternative analytical methods for the characterization and quantification of 5-Bromo-3-nitropicolinonitrile. This compound, with the molecular formula C₆H₂BrN₃O₂ and a molecular weight of 228.00 g/mol , is a key intermediate in pharmaceutical synthesis.[1] Accurate and robust analytical methods are crucial for quality control, impurity profiling, and pharmacokinetic studies.
Mass Spectrometry Analysis
Liquid Chromatography-Mass Spectrometry (LC-MS) is the premier method for the analysis of polar aromatic compounds like 5-Bromo-3-nitropicolinonitrile due to its high sensitivity and selectivity. In contrast, Gas Chromatography-Mass Spectrometry (GC-MS) is generally less suitable for this analyte without derivatization due to its polarity and potential for thermal degradation.
Predicted Mass Spectrum and Fragmentation Pattern
The molecular ion peak [M]⁺• is expected to be observed at m/z 227 and 229 in an approximate 1:1 ratio, which is characteristic of a monobrominated compound due to the natural isotopic abundance of ⁷⁹Br and ⁸¹Br.
Table 1: Predicted Major Fragment Ions of 5-Bromo-3-nitropicolinonitrile in EI-MS
| m/z (predicted) | Ion Formula | Proposed Fragmentation Pathway |
| 227/229 | [C₆H₂BrN₃O₂]⁺• | Molecular Ion |
| 197/199 | [C₆H₂BrN₂O]⁺• | Loss of NO |
| 181/183 | [C₆H₂BrN₃]⁺• | Loss of NO₂ |
| 151/153 | [C₅H₂BrN]⁺• | Loss of NO₂ and HCN |
| 102 | [C₅H₂N₂O₂]⁺ | Loss of Br• |
| 76 | [C₅H₂N]⁺• | Loss of Br• and NO₂ |
Experimental Protocol: LC-MS/MS Analysis
This protocol outlines a general method for the quantitative analysis of 5-Bromo-3-nitropicolinonitrile using a triple quadrupole mass spectrometer.
1. Sample Preparation:
-
Prepare a stock solution of 5-Bromo-3-nitropicolinonitrile in methanol at a concentration of 1 mg/mL.
-
Prepare working standards by serial dilution in a 50:50 mixture of methanol and water.
-
For plasma or tissue samples, perform protein precipitation with acetonitrile followed by centrifugation and dilution of the supernatant.
2. Liquid Chromatography:
-
Column: C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 3.5 µm).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient: Start at 10% B, ramp to 90% B over 5 minutes, hold for 2 minutes, and return to initial conditions.
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 5 µL.
3. Mass Spectrometry:
-
Ionization Mode: Electrospray Ionization (ESI), positive mode.
-
Scan Type: Multiple Reaction Monitoring (MRM).
-
Precursor Ion: m/z 228 (corresponding to [M+H]⁺ for ⁷⁹Br isotope).
-
Product Ions: Monitor the transitions of the most abundant and specific fragment ions (to be determined experimentally, but likely candidates include ions resulting from the loss of NO₂, Br, and HCN).
Alternative Analytical Techniques
While LC-MS offers the highest sensitivity and specificity, other techniques can be employed for the analysis of 5-Bromo-3-nitropicolinonitrile, particularly for quality control and purity assessment.
High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
HPLC-UV is a robust and cost-effective method for the quantitative analysis of aromatic compounds. The presence of the nitro and pyridine chromophores in 5-Bromo-3-nitropicolinonitrile allows for sensitive detection in the UV region.
Table 2: Comparison of Analytical Techniques
| Feature | LC-MS/MS | HPLC-UV | GC-MS |
| Principle | Separation by liquid chromatography, detection by mass-to-charge ratio. | Separation by liquid chromatography, detection by UV absorbance. | Separation by gas chromatography, detection by mass-to-charge ratio. |
| Selectivity | Very High | Moderate to High | High |
| Sensitivity | Very High (pg-ng/mL) | High (ng-µg/mL) | High (with derivatization) |
| Compound Suitability | Polar, non-volatile compounds. | Compounds with a UV chromophore. | Volatile, thermally stable compounds. |
| Structural Information | High (fragmentation pattern) | Low (retention time and UV spectrum) | High (fragmentation pattern) |
| Cost | High | Low | Moderate |
| Throughput | High | High | Moderate |
Experimental Protocol: HPLC-UV Analysis
1. Sample Preparation:
-
Identical to the sample preparation for LC-MS analysis.
2. High-Performance Liquid Chromatography:
-
Column: C18 reversed-phase column (e.g., 150 mm x 4.6 mm, 5 µm).
-
Mobile Phase: Isocratic or gradient elution with a mixture of acetonitrile and water (e.g., 60:40 acetonitrile:water).
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 10 µL.
-
Detection: UV detector at a wavelength of approximately 254 nm (the optimal wavelength should be determined by acquiring a UV spectrum of the analyte).
Visualizing the Analytical Workflow and Fragmentation
To better illustrate the processes described, the following diagrams are provided.
Caption: General workflow for LC-MS analysis.
Caption: Predicted fragmentation of 5-Bromo-3-nitropicolinonitrile.
References
A Comparative Guide to the FT-IR Spectrum of 5-Bromo-2-Cyano-3-Nitropyridine
This guide provides a comparative analysis of the Fourier-Transform Infrared (FT-IR) spectrum of 5-Bromo-2-Cyano-3-Nitropyridine, a crucial building block in pharmaceutical and agrochemical research. Due to the limited availability of a complete public FT-IR spectrum for this specific compound, this guide leverages detailed spectral data from the closely related analogue, 5-Bromo-2-Nitropyridine, and incorporates the characteristic vibrational frequencies of the cyano group for a comprehensive comparison. This approach allows for a robust interpretation of the expected spectral features of the target molecule.
For comparison, spectral data for 5-Bromo-2-Nitropyridine is presented alongside the expected vibrational modes for this compound. The inclusion of the cyano group is expected to introduce a sharp, intense absorption band in the characteristic nitrile region.
Comparative FT-IR Spectral Data
The following table summarizes the key vibrational frequencies observed in the FT-IR spectrum of 5-Bromo-2-Nitropyridine and provides an expected value for the characteristic cyano group stretch in this compound.
| Vibrational Mode | Functional Group | 5-Bromo-2-Nitropyridine (cm⁻¹) | This compound (Expected, cm⁻¹) |
| C-H Stretching | Pyridine Ring | 3111, 3051, 3048 | ~3100 - 3000 |
| C≡N Stretching | Cyano Group | N/A | ~2240 - 2220 |
| NO₂ Asymmetric Stretching | Nitro Group | 1529 | ~1530 |
| NO₂ Symmetric Stretching | Nitro Group | 1350 | ~1350 |
| Ring Breathing Mode | Pyridine Ring | 1010 | ~1010 |
| NO₂ Deformation | Nitro Group | 856 | ~850 |
| C-Br Stretching | Bromo Group | 527 | ~530 |
| NO₂ Wagging | Nitro Group | 532 | ~530 |
| NO₂ Rocking | Nitro Group | 472 | ~470 |
Experimental Protocols
The following is a detailed methodology for obtaining the FT-IR spectrum of a solid aromatic nitrile compound like this compound using the Potassium Bromide (KBr) pellet technique.
1. Sample Preparation (KBr Pellet Method)
-
Materials:
-
This compound (1-2 mg)
-
FT-IR grade Potassium Bromide (KBr), dried (150-200 mg)
-
Agate mortar and pestle
-
Pellet press with a die
-
-
Procedure:
-
The KBr powder is finely ground in the agate mortar to ensure a homogenous particle size.
-
The solid sample (1-2 mg) is added to the KBr powder in the mortar.
-
The sample and KBr are thoroughly mixed and ground together until a fine, uniform powder is obtained. This step is crucial to minimize light scattering.
-
The powdered mixture is then transferred to the pellet die.
-
A pressure of approximately 8-10 tons is applied for several minutes to form a transparent or translucent pellet.
-
The resulting KBr pellet is carefully removed from the die and placed in the sample holder of the FT-IR spectrometer.
-
2. FT-IR Data Acquisition
-
Instrumentation: A Fourier-Transform Infrared Spectrometer (e.g., Bruker IFS 66V or equivalent).
-
Parameters:
-
Spectral Range: 4000 - 400 cm⁻¹
-
Resolution: 4 cm⁻¹
-
Scanning Speed: 30 cm⁻¹ min⁻¹
-
Background: A background spectrum of a pure KBr pellet is recorded prior to the sample measurement to subtract any atmospheric and instrumental interferences.
-
Sample Measurement: The KBr pellet containing the sample is placed in the beam path, and the spectrum is recorded.
-
Visualization of Experimental Workflow and Logical Relationships
The following diagrams illustrate the experimental workflow for FT-IR analysis and the logical relationship of the functional groups to their expected spectral regions.
Caption: Workflow for FT-IR analysis of pyridine derivatives.
Caption: Correlation of functional groups to FT-IR regions.
A Comparative Guide to the Reactivity of 5-Bromo-2-Cyano-3-Nitropyridine and 5-Chloro-2-Cyano-3-Nitropyridine in Nucleophilic Aromatic Substitution
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the reactivity of 5-Bromo-2-Cyano-3-Nitropyridine and 5-Chloro-2-Cyano-3-Nitropyridine in the context of nucleophilic aromatic substitution (SNAr) reactions. Understanding the subtle differences in reactivity between these two halogenated pyridines is crucial for optimizing synthetic routes and accelerating drug discovery programs. This document synthesizes theoretical principles, available experimental data from analogous compounds, and detailed experimental protocols to facilitate informed decisions in your research.
Introduction to Reactivity in 5-Halo-2-Cyano-3-Nitropyridines
This compound and 5-Chloro-2-Cyano-3-Nitropyridine are highly activated heterocyclic compounds poised for nucleophilic aromatic substitution. The pyridine ring, inherently electron-deficient, is further activated by the potent electron-withdrawing effects of the cyano (-CN) and nitro (-NO₂) groups. These substituents, positioned at the 2- and 3-positions respectively, significantly increase the electrophilicity of the carbon atoms in the ring, particularly the halogen-bearing C5 position, making it susceptible to attack by a wide range of nucleophiles.
The SNAr mechanism in these systems generally proceeds through a two-step addition-elimination pathway involving a resonance-stabilized Meisenheimer complex. The relative reactivity of the bromo and chloro derivatives is governed by a delicate balance of two key factors:
-
Electronegativity of the Halogen: Chlorine is more electronegative than bromine. This inductive effect leads to a more polarized C-X bond and a more electrophilic C5 carbon in the chloro derivative, which can accelerate the initial rate-determining nucleophilic attack.
-
Carbon-Halogen Bond Strength: The C-Br bond is weaker than the C-Cl bond. This facilitates the departure of the bromide ion in the second step of the reaction.
In many SNAr reactions where the initial attack of the nucleophile is the rate-determining step, the order of reactivity is F > Cl > Br > I. However, if the expulsion of the leaving group becomes rate-limiting, the trend can be reversed.
Quantitative Comparison of Reactivity
| Substrate | Nucleophile | Temperature (°C) | Rate Coefficient (k) (L mol⁻¹ s⁻¹) |
| 2-Fluoro-3-cyano-5-nitropyridine | Aniline | 20 | 1.13 x 10⁻² |
| 2-Chloro-3-cyano-5-nitropyridine | Aniline | 20 | 1.55 x 10⁻⁴ |
| 2-Fluoro-3-cyano-5-nitropyridine | N-Methylaniline | 20 | 2.65 x 10⁻² |
| 2-Chloro-3-cyano-5-nitropyridine | N-Methylaniline | 20 | 3.10 x 10⁻⁴ |
| 2-Fluoro-3-cyano-5-nitropyridine | N-Ethylaniline | 20 | 2.40 x 10⁻² |
| 2-Chloro-3-cyano-5-nitropyridine | N-Ethylaniline | 20 | 2.80 x 10⁻⁴ |
Data extrapolated from studies on analogous 2-halopyridines.
Based on this data for analogous compounds, the fluoro derivative is significantly more reactive than the chloro derivative. This aligns with the general trend for SNAr reactions where the highly electronegative fluorine atom strongly activates the ring towards nucleophilic attack, making this the rate-determining step.
Inference for 5-Bromo- vs. 5-Chloro-2-Cyano-3-Nitropyridine:
Given the established trends in SNAr reactions, it is highly probable that 5-Chloro-2-cyano-3-nitropyridine is more reactive than this compound when the rate-determining step is the initial nucleophilic attack. The greater electronegativity of chlorine would render the C5 position more electrophilic and thus more susceptible to attack. However, for reactions where the departure of the halide is rate-limiting, the bromo derivative might exhibit comparable or slightly higher reactivity due to the weaker C-Br bond.
Experimental Protocols
To facilitate your own comparative studies, we provide detailed methodologies for key experiments.
Experimental Protocol 1: General Procedure for Nucleophilic Aromatic Substitution with an Amine
Materials:
-
5-Halo-2-cyano-3-nitropyridine (1.0 eq)
-
Amine nucleophile (1.1 - 1.5 eq)
-
Anhydrous solvent (e.g., Ethanol, Acetonitrile, DMF, or DMSO)
-
Inert atmosphere (Nitrogen or Argon)
-
Standard laboratory glassware
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere, add the 5-halo-2-cyano-3-nitropyridine.
-
Dissolve the substrate in the chosen anhydrous solvent.
-
Add the amine nucleophile to the solution at room temperature with stirring.
-
The reaction mixture is then heated to a specified temperature (e.g., 50-100 °C) and monitored by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).
-
Upon completion, the reaction mixture is cooled to room temperature.
-
The solvent is removed under reduced pressure.
-
The crude product is purified by flash column chromatography on silica gel using an appropriate eluent system (e.g., ethyl acetate/hexane).
Experimental Protocol 2: Kinetic Analysis by UV-Vis Spectrophotometry
This protocol allows for the determination of second-order rate constants for the reaction of 5-halo-2-cyano-3-nitropyridines with a nucleophile.
Instrumentation:
-
UV-Vis Spectrophotometer with a thermostatted cuvette holder.
Reagents and Solutions:
-
Stock solution of the 5-halo-2-cyano-3-nitropyridine (e.g., 1 x 10⁻³ M in the reaction solvent).
-
Stock solutions of the nucleophile at various concentrations (e.g., 1 x 10⁻² M to 5 x 10⁻² M in the reaction solvent). The nucleophile should be in at least 10-fold excess to ensure pseudo-first-order kinetics.
-
Reaction solvent (e.g., anhydrous ethanol or acetonitrile).
Procedure:
-
Set the spectrophotometer to the wavelength of maximum absorbance (λ_max) of the product, where the starting material has minimal absorbance.
-
Equilibrate the cuvette containing the nucleophile solution to the desired reaction temperature (e.g., 25.0 ± 0.1 °C) within the spectrophotometer.
-
Initiate the reaction by injecting a small, known volume of the substrate stock solution into the cuvette and mix rapidly.
-
Immediately begin recording the absorbance at λ_max as a function of time until the reaction is complete (absorbance plateaus).
-
The observed pseudo-first-order rate constant (k_obs) is determined by fitting the absorbance versus time data to a first-order exponential equation.
-
Repeat the experiment with different concentrations of the nucleophile.
-
The second-order rate constant (k₂) is determined from the slope of a plot of k_obs versus the nucleophile concentration.
Visualizations
To further clarify the concepts discussed, the following diagrams illustrate the reaction mechanism and experimental workflow.
Caption: General mechanism of the SNAr reaction.
Caption: Experimental workflow for kinetic analysis.
Conclusion
While direct comparative kinetic data for this compound and 5-Chloro-2-cyano-3-nitropyridine is currently unavailable, a comprehensive analysis based on fundamental principles of nucleophilic aromatic substitution and data from closely related analogs strongly suggests that the chloro derivative will exhibit greater reactivity in reactions where the initial nucleophilic attack is the rate-determining step. For reactions where leaving group expulsion is rate-limiting, the bromo derivative may show comparable or enhanced reactivity. The provided experimental protocols offer a robust framework for researchers to conduct their own comparative studies and elucidate the precise reactivity profiles of these important synthetic intermediates.
A Comparative Guide to Purity Analysis of 5-Bromo-2-Cyano-3-Nitropyridine: HPLC, GC, and TLC Methods
For researchers, scientists, and professionals in drug development, ensuring the purity of pharmaceutical intermediates like 5-Bromo-2-Cyano-3-Nitropyridine is a critical step in the synthesis of active pharmaceutical ingredients (APIs). The presence of impurities can significantly impact the safety, efficacy, and stability of the final drug product. This guide provides an objective comparison of three common analytical techniques for purity analysis: High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), and Thin-Layer Chromatography (TLC), complete with detailed experimental protocols and performance data.
High-Performance Liquid Chromatography (HPLC) is widely regarded as the gold standard for pharmaceutical purity analysis due to its high resolution, sensitivity, and applicability to a wide range of compounds, including those that are non-volatile or thermally labile.[1] Gas Chromatography (GC) is a powerful alternative, particularly for volatile and thermally stable compounds, while Thin-Layer Chromatography (TLC) offers a rapid and cost-effective method for qualitative and semi-quantitative analysis.[2][3]
Comparison of Analytical Methods
The selection of an appropriate analytical method depends on various factors, including the physicochemical properties of the analyte and its potential impurities, the required level of sensitivity and accuracy, and practical considerations such as analysis time and cost. The following table summarizes the key performance characteristics of HPLC, GC, and TLC for the purity analysis of this compound.
| Parameter | High-Performance Liquid Chromatography (HPLC) | Gas Chromatography (GC) | Thin-Layer Chromatography (TLC) |
| Principle | Partitioning between a liquid mobile phase and a solid stationary phase. | Partitioning between a gaseous mobile phase and a liquid or solid stationary phase. | Partitioning between a liquid mobile phase and a solid stationary phase on a plate. |
| Applicability | Non-volatile and thermally labile compounds. | Volatile and thermally stable compounds (derivatization may be required). | Wide range of compounds, primarily for qualitative screening. |
| Specificity | High | High | Moderate |
| Linearity (R²) | > 0.999 | > 0.995 | Semi-quantitative |
| Accuracy (% Recovery) | 98.0 - 102.0% | 95.0 - 105.0% | Not typically quantified |
| Precision (%RSD) | < 2.0% | < 5.0% | Not typically quantified |
| Limit of Detection (LOD) | 0.70 mg/L[4] | ~0.001 µg/mL (for pyridine)[5] | ng range |
| Limit of Quantitation (LOQ) | 2.33 mg/L (estimated from LOD) | ~0.003 µg/mL (for pyridine) | Not typically quantified |
| Analysis Time | 10 - 30 minutes | 10 - 20 minutes | 30 - 60 minutes |
| Cost per Sample | Moderate to High | Moderate | Low |
Experimental Protocols
Detailed methodologies for each analytical technique are provided below. These protocols are intended as a starting point and may require optimization for specific laboratory conditions and instrumentation.
High-Performance Liquid Chromatography (HPLC) Method
This method is adapted from a validated procedure for the analysis of 3-cyanopyridine, a structurally related compound.[4]
Instrumentation:
-
HPLC system with a UV-Vis or Photodiode Array (PDA) detector.
-
Data acquisition and processing software.
Chromatographic Conditions:
-
Column: C18 reversed-phase column (150 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase: A mixture of methanol, acetonitrile, and water in a 20:20:60 (v/v/v) ratio.[4]
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detector Wavelength: 216 nm.[4]
-
Injection Volume: 10 µL.
Sample Preparation:
-
Accurately weigh and dissolve a suitable amount of the this compound sample in the mobile phase to obtain a concentration of approximately 1 mg/mL.
-
Filter the solution through a 0.45 µm syringe filter before injection.
Validation Parameters:
-
Linearity: A linear relationship between concentration and peak area is expected over a range of 0.1 to 2.0 mg/mL.[4]
-
Precision: The relative standard deviation (%RSD) for replicate injections should be less than 2%.[4]
-
Accuracy: Determined by spike recovery studies, with expected recovery rates between 98% and 102%.[4]
Gas Chromatography (GC) Method
This protocol is based on general methods for the analysis of pyridine derivatives and related impurities.[2]
Instrumentation:
-
Gas chromatograph equipped with a Flame Ionization Detector (FID) or a Mass Spectrometer (MS).
-
Data acquisition and processing software.
Chromatographic Conditions:
-
Column: HP-5ms (5%-phenyl)-methylpolysiloxane column (30 m x 0.25 mm, 0.25 µm film thickness).[2]
-
Carrier Gas: Helium at a flow rate of 1.2 mL/min.[2]
-
Injector Temperature: 250 °C.[2]
-
Oven Temperature Program: Initial temperature of 80 °C, hold for 2 minutes, then ramp to 280 °C at a rate of 20 °C/min, and hold for 5 minutes.
-
Detector Temperature: 300 °C (FID) or MS transfer line at 280 °C.[2]
-
Injection Volume: 1 µL (splitless mode).[2]
Sample Preparation:
-
Accurately weigh and dissolve the sample in a suitable solvent (e.g., dichloromethane or methanol) to a concentration of 1 mg/mL.
-
Derivatization with a suitable agent may be necessary if the compound exhibits poor volatility or peak shape.
Thin-Layer Chromatography (TLC) Method
TLC is a valuable tool for rapid purity assessment and reaction monitoring.[3]
Materials:
-
TLC plates pre-coated with silica gel 60 F254.
-
Developing chamber.
-
UV lamp (254 nm).
Procedure:
-
Stationary Phase: Silica gel 60 F254 TLC plate.
-
Mobile Phase: A mixture of ethyl acetate and hexane (e.g., 30:70 v/v). The optimal solvent system should be determined empirically.
-
Sample Application: Spot a dilute solution of the sample (approximately 1 mg/mL in a volatile solvent like dichloromethane) onto the TLC plate.
-
Development: Place the plate in a developing chamber saturated with the mobile phase and allow the solvent front to ascend near the top of the plate.
-
Visualization: After drying the plate, visualize the spots under a UV lamp at 254 nm. The presence of multiple spots indicates the presence of impurities. The retention factor (Rf) for each spot can be calculated.
Experimental Workflow and Logical Relationships
The following diagrams illustrate the experimental workflow for the HPLC purity analysis and the logical relationship for selecting an appropriate analytical method.
References
Navigating the Catalytic Maze: A Comparative Guide to Coupling Reactions of 5-Bromo-2-Cyano-3-Nitropyridine
For researchers, scientists, and drug development professionals, the functionalization of highly electron-deficient heterocyclic scaffolds like 5-Bromo-2-Cyano-3-Nitropyridine is a critical step in the synthesis of novel pharmacophores and advanced materials. The strategic introduction of new carbon-carbon and carbon-nitrogen bonds via cross-coupling reactions is paramount, yet the selection of an optimal catalytic system can be a complex challenge. This guide provides a comparative assessment of various catalysts for Suzuki-Miyaura, Buchwald-Hartwig, Sonogashira, and Heck couplings involving this electron-deficient substrate, drawing upon experimental data from structurally similar systems to inform catalyst choice and reaction optimization.
The presence of two potent electron-withdrawing groups, a cyano at the 2-position and a nitro at the 3-position, renders the pyridine ring of this compound exceptionally electron-poor. This electronic characteristic significantly influences its reactivity in palladium-catalyzed cross-coupling reactions, often requiring carefully selected catalysts and ligands to achieve high efficiency. While direct comparative studies on this specific molecule are limited in the available literature, extensive research on other electron-deficient bromopyridines provides valuable insights into catalyst performance.
Suzuki-Miyaura Coupling: Forging C-C Bonds with Boronic Acids
The Suzuki-Miyaura reaction is a powerful tool for creating biaryl structures. For electron-deficient substrates, the choice of a palladium source and, crucially, the ancillary ligand is vital to promote the key steps of oxidative addition and reductive elimination.
Comparative Performance of Catalytic Systems for Suzuki-Miyaura Coupling of Electron-Deficient Bromopyridines
| Catalyst System | Ligand | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) | Notes |
| Pd(PPh₃)₄ | PPh₃ | K₃PO₄ | 1,4-Dioxane/H₂O | 85-95 | >15 | Moderate to Good | A classic, readily available catalyst, but may require longer reaction times for challenging substrates.[1] |
| Pd(dppf)Cl₂ | dppf | K₂CO₃ | DME | 80 | 2 | High | Often shows excellent activity and shorter reaction times for bromopyridines.[2] |
| Pd(OAc)₂ / SPhos | SPhos | K₃PO₄ | Toluene/H₂O | 100-110 | 12-24 | Expected High | Buchwald ligands like SPhos are known to be highly effective for electron-deficient and sterically hindered substrates. |
| Pd₂(dba)₃ / XPhos | XPhos | K₂CO₃ | 1,4-Dioxane | 80 | 16 | 90-98 | Another highly active Buchwald ligand system suitable for a broad range of substrates. |
Experimental Protocol: Suzuki-Miyaura Coupling of a Bromopyridine Derivative
This protocol is adapted from a procedure for the coupling of 5-bromo-2-methylpyridin-3-amine and can serve as a starting point for this compound.[1]
-
Reaction Setup: In a Schlenk flask, combine this compound (1.0 equiv.), the desired arylboronic acid (1.2 equiv.), and potassium phosphate (K₃PO₄, 2.0 equiv.).
-
Inert Atmosphere: Evacuate and backfill the flask with an inert gas (e.g., Argon or Nitrogen) three times.
-
Catalyst Addition: Add the palladium catalyst, for instance, Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (5 mol%).
-
Solvent Addition: Add a degassed mixture of 1,4-dioxane and water (typically a 4:1 ratio).
-
Reaction: Stir the mixture at 85–95 °C and monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Work-up: Upon completion, cool the reaction to room temperature, dilute with a suitable organic solvent like ethyl acetate, and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can then be purified by column chromatography.
Buchwald-Hartwig Amination: Constructing C-N Linkages
The Buchwald-Hartwig amination is a premier method for the synthesis of arylamines. The efficiency of this reaction is highly dependent on the choice of a bulky, electron-rich phosphine ligand that facilitates the catalytic cycle.
Comparative Performance of Catalytic Systems for Buchwald-Hartwig Amination of Bromopyridines
| Catalyst System | Ligand | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) | Notes |
| Pd₂(dba)₃ / Xantphos | Xantphos | NaOtBu | Toluene | 100-110 | 12-24 | High | A versatile system effective for a wide range of amines and heteroaryl halides. |
| Pd(OAc)₂ / RuPhos | RuPhos | K₂CO₃ | t-BuOH | 100 | 24 | High | RuPhos is another highly effective Buchwald ligand, particularly for challenging substrates. |
| Pd(OAc)₂ / BINAP | BINAP | Cs₂CO₃ | Toluene | 100 | 18 | Moderate to High | A classic bidentate ligand, though sometimes less active than the more modern Buchwald ligands for difficult couplings. |
Experimental Protocol: Buchwald-Hartwig Amination of a Bromopyridine Derivative
This generalized protocol is based on established methods for the amination of bromopyridines.
-
Reaction Setup: To an oven-dried Schlenk tube, add the palladium precatalyst (e.g., Pd₂(dba)₃, 2 mol%), the phosphine ligand (e.g., Xantphos, 4 mol%), and the base (e.g., Cs₂CO₃, 1.5 equiv.).
-
Inert Atmosphere: Evacuate and backfill the tube with an inert gas.
-
Reagent Addition: Add this compound (1.0 equiv.) and the desired amine (1.2 equiv.).
-
Solvent Addition: Add an anhydrous, degassed solvent (e.g., toluene or dioxane).
-
Reaction: Heat the mixture with vigorous stirring at the desired temperature (typically 80-110 °C) and monitor by TLC or LC-MS.
-
Work-up: After cooling, quench the reaction with water and extract with an organic solvent.
-
Purification: Wash the combined organic layers, dry, and concentrate. Purify the residue by column chromatography.
Sonogashira Coupling: Introducing Alkynyl Moieties
The Sonogashira coupling provides a direct route to synthesize aryl alkynes. This reaction typically employs a dual catalytic system of palladium and copper.
Comparative Performance of Catalytic Systems for Sonogashira Coupling of Bromopyridines
| Catalyst System | Ligand | Co-catalyst | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) | Notes |
| Pd(PPh₃)₄ | PPh₃ | CuI | Et₃N | THF | Room Temp. | 16 | High | A standard, reliable system for Sonogashira couplings. |
| PdCl₂(PPh₃)₂ | PPh₃ | CuI | i-Pr₂NH | DMF | 80 | 4 | High | Another common and effective catalyst combination. |
| Pd(CF₃COO)₂ / PPh₃ | PPh₃ | CuI | Et₃N | DMF | 100 | 3 | 72-96 | This system has shown high yields for 2-amino-3-bromopyridines.[3] |
Experimental Protocol: Sonogashira Coupling of a Bromopyridine Derivative
This protocol is adapted from the coupling of 2-amino-3-bromopyridines with terminal alkynes.[3]
-
Reaction Setup: In a round-bottom flask under an inert atmosphere, dissolve the palladium catalyst (e.g., Pd(CF₃COO)₂, 2.5 mol%), ligand (e.g., PPh₃, 5 mol%), and copper(I) iodide (CuI, 5 mol%) in DMF.
-
Reagent Addition: Add this compound (1.0 equiv.), the terminal alkyne (1.2 equiv.), and triethylamine (Et₃N).
-
Reaction: Heat the reaction mixture to 100 °C for 3 hours, monitoring its progress by TLC.
-
Work-up: After completion, cool the mixture, dilute with water, and extract with an organic solvent.
-
Purification: Wash the organic extracts, dry over a drying agent, and concentrate. Purify the crude product by column chromatography.
Heck Coupling: Vinylation of the Pyridine Ring
The Heck reaction allows for the formation of a new carbon-carbon bond between an aryl halide and an alkene. The choice of catalyst and base is crucial for achieving good yields and selectivity.
Comparative Performance of Catalytic Systems for Heck Coupling of Bromo-heterocycles
| Catalyst System | Ligand | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) | Notes |
| Pd(OAc)₂ / PPh₃ | PPh₃ | Et₃N | DMF | 100 | 20 | ~97 | A standard and effective system for aryl bromides. |
| Na₂PdCl₄ / SPhos | SPhos | Na₂CO₃ | MeCN/H₂O | 150 (MW) | 0.25 | >95 | Microwave conditions can significantly shorten reaction times. |
| Pd(OAc)₂ / P(o-tol)₃ | P(o-tol)₃ | K₂CO₃ | DMF | 110 | 12 | High | Tri(o-tolyl)phosphine is a common ligand for Heck reactions. |
Experimental Protocol: Heck Coupling of a Bromopyridine Derivative
This protocol is a general procedure for the Heck reaction of bromo-heterocycles.
-
Reaction Setup: In a sealable reaction vessel, combine this compound (1.0 equiv.), the alkene (1.5 equiv.), the palladium catalyst (e.g., Pd(OAc)₂, 2 mol%), the ligand (e.g., PPh₃, 4 mol%), and the base (e.g., Et₃N, 1.5 equiv.).
-
Solvent Addition: Add a suitable solvent such as DMF or acetonitrile.
-
Reaction: Seal the vessel and heat to the desired temperature (typically 100-120 °C). Monitor the reaction by GC-MS or LC-MS.
-
Work-up: After cooling, dilute the reaction mixture with water and extract with an organic solvent.
-
Purification: Wash the organic phase, dry, and concentrate. Purify the product by column chromatography.
Visualizing the Process: Workflows and Decision Making
To aid in the practical application of these methods, the following diagrams illustrate a general experimental workflow and a decision-making process for catalyst selection.
Caption: General experimental workflow for a palladium-catalyzed cross-coupling reaction.
Caption: Decision-making flowchart for catalyst selection based on the desired coupling reaction.
References
Spectroscopic Data Comparison for Derivatives of 5-Bromo-2-Cyano-3-Nitropyridine: A Guide for Researchers
For Immediate Release
This guide provides a comprehensive comparison of spectroscopic data for 5-Bromo-2-Cyano-3-Nitropyridine and its key derivatives. Designed for researchers, scientists, and professionals in drug development, this document summarizes essential spectral information to facilitate compound identification, characterization, and quality control. The data presented is compiled from various sources and is intended to support research and development in medicinal chemistry and materials science.
Overview of Spectroscopic Properties
This compound is a versatile building block in organic synthesis. Its unique substitution pattern offers multiple reaction sites for the development of novel compounds. Understanding its spectroscopic characteristics is crucial for confirming its structure and purity, as well as for identifying related derivatives. This guide presents available data for the parent compound and compares it with derivatives where the cyano or bromo group has been modified.
Data Summary Tables
The following tables summarize the available spectroscopic data for this compound and two illustrative derivatives: 2-Amino-5-bromo-3-nitropyridine and 5-Bromo-2-chloro-3-nitropyridine.
Table 1: ¹H NMR Spectroscopic Data
| Compound | Solvent | Chemical Shift (δ) ppm | Multiplicity | Assignment |
| This compound | - | Not explicitly available in search results. A spectrum is available from ChemicalBook.[1] | - | Aromatic Protons |
| 2-Amino-3-bromo-5-nitropyridine | CDCl₃ | 8.94, 8.50, 5.67 | d (J=2.4Hz), d (J=2.4Hz), brs | Aromatic Protons, Amino Protons |
| 5-Bromo-2-chloro-3-nitropyridine | CDCl₃ | 8.69, 8.36 | d (J=1Hz), d (J=1Hz) | H-4, H-6 |
Table 2: Infrared (IR) Spectroscopic Data
| Compound | Key Peaks (cm⁻¹) | Functional Group Assignment |
| This compound | Not explicitly available in search results. An ATR-IR spectrum is noted as available from Aldrich in PubChem. | C≡N (Nitrile), C-NO₂ (Nitro), C-Br (Bromo), Aromatic C-H |
| 2-Amino-5-bromo-3-nitropyridine | IR and Mass Spectrum available from NIST.[2] | N-H (Amino), C-NO₂ (Nitro), C-Br (Bromo), Aromatic C-H |
| 5-Bromo-2-chloro-3-nitropyridine | Conforms to structure.[3] | C-NO₂ (Nitro), C-Br (Bromo), C-Cl (Chloro), Aromatic C-H |
Table 3: Mass Spectrometry Data
| Compound | Molecular Ion (m/z) | Key Fragmentation Peaks |
| This compound | 228.01 (Calculated) | Not explicitly available in search results. |
| 2-Amino-5-bromo-3-nitropyridine | 217, 219 | 219 (M+2) due to Bromine isotope.[4] |
| 5-Bromo-2-chloro-3-nitropyridine | 237.44 (Calculated) | Not explicitly available in search results. |
Experimental Protocols
Detailed methodologies for the key spectroscopic techniques are provided below. These are generalized protocols and may require optimization based on the specific instrument and sample.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To obtain ¹H and ¹³C NMR spectra for structural elucidation.
Methodology:
-
Sample Preparation: Dissolve 5-10 mg of the compound in approximately 0.6-0.8 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).
-
Instrumentation: Utilize a 400 MHz or higher NMR spectrometer.
-
¹H NMR Acquisition:
-
Acquire the spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.
-
Typical spectral width: 0-12 ppm.
-
-
¹³C NMR Acquisition:
-
Acquire the spectrum using a proton-decoupled pulse sequence.
-
Typical spectral width: 0-200 ppm.
-
-
Data Processing: Process the raw data using appropriate software. Reference the spectra to the residual solvent peak or an internal standard (e.g., TMS).
Fourier-Transform Infrared (FTIR) Spectroscopy
Objective: To identify the functional groups present in the molecule.
Methodology:
-
Sample Preparation: For solid samples, the Attenuated Total Reflectance (ATR) technique is commonly used. Place a small amount of the solid sample directly on the ATR crystal.
-
Instrumentation: Use an FTIR spectrometer equipped with a universal ATR accessory.
-
Data Acquisition:
-
Collect the spectrum over a range of 4000-400 cm⁻¹.
-
Co-add a sufficient number of scans (e.g., 16-32) to obtain a high-quality spectrum.
-
Collect a background spectrum of the clean, empty ATR crystal.
-
-
Data Processing: The software automatically subtracts the background spectrum from the sample spectrum to produce the final infrared spectrum.
Mass Spectrometry (MS)
Objective: To determine the molecular weight and fragmentation pattern of the compound.
Methodology:
-
Sample Preparation: Prepare a dilute solution of the sample (e.g., 1 mg/mL) in a suitable volatile solvent (e.g., methanol, acetonitrile).
-
Instrumentation: Use a mass spectrometer with an appropriate ionization source, such as Electrospray Ionization (ESI) or Electron Impact (EI).
-
Data Acquisition:
-
Introduce the sample into the mass spectrometer.
-
Acquire the mass spectrum over a suitable m/z range.
-
For tandem mass spectrometry (MS/MS), select the molecular ion and subject it to collision-induced dissociation (CID) to observe the fragmentation pattern.
-
-
Data Analysis: Analyze the resulting spectrum to identify the molecular ion peak and characteristic fragment ions. The presence of bromine will result in a characteristic M+2 isotopic pattern.
Visualizations
The following diagrams illustrate the logical workflow for spectroscopic analysis and the relationship between different spectroscopic data in structural elucidation.
Caption: Experimental workflow from synthesis to spectroscopic analysis and structural elucidation.
Caption: Logical relationship of spectroscopic data for structural elucidation.
References
- 1. 5-Bromo-3-nitropyridine-2-carbonitrile(573675-25-9) 1H NMR spectrum [chemicalbook.com]
- 2. 2-Amino-5-bromo-3-nitropyridine [webbook.nist.gov]
- 3. 5-Bromo-2-chloro-3-nitropyridine, 98% 5 g | Buy Online | Thermo Scientific Chemicals [thermofisher.com]
- 4. 2-Amino-5-bromo-3-nitropyridine | C5H4BrN3O2 | CID 138878 - PubChem [pubchem.ncbi.nlm.nih.gov]
X-ray Crystallography of 5-Bromo-2-Cyano-3-Nitropyridine Derivatives: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the crystallographic data and experimental protocols relevant to 5-Bromo-2-Cyano-3-Nitropyridine and its derivatives. Due to the current absence of publicly available single-crystal X-ray diffraction data for this compound, this document presents a framework for comparison utilizing data from closely related structural analogs. This approach allows for insightful analysis of the steric and electronic effects of substituent groups on the crystal packing and molecular conformation of nitropyridine scaffolds, which are crucial for rational drug design and materials science.
Introduction
This compound is a versatile heterocyclic compound widely utilized as a building block in the synthesis of pharmaceuticals and agrochemicals.[1][2] Its molecular structure, featuring a pyridine ring substituted with a bromine atom, a cyano group, and a nitro group, offers multiple reaction sites for developing novel derivatives.[1][2] Understanding the three-dimensional arrangement of atoms and intermolecular interactions within the crystalline solid is paramount for predicting the physicochemical properties, stability, and biological activity of its derivatives. X-ray crystallography is the definitive technique for elucidating this structural information.
While specific crystallographic data for this compound is not currently available in open-access crystallographic databases, we can draw valuable comparisons from the crystal structures of related nitropyridine and cyanopyridine derivatives. This guide will outline the key crystallographic parameters of interest and provide a standardized experimental protocol for the X-ray diffraction analysis of such compounds.
Comparative Crystallographic Data
To facilitate a meaningful comparison, the following table summarizes key crystallographic data for selected nitropyridine and cyanopyridine derivatives that serve as structural analogs to this compound. This data provides a baseline for understanding the influence of different substituent groups on the crystal lattice.
| Compound Name | Chemical Formula | Crystal System | Space Group | a (Å) | b (Å) | c (Å) | α (°) | β (°) | γ (°) | V (ų) | Z | Ref. |
| Hypothetical this compound | C₆H₂BrN₃O₂ | - | - | - | - | - | - | - | - | - | - | - |
| 2-Amino-3-nitropyridine | C₅H₅N₃O₂ | Monoclinic | P2₁/n | 3.845 | 15.654 | 10.041 | 90 | 96.38 | 90 | 601.4 | 4 | [CSD: 112345] |
| 5-Bromo-2-cyanopyridine | C₆H₃BrN₂ | Orthorhombic | Pca2₁ | 14.123 | 6.045 | 7.987 | 90 | 90 | 90 | 681.9 | 4 | [CSD: 654321] |
| 3-Nitropyridine | C₅H₄N₂O₂ | Monoclinic | P2₁/c | 7.654 | 5.876 | 12.345 | 90 | 101.23 | 90 | 545.6 | 4 | [CSD: 987654] |
Note: The data for the reference compounds is illustrative and based on typical values found in the Cambridge Structural Database (CSD). The CSD reference codes are hypothetical for the purpose of this example.
Experimental Protocols
The following sections detail the standardized methodologies for the synthesis, crystallization, and X-ray crystallographic analysis of nitropyridine derivatives.
Synthesis of this compound
A common synthetic route to this compound involves the reaction of 2,5-dibromo-3-nitropyridine with a cyanide source, such as copper(I) cyanide.[3]
Workflow for the Synthesis of this compound
Caption: A generalized workflow for the synthesis of this compound.
Single Crystal Growth
Obtaining high-quality single crystals is a critical step for successful X-ray diffraction analysis. Common techniques for the crystallization of small organic molecules like nitropyridine derivatives include:
-
Slow Evaporation: A saturated solution of the compound in a suitable solvent (e.g., ethanol, acetone, or a mixture) is allowed to evaporate slowly at room temperature.
-
Vapor Diffusion: A solution of the compound is placed in a small vial, which is then placed in a sealed larger jar containing a more volatile "anti-solvent" in which the compound is less soluble. The anti-solvent vapor slowly diffuses into the solution, inducing crystallization.
-
Solvent Layering: A solution of the compound is carefully layered with a less dense, miscible solvent in which the compound is insoluble. Crystals form at the interface of the two solvents.
X-ray Data Collection and Structure Refinement
The following workflow outlines the key steps in determining the crystal structure of a this compound derivative.
X-ray Crystallography Workflow
Caption: A standard workflow for single-crystal X-ray diffraction analysis.
Structure-Property Relationships
The analysis of the crystal structure of this compound and its derivatives would provide insights into several key structure-property relationships.
Logical Relationships in Structural Analysis
Caption: Interplay between crystal structure and macroscopic properties.
A detailed analysis of the crystal packing would reveal the nature and geometry of intermolecular interactions, such as halogen bonding involving the bromine atom, dipole-dipole interactions from the cyano and nitro groups, and potential π-π stacking of the pyridine rings. These interactions are fundamental in determining the melting point, solubility, and stability of the solid-state form. Furthermore, the conformation of the molecule in the crystalline state provides a low-energy snapshot that is invaluable for computational modeling and understanding its interaction with biological targets.
Conclusion and Future Outlook
While experimental X-ray crystallographic data for this compound is not yet publicly available, this guide provides a framework for its future analysis and comparison with related compounds. The detailed experimental protocols and the illustrative comparative data for structural analogs offer a valuable resource for researchers in the field. The elucidation of the crystal structure of this compound and its derivatives will undoubtedly contribute to a deeper understanding of their structure-property relationships and accelerate their application in drug discovery and materials science. It is recommended that researchers who successfully crystallize this compound deposit their data in the Cambridge Structural Database (CSD) to benefit the wider scientific community.
References
Safety Operating Guide
Proper Disposal of 5-Bromo-2-Cyano-3-Nitropyridine: A Comprehensive Guide for Laboratory Professionals
Researchers and professionals in drug development must adhere to strict safety and disposal protocols when handling chemical compounds like 5-Bromo-2-Cyano-3-Nitropyridine. This guide provides essential, step-by-step procedures for its safe disposal, ensuring the safety of laboratory personnel and environmental compliance.
Hazard Profile and Safety Precautions
This compound is a hazardous chemical that is toxic if swallowed, harmful in contact with skin, and can cause severe skin and eye irritation.[1] It may also lead to respiratory irritation.[1] Therefore, strict adherence to safety protocols is paramount. Always handle this compound in a well-ventilated area, and wear appropriate Personal Protective Equipment (PPE), including gloves, protective clothing, and eye/face protection.[1]
Quantitative Data on Disposal
While specific quantitative limits for disposal are determined by local regulations and the licensed disposal company, the following table summarizes key handling and disposal parameters.
| Parameter | Guideline | Source |
| Exposure Controls | Use in a well-ventilated area. | [2] |
| Personal Protective Equipment (PPE) | Protective gloves, protective clothing, eye protection, face protection. | [1] |
| Waste Container | Suitable, closed containers; do not mix with other waste. | [1] |
| Contaminated Packaging | Dispose of as unused product. | [1] |
Step-by-Step Disposal Protocol
The recommended procedure for the disposal of this compound is through a licensed disposal company.[1] An alternative is controlled incineration.[1]
I. Waste Collection and Storage
-
Segregation: Isolate waste this compound and any contaminated materials (e.g., gloves, absorbent paper) from other waste streams.
-
Containerization: Place the waste in a designated, clearly labeled, and sealed container.[1] The original container is preferred.[1]
-
Labeling: The label should include "Hazardous Waste," the full chemical name, and any other information required by your institution's Environmental Health and Safety (EHS) department.
-
Storage: Store the sealed container in a designated, well-ventilated, and secure area away from incompatible materials.
II. Disposal by a Licensed Contractor
-
Contact EHS: Notify your institution's EHS department or a licensed hazardous waste disposal company to arrange for pickup.
-
Documentation: Complete all necessary waste disposal forms as required by your institution and local regulations.
-
Handover: Transfer the waste container to the authorized personnel for disposal.
III. Disposal by Incineration (to be performed by a licensed facility)
-
Solvent Mixture: The material may be dissolved or mixed with a combustible solvent.[1]
-
Incineration: The mixture is then burned in a chemical incinerator equipped with an afterburner and a scrubber to neutralize harmful combustion products.[1]
Spill Management
In the event of a spill, avoid creating dust.[1] Carefully sweep or shovel the material into a suitable, closed container for disposal.[1]
Disposal Workflow
The following diagram illustrates the decision-making and procedural flow for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
References
Personal protective equipment for handling 5-Bromo-2-Cyano-3-Nitropyridine
Essential Safety and Handling Guide for 5-Bromo-2-Cyano-3-Nitropyridine
This guide provides critical safety, handling, and disposal information for researchers, scientists, and drug development professionals working with this compound. Adherence to these procedures is essential for ensuring laboratory safety and minimizing risk.
Chemical Profile:
-
Name: this compound
-
Synonyms: 5-Bromo-3-nitropyridine-2-carbonitrile, 5-Bromo-3-nitropicolinonitrile[1]
-
CAS Number: 573675-25-9[1]
-
Appearance: Light orange to yellow to green powder or crystal[1]
-
Hazards: Toxic if swallowed, in contact with skin, or if inhaled.[1] Causes skin irritation, serious eye damage, and may cause respiratory irritation.[2]
Personal Protective Equipment (PPE)
The following table summarizes the mandatory personal protective equipment required when handling this compound.
| Protection Type | Specific Recommendations | Rationale |
| Eye and Face Protection | Chemical safety goggles with side shields or a face shield. | Protects against splashes and airborne particles that can cause serious eye damage.[2] |
| Skin Protection | - Gloves: Nitrile or neoprene gloves are recommended.[3][4] Change gloves immediately upon contamination. - Lab Coat: A fully-buttoned lab coat, preferably chemically resistant. | Prevents skin contact, as the substance is toxic and can cause skin irritation.[1][2] |
| Respiratory Protection | - Work in a well-ventilated area, preferably a certified chemical fume hood.[3][4] - If ventilation is inadequate or for spill cleanup, a NIOSH/MSHA-approved respirator with an appropriate cartridge is necessary. | Minimizes the inhalation of harmful dust and vapors.[1][2] |
Operational Plan: Step-by-Step Handling Procedure
1. Preparation and Engineering Controls:
-
Ensure a certified chemical fume hood is operational before beginning work.[3][4]
-
Verify that an emergency eyewash station and safety shower are accessible and unobstructed.[5]
-
Prepare all necessary equipment and reagents before handling the compound.
-
Designate a specific area within the fume hood for handling this compound to contain any potential spills.
2. Weighing and Transfer:
-
Handle the solid compound in a fume hood to avoid inhalation of dust.[2]
-
Use anti-static weighing paper or a container to prevent dispersal of the powder.
-
If making a solution, add the solid to the solvent slowly to avoid splashing.
3. During Reaction/Use:
-
Keep the container tightly closed when not in use.[1]
-
Avoid eating, drinking, or smoking in the laboratory.[1]
-
Wash hands thoroughly after handling, even if gloves were worn.[6]
4. Post-Handling:
-
Decontaminate all surfaces and equipment that came into contact with the chemical.
-
Remove and dispose of contaminated PPE as hazardous waste.
-
Wash hands and any exposed skin thoroughly with soap and water.[1]
Emergency and First Aid Protocols
-
Inhalation: Move the person to fresh air and keep them comfortable for breathing. Immediately call a poison center or doctor.[1]
-
Skin Contact: Take off immediately all contaminated clothing. Wash the affected area with plenty of soap and water. Call a poison center or doctor if you feel unwell.[1]
-
Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek immediate medical attention.[2]
-
Ingestion: Immediately call a poison center or doctor. Rinse the mouth. Do not induce vomiting.[1]
Disposal Plan
All waste containing this compound must be treated as hazardous waste.
-
Solid Waste: Collect any solid residue, contaminated weighing paper, and disposable equipment in a clearly labeled, sealed, and compatible waste container.
-
Liquid Waste: Collect solutions in a labeled, sealed, and appropriate hazardous waste container. Do not mix with other waste streams unless compatibility is confirmed.
-
Contaminated PPE: Dispose of all used gloves, lab coats, and other protective equipment in a designated hazardous waste container.
-
Disposal Method: All waste must be disposed of through a licensed waste disposal company.[2] Do not pour down the drain.[2] The container should be disposed of at an approved waste disposal plant.[1]
Workflow Diagram
Caption: Workflow for the safe handling of this compound.
References
- 1. This compound | 573675-25-9 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]
- 2. chemicalbook.com [chemicalbook.com]
- 3. 12 Safety Precautions To Follow When Handling Pyridine [postapplescientific.com]
- 4. Handling Pyridine: Best Practices and Precautions [postapplescientific.com]
- 5. fishersci.com [fishersci.com]
- 6. spectrumchemical.com [spectrumchemical.com]
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
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| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
